molecular formula C16H22O2Si3 B102716 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane CAS No. 17875-55-7

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Cat. No.: B102716
CAS No.: 17875-55-7
M. Wt: 330.6 g/mol
InChI Key: BSXVSQHDSNEHCJ-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a useful research compound. Its molecular formula is C16H22O2Si3 and its molecular weight is 330.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVSQHDSNEHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884993
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
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Molecular Weight

330.60 g/mol
Source PubChem
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CAS No.

17875-55-7
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
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Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
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Record name 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
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Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7). The information is presented to support research, development, and application activities involving this versatile organosilicon compound.

Chemical Identity and Physical Properties

This compound is a linear siloxane characterized by a backbone of three silicon atoms and two oxygen atoms, with methyl and phenyl group substitutions. This unique structure imparts a combination of desirable properties, including thermal stability and compatibility with various polymers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₄O₂Si₃[1]
Molecular Weight 332.62 g/mol [1]
CAS Number 17875-55-7[1]
Appearance Colorless to light yellow clear liquidChangFu Chemical Data
Density 0.99 - 1.00 g/mLChem-Impex Data, NINGBO INNO PHARMCHEM CO.,LTD. Data[2]
Boiling Point 81-83 °C @ 4 mmHg[2]
Refractive Index (n20D) 1.45Chem-Impex Data
Purity ≥ 97%ChangFu Chemical Data, NINGBO INNO PHARMCHEM CO.,LTD. Data[2]
Hydrolytic Sensitivity No reaction with water under neutral conditionsHubei Co-Formula Material Tech Co.,Ltd. Data[3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Signals corresponding to methyl protons (Si-CH₃) and phenyl protons (C₆H₅).
¹³C NMR Resonances for methyl carbons and phenyl carbons.
FTIR Characteristic peaks for Si-O-Si stretching, Si-CH₃ bending, and C-H stretching from the phenyl groups.

Note: For precise structural elucidation and purity assessment, it is recommended to acquire experimental spectroscopic data.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound stems from the presence of silicon-hydride (Si-H) bonds, making it a valuable crosslinking agent in addition-cure silicone systems.[4]

Hydrosilylation Crosslinking

This compound is widely utilized as a crosslinker in the formulation of liquid silicone rubber (LSR), phenyl silicone rubber, and phenyl resins.[3][5] The hydrosilylation reaction involves the addition of the Si-H bonds across vinyl groups of other silicone polymers, forming a stable, crosslinked network. This process is typically catalyzed by a platinum-based catalyst.

The phenyl groups on the trisiloxane backbone enhance the thermal stability and refractive index of the resulting silicone elastomer, making it suitable for applications such as LED encapsulation.[3]

Below is a logical diagram illustrating the role of this compound in a hydrosilylation crosslinking reaction.

Hydrosilylation_Crosslinking cluster_reactants Reactants cluster_product Product vinyl_polymer Vinyl-Functional Silicone Polymer (...-Si(R₂)-O-Si(R)(CH=CH₂)-...) crosslinked_network Crosslinked Silicone Network (...-Si(R₂)-O-Si(R)(CH₂-CH₂-Si(...))-...) vinyl_polymer->crosslinked_network Hydrosilylation crosslinker This compound (H(CH₃)₂Si-O-Si(Ph)₂-O-Si(CH₃)₂H) crosslinker->crosslinked_network catalyst Platinum Catalyst catalyst->crosslinked_network

Caption: Hydrosilylation crosslinking of a vinyl-functional silicone polymer.

Experimental Protocols

Synthesis of 1,1,5,5-Tetramethyl-3,3-diorganyltrisiloxanes (General Procedure)

A general method for the synthesis of 1,1,5,5-tetramethyl-3,3-diorganyltrisiloxanes involves the reaction of 1,1,5,5-tetramethyl-3,3-dichlorotrisiloxane with an appropriate organometallic reagent, such as a Grignard reagent (e.g., phenylmagnesium bromide) to introduce the phenyl groups. The following is a representative, though not specific, experimental workflow.

Synthesis_Workflow start Start: Assemble Reaction Apparatus (Round-bottom flask, condenser, dropping funnel, stirrer) reactants Charge flask with Dichlorotrisiloxane and an inert solvent (e.g., THF) start->reactants addition Slowly add Grignard reagent to the dichlorotrisiloxane solution at controlled temperature reactants->addition grignard Prepare Phenylmagnesium Bromide (Grignard Reagent) grignard->addition reaction Stir the reaction mixture at room temperature or gentle reflux for several hours addition->reaction quench Quench the reaction with a saturated aqueous solution of NH₄Cl reaction->quench extraction Extract the product with an organic solvent (e.g., diethyl ether) quench->extraction drying Dry the organic layer over an anhydrous salt (e.g., MgSO₄) extraction->drying filtration Filter to remove the drying agent drying->filtration purification Purify the crude product by vacuum distillation filtration->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of the target compound.

Note: This is a generalized protocol. For a specific and optimized synthesis, refer to peer-reviewed chemical literature.

Determination of Kinematic Viscosity

The kinematic viscosity of this compound can be determined using a viscometer according to standardized methods.

Table 3: Experimental Protocol for Kinematic Viscosity Measurement

ParameterDescription
Standard Method ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
Apparatus Calibrated glass capillary viscometer (e.g., Ubbelohde type).
Procedure 1. The viscometer is charged with the sample. 2. The viscometer is placed in a constant temperature bath until the sample reaches the test temperature. 3. The time for a fixed volume of the liquid to flow under gravity through the capillary is measured. 4. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Determination of Refractive Index

The refractive index is a fundamental physical property that can be used to identify and assess the purity of the substance.

Table 4: Experimental Protocol for Refractive Index Measurement

ParameterDescription
Standard Method ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
Apparatus A refractometer with a monochromatic light source (e.g., sodium D-line) and temperature control.
Procedure 1. The refractometer is calibrated using a standard of known refractive index. 2. A small sample of the liquid is placed on the prism of the refractometer. 3. The temperature is allowed to equilibrate to the desired value (e.g., 20°C). 4. The refractive index is read from the instrument's scale.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable organosilicon compound with a unique set of properties derived from its chemical structure. Its high thermal stability, compatibility with various polymers, and reactivity as a crosslinking agent make it a key component in the formulation of high-performance silicone materials for a range of advanced applications. The standardized experimental protocols outlined in this guide provide a basis for the accurate characterization of its key physical properties.

References

An In-depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical relationships.

Chemical Structure and Properties

This compound is an organosilicon compound characterized by a linear trisiloxane backbone. This backbone consists of three silicon atoms linked by oxygen atoms. The terminal silicon atoms are each substituted with two methyl groups, while the central silicon atom is substituted with two phenyl groups. This unique structure imparts a combination of properties from both methyl and phenyl functional groups.[1][2]

The methyl groups contribute to flexibility and a low glass transition temperature, while the phenyl groups enhance thermal stability, oxidative resistance, and the refractive index.[2][3] This combination of properties makes it a valuable component in various high-performance materials.[2]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 17875-55-7[1][2]
Molecular Formula C₁₆H₂₄O₂Si₃[1]
Molecular Weight 332.62 g/mol [1]
Appearance Colorless clear liquid[4]
Density 0.9936 - 1.00 g/mL[4][5]
Boiling Point 83 °C @ 4 mmHg; 292 °C @ 760 mmHg[4][5]
Refractive Index (n20D) 1.45 - 1.5330[4][5]
Flash Point 130 °C[5]
Purity ≥ 97%[2]
Hydrolytic Sensitivity No reaction with water under neutral conditions[5]

Synthesis

The primary method for synthesizing this compound is through the co-hydrolysis of dichlorodiphenylsilane and chlorodimethylsilane. This reaction involves the controlled reaction of the chlorosilane precursors with water, leading to the formation of silanol intermediates, which then condense to form the trisiloxane.

General Experimental Protocol: Co-hydrolysis of Dichlorodiphenylsilane and Chlorodimethylsilane

Materials:

  • Dichlorodiphenylsilane

  • Chlorodimethylsilane

  • A suitable organic solvent (e.g., toluene, xylene, or a mixture with a co-solvent like acetone)[6]

  • Water

  • A weak base for neutralization (e.g., sodium bicarbonate solution)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • A mixture of dichlorodiphenylsilane and a molar excess of chlorodimethylsilane is dissolved in an appropriate organic solvent in a reaction flask equipped with a stirrer, dropping funnel, and a condenser.

  • The solution is cooled in an ice bath.

  • Water is added dropwise to the stirred solution. The rate of addition is carefully controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.[7]

  • After the addition of water is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis and condensation.[6]

  • The organic layer is separated and washed with water, followed by a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining HCl, and then washed again with water until the washings are neutral.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Note: The stoichiometry of the chlorosilane precursors is critical to control the chain length and the final product distribution.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DCDPS Dichlorodiphenylsilane CoHydrolysis Co-hydrolysis & Condensation DCDPS->CoHydrolysis CDMS Chlorodimethylsilane CDMS->CoHydrolysis H2O Water H2O->CoHydrolysis Neutralization Neutralization CoHydrolysis->Neutralization Drying Drying Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Product 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Distillation->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectroscopic features can be predicted based on the known spectra of similar phenyl and methyl-substituted siloxanes.[8][9]

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR - Phenyl protons: Multiplet in the range of δ 7.2-7.8 ppm.[8]- Methyl protons: Singlet in the range of δ 0.0-0.5 ppm.[8]
¹³C NMR - Phenyl carbons: Multiple signals in the aromatic region (δ 125-140 ppm).- Methyl carbons: A signal in the aliphatic region (δ 0-5 ppm).
FTIR (cm⁻¹) - Si-O-Si stretching: Strong, broad absorption band around 1000-1100 cm⁻¹.- Si-CH₃ rocking: Absorption around 790-840 cm⁻¹.- C-H stretching (aromatic): Above 3000 cm⁻¹.- C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.- Si-Phenyl: Absorption around 1430 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): Expected at m/z = 332.- Fragmentation: Characteristic loss of methyl (M-15) and phenyl (M-77) groups.

Applications

The unique properties of this compound make it a versatile material in several industrial and research applications.[4]

  • High-Performance Polymers: It serves as a key intermediate or crosslinking agent in the production of phenyl-containing silicone polymers, rubbers, and resins.[2][10] The incorporation of this molecule enhances the thermal stability, oxidative resistance, and refractive index of the final polymer.[2][3]

  • LED Encapsulants: Due to its high refractive index and excellent thermal stability, it is used in the formulation of encapsulating materials for light-emitting diodes (LEDs), improving light extraction efficiency and device longevity.[3]

  • Sealants and Adhesives: Its chemical resistance and durability make it suitable for high-performance sealants and adhesives in the construction and automotive industries.[4]

  • Lubricants: It can be used as a high-temperature lubricant, reducing friction and wear in mechanical applications.[4]

  • Cosmetic Formulations: In skincare and haircare products, it acts as an emollient, providing a smooth feel and enhancing product stability.[4]

Applications cluster_core Core Compound cluster_applications Applications Core 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Polymers High-Performance Polymers Core->Polymers LEDs LED Encapsulants Core->LEDs Sealants Sealants & Adhesives Core->Sealants Lubricants Lubricants Core->Lubricants Cosmetics Cosmetic Formulations Core->Cosmetics

Key application areas of this compound.

Relevance to Drug Development

Direct applications of this compound in drug development are not well-documented in the scientific literature. However, the broader class of silicones and polysiloxanes has established roles in the biomedical and pharmaceutical fields. Their biocompatibility, chemical inertness, and tunable physical properties make them suitable for various applications.

Phenyl-containing siloxanes, in general, are used to modify the properties of biomedical silicones, for instance, to reduce the "bleed" of silicone gel from implants by altering solubility parameters.

While no specific signaling pathways involving this compound have been identified, the general interaction of siloxanes with biological systems is an area of ongoing research, particularly in the context of long-term implants and drug delivery systems. The surface properties of materials, which can be modified by siloxanes like the one discussed, play a crucial role in protein adsorption and cellular interactions, which are fundamental to biocompatibility.

Conclusion

This compound is a specialty chemical with a unique combination of properties derived from its methyl and phenyl substituents. Its high thermal stability, chemical resistance, and high refractive index make it a valuable component in advanced materials, particularly in the electronics and polymer industries. While its direct role in drug development is not established, the broader biocompatibility of siloxanes suggests potential for future exploration in biomedical applications where its specific properties could be advantageous. Further research is needed to fully characterize its spectroscopic properties and to explore its potential in more specialized applications.

References

An In-depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17875-55-7

This technical guide provides a comprehensive overview of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals who are interested in the properties, applications, and experimental use of this compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a trisiloxane backbone. This structure imparts excellent thermal stability and chemical resistance.[1] The presence of both methyl and phenyl groups enhances its compatibility with a wide range of materials, including polymers and resins.[1]

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C16H24O2Si3
Molecular Weight 332.62 g/mol
Appearance Colorless clear liquid[1]
Density 1.00 g/mL[1]
Boiling Point 83 °C / 4 mmHg[1]
Refractive Index (n20D) 1.45[1]
Purity ≥ 98% (GC)[1]

Table 2: Identification Numbers

IdentifierValue
CAS Number 17875-55-7
MDL Number MFCD00411646[1]
PubChem ID 87348[1]
EINECS 241-828-4

Applications

The unique structure of this compound makes it a valuable component in various industrial and research applications.

  • Intermediate for Specialty Siloxanes: It serves as a key building block in the synthesis of high-performance, phenyl-containing silicone polymers. The incorporation of phenyl groups enhances the thermal stability, UV resistance, and dielectric properties of the resulting materials.[2]

  • Crosslinking Agent: This compound is widely used as a crosslinking agent in addition-cure liquid silicone rubber, phenyl silicone rubber, and phenyl resins.[2][3] This is particularly relevant in the manufacturing of materials for LED encapsulation and specialized medical products.[2][3]

  • High-Performance Formulations: Its thermal stability and chemical resistance make it suitable for use in sealants, adhesives, and coatings, especially in the automotive and electronics industries.[1]

  • Cosmetic Formulations: Due to its emollient properties, it is used in skincare and haircare products to provide a smooth feel and improve product stability.[1]

  • Lubricants: It can act as an effective lubricant in various mechanical applications, reducing friction and wear.[1]

Experimental Protocols

While specific experimental protocols are often proprietary, a general procedure for the use of this compound as a crosslinking agent in a platinum-catalyzed hydrosilylation reaction is provided below. This process is fundamental to the formation of many silicone elastomers.

Objective: To form a crosslinked silicone elastomer using a vinyl-terminated polydimethylsiloxane (PDMS-vinyl), this compound as the crosslinker, and a platinum catalyst.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)

  • This compound (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control curing time)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • Preparation of Part A (Vinyl Component): In a clean, dry vessel, dissolve a known quantity of vinyl-terminated polydimethylsiloxane in a minimal amount of anhydrous toluene. Add the platinum catalyst to this mixture. The concentration of the catalyst is typically in the parts-per-million range relative to the polymer. If an inhibitor is used to extend the working time, it is also added at this stage. Mix thoroughly until a homogenous solution is achieved.

  • Preparation of Part B (Hydrosilane Component): In a separate, clean, dry vessel, dissolve a stoichiometric amount of this compound in anhydrous toluene. The stoichiometry is determined by the molar ratio of Si-H groups in the crosslinker to the Si-vinyl groups in the polymer.

  • Mixing and Curing: Add Part B to Part A and mix vigorously. The mixture can then be degassed under vacuum to remove any entrapped air bubbles. The formulation is then poured into a mold and cured. Curing can often be performed at room temperature, but for some formulations, elevated temperatures (e.g., 50-150°C) may be required to achieve complete crosslinking.

  • Post-Curing: A post-curing step at a slightly elevated temperature may be employed to ensure the reaction goes to completion and to remove any volatile byproducts.

Diagram of Experimental Workflow:

experimental_workflow cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_final Final Steps PDMS_vinyl Vinyl-terminated PDMS Mix_A Mix Thoroughly PDMS_vinyl->Mix_A Solvent_A Anhydrous Toluene Solvent_A->Mix_A Catalyst Platinum Catalyst Catalyst->Mix_A Inhibitor Inhibitor (Optional) Inhibitor->Mix_A Part_A Homogenous Part A Mix_A->Part_A Combine Combine Part A and Part B Part_A->Combine Crosslinker 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Mix_B Dissolve Crosslinker->Mix_B Solvent_B Anhydrous Toluene Solvent_B->Mix_B Part_B Homogenous Part B Mix_B->Part_B Part_B->Combine Degas Degas under Vacuum Combine->Degas Pour Pour into Mold Degas->Pour Cure Cure (Room Temp or Elevated Temp) Pour->Cure Post_Cure Post-Cure Cure->Post_Cure Final_Product Crosslinked Silicone Elastomer Post_Cure->Final_Product hydrosilylation PDMS_vinyl Vinyl-Terminated Polydimethylsiloxane (Polymer Chain) Reaction Hydrosilylation Reaction PDMS_vinyl->Reaction Crosslinker 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane (Si-H Groups) Crosslinker->Reaction Catalyst Platinum Catalyst Catalyst->Reaction initiates Network Crosslinked Silicone Network (Elastomer) Reaction->Network forms

References

An In-depth Technical Guide on the Physical Characteristics of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. Identified by its CAS number 17875-55-7, this compound is a key intermediate in the synthesis of advanced siloxane materials.[1] Its unique molecular structure, featuring a trisiloxane backbone with both methyl and phenyl group substitutions, imparts a range of desirable properties, making it valuable in various high-performance applications.[2][3]

Core Physical and Chemical Properties

This compound is typically supplied as a colorless to almost colorless, clear liquid.[1][2][3] Its fundamental role as a building block for specialty siloxanes stems from its distinct chemical structure, which consists of silicon-oxygen linkages and phenyl substituents.[1] This composition leads to materials with enhanced thermal stability, UV resistance, and superior dielectric properties.[1]

Data Presentation: Summary of Physical Characteristics

The following table summarizes the key quantitative physical data for this compound, compiled from various sources for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₁₆H₂₄O₂Si₃[1][3][4]
Molecular Weight 332.61 - 332.62 g/mol [1][2][3][4]
Appearance Colorless, clear liquid[1][3][4]
Density 0.99 - 1.00 g/cm³ at 25°C[1][3][4]
Boiling Point 81-83°C at 4 mmHg[1][3]Varies with pressure
133°C at 11 mmHg[4]
137°C at 2.8 mmHg[5]
292°C[6]
Refractive Index 1.45 - 1.5330 at 20-25°C[2][3][4][5]
Flash Point 130°C[2][5][6]
Purity ≥ 90% to ≥ 98% (by GC/HPLC)[3][4]
Hydrolytic Sensitivity No reaction with water under neutral conditions[2][5][6]

Applications and Relevance

The primary significance of this trisiloxane lies in its function as a key intermediate for creating advanced siloxane materials.[1] The presence of phenyl groups notably improves the thermal performance and oxidative stability of silicone polymers, enabling them to withstand higher operating temperatures and more aggressive chemical environments.[1]

Key application areas include:

  • Crosslinking Agent : It is widely used as a crosslinking agent for liquid silicone rubber, phenyl silicone rubber, and phenyl resins, particularly for applications like LED encapsulation.[4][7]

  • High-Performance Materials : Its structure allows for chemical modifications to produce polymers and resins with enhanced thermal stability and UV resistance, crucial for electronics, advanced coatings, and specialty lubricants.[1]

  • Material Additive : It can be used as an additive for polymer materials to improve mechanical properties, wear resistance, and aging resistance.[2]

  • Cosmetic Formulations : Due to its emollient properties, it is used in skincare and haircare products to provide a smooth feel and enhance stability.[3]

Experimental Protocols for Characterization

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and physical properties.

3.1 Purity Determination via Gas Chromatography (GC)

  • Objective : To determine the purity of the compound.

  • Methodology :

    • Sample Preparation : A dilute solution of the trisiloxane is prepared in a suitable volatile solvent (e.g., hexane or toluene).

    • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column) is used.

    • Injection : A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Separation : The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they are carried through by an inert gas (e.g., helium or nitrogen).

    • Detection : The FID detects the organic compounds as they elute from the column.

    • Analysis : The purity is calculated based on the area percentage of the main peak corresponding to the trisiloxane in the resulting chromatogram.[3]

3.2 Structural Confirmation via Infrared (IR) Spectroscopy

  • Objective : To confirm the presence of key functional groups.

  • Methodology :

    • Sample Preparation : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Analysis : The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths.

    • Interpretation : The resulting spectrum is analyzed for characteristic absorption bands that confirm the molecular structure. Key expected peaks for this compound would include:

      • Si-O-Si stretching (around 1070 cm⁻¹)

      • Si-CH₃ vibrations (around 1255 cm⁻¹)

      • Aromatic C-H stretching from the phenyl groups.

3.3 Molecular Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To provide detailed information about the molecular structure.

  • Methodology :

    • Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Analysis : The sample is placed in a high-field NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.

    • Interpretation :

      • ¹H NMR : The spectrum would show distinct signals for the protons of the methyl groups attached to silicon and the protons of the phenyl groups. The integration of these signals would correspond to the ratio of these protons in the molecule.

      • ¹³C NMR : This would provide information on the different carbon environments within the molecule.

      • ²⁹Si NMR : This technique can be used to directly observe the silicon atoms, providing further confirmation of the trisiloxane structure.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of this compound, from initial synthesis to final product verification.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Product synthesis Chemical Synthesis purification Distillation synthesis->purification gc Purity Check (GC/HPLC) purification->gc nmr Structure (NMR) gc->nmr If Purity ≥ 98% ir Functional Groups (IR) nmr->ir phys_props Physical Properties (Density, Refractive Index) ir->phys_props final_product Verified 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane phys_props->final_product

Caption: Workflow for the synthesis and quality verification of the target compound.

References

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of this compound, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in advanced formulations and high-performance materials.

Physicochemical Properties

This compound is a thermally stable and chemically resistant siloxane fluid. Its unique structure, featuring a flexible trisiloxane backbone with both methyl and phenyl functional groups, imparts a valuable combination of properties. These include hydrophobicity, high refractive index, and excellent compatibility with a wide range of polymers.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 332.62 g/mol [1][2][3]
Molecular FormulaC₁₆H₂₄O₂Si₃[1][3]
CAS Number17875-55-7[2][3]
Density1.00 g/mL[1]
Boiling Point83 °C at 4 mmHg[1]
Refractive Indexn20/D 1.45[1]
Purity≥ 97-98% (GC)[1][3]
AppearanceColorless clear liquid[1]

Synthesis and Characterization

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be proposed based on the known chemistry of siloxanes. A common method involves the co-hydrolysis of dichlorodiphenylsilane and chlorodimethylsilane.

Representative Synthesis Protocol

Objective: To synthesize this compound via a controlled co-hydrolysis reaction.

Materials:

  • Dichlorodiphenylsilane (Ph₂SiCl₂)

  • Chlorodimethylsilane ((CH₃)₂HSiCl)

  • Deionized water

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Charge the flask with a calculated amount of dichlorodiphenylsilane dissolved in toluene.

  • In the dropping funnel, place a stoichiometric excess of chlorodimethylsilane.

  • Cool the reaction flask to 0-5 °C using an ice bath.

  • Slowly add the chlorodimethylsilane to the stirred solution in the flask.

  • In a separate dropping funnel, add a stoichiometric amount of deionized water. Add the water dropwise to the reaction mixture while maintaining the temperature below 10 °C to control the exothermic hydrolysis reaction.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash it sequentially with deionized water and then with the 5% sodium bicarbonate solution to neutralize any remaining HCl.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional vacuum distillation to yield pure this compound.

Characterization Methods

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight by analyzing the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy to confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as the Si-O-Si backbone (~1000-1100 cm⁻¹) and Si-CH₃ bonds.

Visualized Workflows and Structures

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound, highlighting the central silicon atom bonded to two phenyl groups and the terminal silicon atoms each bonded to two methyl groups.

Caption: Molecular structure of this compound.

Synthesis and Characterization Workflow

The following diagram outlines the logical workflow for the synthesis and subsequent analytical characterization of the target compound.

G cluster_char Analytical Characterization start Reactants (Dichlorodiphenylsilane, Chlorodimethylsilane) hydrolysis Controlled Co-Hydrolysis (Toluene, 0-5 °C) start->hydrolysis workup Aqueous Workup (Neutralization & Washing) hydrolysis->workup drying Drying Organic Phase (Anhydrous MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Fractional Vacuum Distillation) solvent_removal->purification product Final Product: This compound purification->product gcms GC-MS (Purity & MW) product->gcms nmr NMR (¹H, ¹³C, ²⁹Si) (Structure) product->nmr ftir FTIR (Functional Groups) product->ftir

Caption: Workflow for the synthesis and characterization of the siloxane.

Applications in Research and Development

While not a therapeutic agent itself, this compound is relevant to the drug development and medical fields through its use in advanced materials and formulations.

  • Medical Devices: Due to its biocompatibility, chemical inertness, and stability, it can be used as a crosslinking agent or an additive in the manufacturing of specialty silicone rubbers for medical-grade tubing, seals, and components of medical devices.[4]

  • Topical Formulations: In cosmetics and dermatology, its emollient properties provide a smooth, non-greasy feel, making it a valuable excipient in creams, lotions, and other topical delivery systems.[2]

  • High-Performance Materials: It serves as a key intermediate and crosslinking agent for producing phenyl silicone polymers.[3][4][5] These polymers are used in applications requiring high thermal stability and optical clarity, such as encapsulants for sensitive electronic components, including those in medical electronics.[4]

References

Thermal Stability of Diphenyl-Substituted Trisiloxanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diphenyl-substituted trisiloxanes, with a focus on 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The inclusion of phenyl groups onto the siloxane backbone significantly enhances thermal stability, making these compounds valuable in high-temperature applications. This document details the thermal decomposition behavior, relevant experimental protocols for its characterization, and potential synthesis pathways.

Introduction to the Thermal Stability of Phenyl-Substituted Siloxanes

Polysiloxanes are known for their robust thermal stability, which is a direct result of the strong silicon-oxygen (Si-O) bond in their backbone. The introduction of phenyl groups as substituents on the silicon atoms further enhances this stability compared to their methyl-substituted counterparts. This increased thermal resistance is attributed to the bulky nature of the phenyl groups, which sterically hinder the backbiting degradation mechanism common in polysiloxanes, and the ability of the aromatic rings to delocalize energy.

Diphenyl-substituted trisiloxanes, such as this compound, serve as important intermediates in the synthesis of high-performance silicone polymers and materials.[1][2] Their defined structure allows for the creation of polymers with enhanced thermal and oxidative stability, crucial for applications in electronics, advanced coatings, and specialty lubricants.[3]

Quantitative Thermal Analysis Data

Sample IDDescriptionT5% (°C)T10% (°C)Residual Weight (Rw) at 700°C (%)
HCSHydrogen-containing siloxanes (baseline)141.5229.314.63
D01Polymer from HCS and diphenyldimethoxysilane284.7351.868.94
D04Polymer from HCS and diphenyldimethoxysilane (different ratio)235.2309.569.0
D08Polymer from HCS and diphenyldimethoxysilane (different ratio)217.5272.859.96
D11Polymer from HCS and diphenyldimethoxysilane (different ratio)203.7259.058.45

Table 1: Thermal decomposition data for poly(phenyl-substituted siloxanes/silsesquioxanes) obtained by TGA.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to assess the thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of the sample in an inert atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50, PerkinElmer TGA 7).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the diphenyl-substituted trisiloxane sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Heat the sample at a constant rate of 10°C/min to a final temperature of 800-900°C.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of weight loss.

    • Determine the T5% and T10% values, which represent the temperatures at which 5% and 10% weight loss has occurred, respectively.

    • Record the residual weight percentage at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify thermal events such as glass transitions, melting points, and crystallization temperatures.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the diphenyl-substituted trisiloxane sample into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at a low temperature (e.g., -150°C). Heat the sample at a rate of 10°C/min to a temperature above any expected transitions but below the decomposition temperature (e.g., 200°C). This scan provides information on the initial state of the material.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., -150°C). This allows for the observation of crystallization events.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan (10°C/min). This scan is used to determine the glass transition temperature (Tg) and melting point (Tm) of the material in a controlled thermal history.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature from the midpoint of the step change in the heat flow during the second heating scan.

    • Identify melting and crystallization events by the endothermic and exothermic peaks, respectively.

Visualizations

Experimental Workflow for Thermal Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA/DSC Pan weigh->pan tga_purge Purge with N2 (20-50 mL/min) pan->tga_purge dsc_purge Purge with N2 (20-50 mL/min) pan->dsc_purge tga_heat Heat at 10°C/min to 900°C tga_purge->tga_heat tga_record Record Weight vs. Temperature tga_heat->tga_record tga_curve Generate TGA/DTG Curves tga_record->tga_curve dsc_heat1 1st Heat to 200°C dsc_purge->dsc_heat1 dsc_cool Cool to -150°C dsc_heat1->dsc_cool dsc_heat2 2nd Heat to 200°C dsc_cool->dsc_heat2 dsc_record Record Heat Flow vs. Temperature dsc_heat2->dsc_record dsc_curve Generate DSC Curve dsc_record->dsc_curve determine_t Determine T5%, T10%, Rw tga_curve->determine_t determine_tg_tm Determine Tg, Tm dsc_curve->determine_tg_tm

Caption: Workflow for TGA and DSC analysis.

Proposed Synthesis Pathway for this compound

A plausible synthesis route involves the co-hydrolysis and condensation of dichlorodiphenylsilane and chlorodimethylsilane.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps DCDPS Dichlorodiphenylsilane (Ph2SiCl2) hydrolysis Co-hydrolysis (+ H2O) DCDPS->hydrolysis CDMS Chlorodimethylsilane (Me2SiHCl) CDMS->hydrolysis condensation Condensation hydrolysis->condensation product 1,1,5,5-Tetramethyl-3,3- diphenyltrisiloxane condensation->product

Caption: Proposed synthesis of diphenyl-substituted trisiloxane.

Thermal Degradation Signaling Pathway

The thermal degradation of phenyl-substituted siloxanes proceeds through distinct pathways depending on the temperature.

Degradation_Pathway cluster_low_temp < 450°C cluster_high_temp > 450°C start Diphenyl-Substituted Trisiloxane redistribution Siloxane Redistribution start->redistribution scission Phenyl Group Scission start->scission volatiles Volatile Cyclic Siloxanes redistribution->volatiles insoluble Insoluble Products scission->insoluble gaseous Gaseous Products (e.g., Benzene) scission->gaseous

Caption: Thermal degradation pathways of phenyl siloxanes.

Conclusion

Diphenyl-substituted trisiloxanes exhibit superior thermal stability compared to their non-phenylated analogs, making them critical components in the formulation of high-performance materials. While specific thermal analysis data for this compound is limited in the public domain, the data from related polymers clearly indicate a significant increase in decomposition temperatures with the incorporation of phenyl groups. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the thermal characterization of these and similar materials. Further research into the precise thermal properties of individual diphenyl-substituted trisiloxanes would be beneficial for the continued development of advanced materials for demanding applications.

References

solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosilicon compound with the chemical formula C₁₆H₂₄O₂Si₃.[1][2] It is a colorless, clear liquid at room temperature and is a key intermediate in the synthesis of specialized silicone polymers.[3] Its unique structure, featuring both methyl and phenyl groups, gives it excellent thermal stability and chemical resistance, making it a valuable component in high-performance sealants, adhesives, and coatings.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of its solubility characteristics, methods for its determination, and a generalized experimental protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 17875-55-7
Molecular Formula C₁₆H₂₄O₂Si₃
Molecular Weight 332.62 g/mol
Appearance Colorless clear liquid
Boiling Point 81-83 °C at 4 mmHg
Density Approximately 0.99 - 1.00 g/mL

(Data sourced from multiple chemical suppliers and databases)

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected Solubility
TolueneAromatic HydrocarbonHighly Soluble / Miscible[4]
XyleneAromatic HydrocarbonHighly Soluble / Miscible[4]
HexaneAliphatic HydrocarbonSoluble / Miscible
HeptaneAliphatic HydrocarbonSoluble / Miscible
Diethyl EtherEtherSoluble / Miscible
Tetrahydrofuran (THF)EtherSoluble / Miscible
ChloroformHalogenated HydrocarbonSoluble / Miscible
DichloromethaneHalogenated HydrocarbonSoluble / Miscible
AcetoneKetonePartially Soluble to Soluble
Ethyl AcetateEsterPartially Soluble to Soluble
EthanolAlcoholInsoluble / Immiscible[4]
MethanolAlcoholInsoluble / Immiscible[4]
WaterProticInsoluble / Immiscible[4]

It is also reported to have excellent compatibility and miscibility with various silicone polymers, including dimethyl siloxane, liquid silicone rubber, phenyl silicone rubber, and phenyl resin.[5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the visual determination of miscibility and the gravimetric determination of solubility.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Calibrated pipettes and syringes

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Drying oven

  • Fume hood

4.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_addition Solute Addition & Equilibration cluster_analysis Analysis prep_vials Prepare and label vials add_solvent Add known volume of solvent prep_vials->add_solvent thermo Equilibrate to desired temperature add_solvent->thermo add_solute Add solute incrementally thermo->add_solute mix Vortex/Stir until dissolved add_solute->mix observe Observe for clarity/undissolved solute mix->observe observe->add_solute If clear equilibrate Equilibrate for 24h with excess solute observe->equilibrate If saturated sample Take aliquot of supernatant equilibrate->sample transfer Transfer aliquot to weighed vial sample->transfer weigh_initial Weigh empty, pre-dried vial weigh_initial->transfer evaporate Evaporate solvent transfer->evaporate weigh_final Weigh vial with residue evaporate->weigh_final calculate Calculate solubility weigh_final->calculate

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

Part A: Visual Miscibility/Immiscibility Test

  • To a clean, dry glass vial, add 1 mL of the selected organic solvent.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and vortex for 30 seconds.

  • Allow the vial to stand undisturbed for at least 10 minutes.

  • Visually inspect the mixture.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are observed.

    • Partially Miscible: The solution appears cloudy or forms an emulsion.

Part B: Gravimetric Solubility Determination

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume (e.g., 5 mL) of the organic solvent in a sealed vial.

  • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate using a magnetic stirrer or shaker for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle.

  • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

  • Transfer the aliquot to a pre-weighed, clean, and dry vial.

  • Record the exact weight of the vial with the aliquot.

  • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (a temperature below the boiling point of the solute is recommended). A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

  • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The weight of the dissolved this compound is the final constant weight minus the initial weight of the empty vial.

  • Calculate the solubility in g/100 mL or other desired units.

4.4. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for both this compound and the organic solvents used for specific handling and disposal instructions.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship diagram can illustrate the factors influencing the dissolution process.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is limited in the public domain, its chemical structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. The provided qualitative data and generalized experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. For precise quantitative measurements, the experimental protocol outlined in this guide can be employed to generate reliable, in-house solubility data tailored to specific applications and conditions.

References

Synthesis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a key intermediate in the production of advanced silicone-based materials. This versatile organosilicon compound is integral to the development of high-performance polymers and resins with enhanced thermal stability and UV resistance, finding applications in specialized fields such as electronics and advanced coatings.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and characterization data.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through the controlled hydrolysis and condensation of appropriate chlorosilane precursors. The primary method involves the co-hydrolysis of diphenyldichlorosilane and a suitable dimethylsilane derivative, or the condensation of pre-formed silanols. A key challenge in this synthesis is controlling the extent of polymerization to favor the formation of the desired trisiloxane over longer-chain polysiloxanes.

A common and effective approach involves the reaction of diphenylsilanediol with a terminating agent such as dimethylchlorosilane. This method allows for a more controlled assembly of the trisiloxane backbone. An alternative, though potentially less selective, method is the direct co-hydrolysis of diphenyldichlorosilane and dimethylchlorosilane in a carefully controlled stoichiometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₂Si₃[1]
Molecular Weight 332.62 g/mol [1]
Appearance Colorless transparent liquid[2]
Boiling Point 133 °C @ 11 mmHg[2]
Density 0.994 g/cm³ @ 25 °C[2]
Refractive Index 1.500 @ 25 °C[2]
Purity ≥ 98%

Synthetic Pathway

The principal synthetic route involves a two-step process: the hydrolysis of diphenyldichlorosilane to diphenylsilanediol, followed by the condensation of diphenylsilanediol with a dimethylsilylating agent.

Synthesis_Pathway DDS Diphenyldichlorosilane DSD Diphenylsilanediol DDS->DSD Hydrolysis Water H₂O Water->DSD Product 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane DSD->Product Condensation HCl HCl DCS Dimethylchlorosilane DCS->Product Product->HCl - HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established principles of siloxane chemistry.

Step 1: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol

This procedure outlines the formation of the key intermediate, diphenylsilanediol.

Materials:

  • Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

  • Diethyl ether (anhydrous)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diphenyldichlorosilane in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

  • The flask is cooled in an ice bath to 0-5 °C.

  • An excess of water is added dropwise to the stirred solution of diphenyldichlorosilane. The addition rate is controlled to maintain the reaction temperature below 10 °C. Vigorous evolution of hydrogen chloride gas will be observed.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

  • The organic layer is separated and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining HCl), and again with water until the aqueous layer is neutral.

  • The ethereal solution is dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed under reduced pressure to yield crude diphenylsilanediol as a white solid.

  • The crude product can be recrystallized from a suitable solvent such as toluene or a mixture of hexane and ethyl acetate to obtain pure diphenylsilanediol.

Step 2: Condensation of Diphenylsilanediol with Dimethylchlorosilane

This step describes the formation of the final product from the diphenylsilanediol intermediate.

Materials:

  • Diphenylsilanediol ((C₆H₅)₂Si(OH)₂)

  • Dimethylchlorosilane ((CH₃)₂SiHCl) or Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Toluene (anhydrous)

  • Pyridine or other suitable acid scavenger

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diphenylsilanediol in anhydrous toluene is prepared in a flask equipped with a stirrer, a condenser with a drying tube, and a dropping funnel.

  • A stoichiometric amount of an acid scavenger, such as pyridine, is added to the solution.

  • Two equivalents of dimethylchlorosilane are added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration.

  • The filtrate is washed with dilute hydrochloric acid (to remove excess pyridine), followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The toluene is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation H1 Dissolve (C₆H₅)₂SiCl₂ in Et₂O H2 Add H₂O dropwise at 0-5 °C H1->H2 H3 Stir at RT H2->H3 H4 Work-up: Wash with NaHCO₃, dry over MgSO₄ H3->H4 H5 Evaporate Et₂O H4->H5 H6 Recrystallize H5->H6 DSD_out Pure Diphenylsilanediol H6->DSD_out C1 Dissolve (C₆H₅)₂Si(OH)₂ in Toluene DSD_out->C1 C2 Add Pyridine C1->C2 C3 Add (CH₃)₂SiHCl dropwise C2->C3 C4 Heat and Stir C3->C4 C5 Filter Pyridinium Salt C4->C5 C6 Work-up: Wash with HCl(aq), dry over MgSO₄ C5->C6 C7 Evaporate Toluene C6->C7 C8 Vacuum Distillation C7->C8 Product_out Pure Product C8->Product_out

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~0.2sSi-CH
~4.7septetSi-H
7.2-7.6mC₆H
¹³C NMR~0.0Si-C H₃
127-135C ₆H₅
²⁹Si NMR

Note: Specific chemical shifts may vary depending on the solvent and instrument used. The table presents expected ranges based on similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3070, 3050C-H stretch (aromatic)
~2960C-H stretch (aliphatic)
~2130Si-H stretch
~1590C=C stretch (aromatic)
~1430Si-Ph
~1260Si-CH₃
1050-1100Si-O-Si stretch (asymmetric)
~800Si-C stretch

Applications

This compound serves as a crucial building block in materials science. Its primary applications include:

  • Crosslinking Agent: It is used in the formulation of addition-cure liquid silicone rubbers and phenyl silicone polymers.

  • Polymer Modification: The incorporation of phenyl groups enhances the thermal stability and oxidative resistance of silicone materials.[1]

  • Intermediate for Specialty Siloxanes: Its structure allows for further chemical modifications to produce polymers and resins with tailored properties such as high refractive index, which is beneficial for electronic packaging materials.

References

In-Depth Technical Guide: Spectral Analysis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7), a key intermediate in the synthesis of advanced specialty siloxanes.[1] Due to the limited availability of published experimental spectral data, this document presents predicted spectral data based on the compound's structure and known spectral properties of similar organosilicon compounds. Additionally, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

This compound is an organosilicon compound with the molecular formula C₁₆H₂₄O₂Si₃ and a molecular weight of 332.62 g/mol .[2] It is a colorless, clear liquid utilized in the production of phenyl-containing silicone polymers. The incorporation of phenyl groups enhances the thermal stability and oxidative resistance of silicone materials, making them suitable for high-performance applications in electronics, advanced coatings, and specialty lubricants.[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8Multiplet4Hortho-Protons of Phenyl Groups
~7.3 - 7.5Multiplet6Hmeta- and para-Protons of Phenyl Groups
~4.7Septet2HSi-H
~0.2Doublet12HSi-CH₃

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~134ipso-Carbon of Phenyl Groups
~130ortho-Carbons of Phenyl Groups
~128meta/para-Carbons of Phenyl Groups
~0Si-CH₃

Predicted ²⁹Si NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -20 to -25O-Si (CH₃)₂H
~ -75 to -80Si (Ph)₂
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumC-H stretch (aromatic)
~2960MediumC-H stretch (aliphatic, CH₃)
~2160StrongSi-H stretch
~1590MediumC=C stretch (aromatic ring)
~1430StrongSi-Ph
~1260StrongSi-CH₃ symmetric deformation
~1060Very StrongSi-O-Si asymmetric stretch
~840StrongSi-CH₃ rock and Si-H bend
~700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Predicted Major Fragmentation Peaks (Electron Ionization - EI)

m/zProposed Fragment
332[M]⁺ (Molecular Ion)
317[M - CH₃]⁺
255[M - C₆H₅]⁺
199[Si(C₆H₅)₂OH]⁺
183[Si(C₆H₅)₂H]⁺
73[Si(CH₃)₃]⁺
59[Si(CH₃)₂H]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Optimize the receiver gain.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., -10 to 150 ppm).

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ²⁹Si NMR Acquisition:

    • Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use a pulse sequence designed for insensitive nuclei, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), to enhance the signal.

    • Set the spectral width to an appropriate range for siloxanes (e.g., +20 to -100 ppm).

    • A significant number of scans will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition:

    • Typically, scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile compound like this, direct injection or infusion via a syringe pump into the ion source is suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for separation and analysis.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV for EI to generate reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

  • Data Acquisition and Analysis: The instrument's software will record the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflowdot

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References

The Influence of Phenyl Groups on the Physicochemical and Functional Properties of Trisiloxane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of phenyl groups in trisiloxane compounds. By substituting methyl groups with phenyl groups on the trisiloxane backbone, a range of physicochemical properties can be precisely modulated, leading to enhanced performance in various high-technology applications, including advanced materials, electronics, and drug delivery systems. This document details the synthesis, characterization, and functional attributes of phenyl-substituted trisiloxanes, offering a comprehensive resource for researchers and professionals in the field.

Core Concepts: The Impact of Phenyl Substitution

The introduction of bulky, aromatic phenyl groups onto the flexible siloxane backbone imparts several key property modifications. These changes stem from the inherent characteristics of the phenyl ring, including its rigidity, hydrophobicity, and high refractive index. The primary effects observed are:

  • Enhanced Thermal and Oxidative Stability: Phenyl groups provide steric hindrance, protecting the Si-O-Si backbone from degradation at elevated temperatures and in the presence of oxygen. This makes phenyl-substituted siloxanes suitable for high-temperature applications.

  • Increased Refractive Index: The high molar refractivity of the phenyl group significantly increases the refractive index of the trisiloxane. This property is particularly valuable in optical applications, such as LED encapsulants and lens materials.

  • Modified Surface Properties: The presence of phenyl groups alters the surface tension and hydrophobicity of the trisiloxane. While non-phenylated trisiloxane surfactants are known for their "super-spreading" capabilities due to very low surface tension, the introduction of phenyl groups can increase the surface tension at the critical micelle concentration (γCMC).[1] This allows for a tuning of surface activity for specific applications.

  • Improved Solubility and Compatibility: Phenyl-substituted siloxanes often exhibit improved solubility in organic solvents and compatibility with organic polymers.[2] In the context of drug delivery, this can enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs) within the silicone matrix.[3]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the quantitative data for representative non-phenylated and phenyl-substituted trisiloxane compounds, allowing for a clear comparison of their properties.

PropertyHeptamethyltrisiloxanePhenyltris(trimethylsiloxy)silane1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
CAS Number 1873-88-72116-84-917875-55-7
Molecular Formula C10H28O2Si3C15H32O3Si4C16H24O2Si3
Molecular Weight ( g/mol ) 236.58372.76332.62
Boiling Point (°C) 142[4]264-26681-83 @ 4 mmHg[5]
Density (g/mL at 20-25°C) 0.819-0.823[6]0.9240.99[5]
Refractive Index (at 20°C) ~1.381.4368Not specified
Surface Tension Very low, enables "super-spreading"[7]Higher than non-phenylated analogs[1]Not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phenyl-trisiloxane compounds.

Synthesis of Phenyl-Substituted Trisiloxanes

1. Synthesis of Phenyltris(dimethylsiloxy)silane

This procedure is adapted from a documented synthesis method.[8]

  • Materials: Phenyltrimethoxysilane, tetramethyldisiloxane, 37% hydrochloric acid, toluene, water.

  • Equipment: 6L flat flange vessel with heating/cooling jacket, stirrer, thermometer, reflux condenser, dosing device, nitrogen blanketing, separatory funnel, distillation apparatus.

  • Procedure:

    • Charge the reaction vessel with 2,010 g of tetramethyldisiloxane (30 mol), 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.

    • Establish a nitrogen blanket over the reaction mixture.

    • With vigorous stirring, meter in 1,586 g of phenyltrimethoxysilane (8 mol). The reaction is exothermic and the temperature will rise to approximately 47°C.

    • After the addition is complete, continue stirring for one hour.

    • Stop stirring and allow the mixture to separate into two phases.

    • Separate and discard the lower aqueous phase.

    • Wash the upper organic phase with 100 ml of water.

    • After removing the aqueous phase, remove the excess tetramethyldisiloxane by fractional distillation. Stop the distillation when the overhead temperature reaches 110°C.

    • The remaining product in the distillation flask is a mixture containing Phenyltris(dimethylsiloxy)silane. Further purification can be achieved by vacuum distillation.

2. Synthesis of this compound

This synthesis involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiphenylsilane.[9]

  • Materials: 1,5-disodiumoxyhexamethyltrisiloxane, dichlorodiphenylsilane, anhydrous methyl tert-butyl ether (MTBE), water.

  • Equipment: Round-bottom flask, thermometer, dropping funnel, mechanical stirrer, argon atmosphere setup, rotary evaporator.

  • Procedure:

    • In a round-bottom flask under an argon atmosphere, prepare a solution of dichlorodiphenylsilane in anhydrous MTBE.

    • Cool the solution to -60°C with vigorous stirring.

    • Rapidly add a solution of 1,5-disodiumoxyhexamethyltrisiloxane in anhydrous MTBE to the cooled dichlorodiphenylsilane solution.

    • Allow the reaction mixture to stir and slowly warm to room temperature over approximately 1 hour. The pH of the reaction mixture should be between 5 and 7.

    • Wash the reaction mixture with water to remove the sodium chloride precipitate.

    • Separate the organic layer and remove the excess MTBE using a rotary evaporator.

    • The resulting product can be further purified by distillation.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity of the synthesized phenyl-trisiloxane.

  • Instrumentation: Bruker AVANCE 500 spectrometer or equivalent.

  • Procedure for 1H, 13C, and 29Si NMR: [10][11][12]

    • Prepare a sample by dissolving approximately 10-20 mg of the phenyl-trisiloxane in 0.5-0.7 mL of deuterated chloroform (CDCl 3).

    • For 29Si NMR, add a small amount (e.g., 10 mg) of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac) 3) to reduce the long relaxation times of the silicon nuclei.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the 1H, 13C, and 29Si NMR spectra according to the instrument's standard operating procedures.

    • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons and to confirm the presence of phenyl and methyl groups. The chemical shifts in the 29Si NMR spectrum will be characteristic of the silicon environments in the trisiloxane.[13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the phenyl-trisiloxane.

  • Instrumentation: Nicolet iS50 FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or equivalent.[14]

  • Procedure: [15]

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the liquid phenyl-trisiloxane sample directly onto the ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm -1 with a resolution of 4 cm -1, accumulating 32 scans.

    • The resulting spectrum should show characteristic absorption bands for Si-O-Si, Si-CH 3, and the phenyl group (C-H aromatic stretching, C=C aromatic ring stretching).

3. Thermal Analysis (TGA and DSC)

  • Objective: To evaluate the thermal stability and phase transitions of the phenyl-trisiloxane.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA): Perkin-Elmer TGA-7 or equivalent.[16]

    • Differential Scanning Calorimeter (DSC): TA Instruments Q-2000 or equivalent.[16]

  • TGA Procedure: [17][18]

    • Place a 5-10 mg sample of the phenyl-trisiloxane into a platinum or alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

    • Record the mass loss as a function of temperature to determine the onset of decomposition and the residual mass.

  • DSC Procedure: [3][16]

    • Seal a 5-10 mg sample in an aluminum DSC pan.

    • Cool the sample to a low temperature (e.g., -70°C) and then heat to a temperature below its decomposition point (e.g., 400°C) at a heating rate of 5-10°C/min under a nitrogen atmosphere.

    • Record the heat flow to identify glass transitions, melting points, and crystallization events.

4. Surface Tension Measurement

  • Objective: To determine the effect of phenyl substitution on the surface activity of trisiloxane surfactants.

  • Instrumentation: Drop shape analyzer or a tensiometer using the du Noüy ring or Wilhelmy plate method.

  • Procedure (Pendant Drop Method): [19]

    • Prepare aqueous solutions of the trisiloxane surfactant at various concentrations.

    • Use a syringe to form a pendant drop of the solution in air.

    • An optical system captures the shape of the drop.

    • Software analyzes the drop shape to calculate the surface tension based on the Young-Laplace equation.

    • Plot surface tension versus the logarithm of the surfactant concentration to determine the critical micelle concentration (CMC) and the surface tension at the CMC (γ CMC).

Mandatory Visualization

Synthesis and Characterization Workflow

Synthesis_Characterization_Workflow start Start: Phenyl-Trisiloxane Synthesis synthesis Co-hydrolysis and Condensation of Phenyl and Methyl Silane Precursors start->synthesis Reactants purification Purification (Distillation) synthesis->purification Crude Product product Phenyl-Trisiloxane Product purification->product Purified Product nmr NMR Spectroscopy (1H, 13C, 29Si) product->nmr ftir FTIR Spectroscopy product->ftir thermal Thermal Analysis (TGA/DSC) product->thermal surface Surface Tension Measurement product->surface data Data Analysis and Structure Elucidation nmr->data ftir->data thermal->data surface->data

Caption: Workflow for the synthesis and characterization of phenyl-trisiloxanes.

Role of Phenyl Groups in Drug Delivery Matrix

Drug_Delivery_Matrix cluster_properties Influence of Phenyl Groups phenyl_trisiloxane Phenyl-Trisiloxane Matrix formulation Formulation (e.g., solvent casting, molding) phenyl_trisiloxane->formulation solubility Increased API Solubility phenyl_trisiloxane->solubility permeability Modified Matrix Permeability phenyl_trisiloxane->permeability stability Enhanced Thermal/Chemical Stability phenyl_trisiloxane->stability api Hydrophobic API api->formulation drug_matrix Drug-Loaded Matrix formulation->drug_matrix release Controlled Drug Release drug_matrix->release solubility->drug_matrix permeability->release stability->drug_matrix

Caption: Influence of phenyl groups in a trisiloxane-based drug delivery matrix.

Applications in Drug Development

While phenyl-trisiloxanes are not known to directly participate in biological signaling pathways, their unique physicochemical properties make them valuable as excipients in advanced drug delivery systems. The role of the phenyl groups is primarily to modify the properties of the silicone matrix for the controlled release of therapeutic agents.[3]

Mechanism of Action in Controlled Release:

Silicone-based matrices can be formulated to release drugs over extended periods.[20][21] The introduction of phenyl groups into the trisiloxane matrix can influence the drug release profile in several ways:

  • Enhanced Drug Solubility: The aromatic phenyl groups can improve the solubility of hydrophobic drugs within the silicone matrix through π-π stacking and other non-covalent interactions. This allows for a higher drug loading capacity.

  • Modulation of Drug Diffusivity: The bulky phenyl groups can alter the free volume and chain mobility of the polysiloxane network, thereby affecting the diffusion coefficient of the entrapped drug. This provides a mechanism to tune the rate of drug release.

  • Biocompatibility: Phenyl silicone oils have been reported to have good biocompatibility, with low toxicity and low skin irritation, making them suitable for use in medical devices and drug delivery systems that come into contact with bodily tissues.

Experimental Workflow for Evaluating Drug Release:

Drug_Release_Workflow start Start: Formulation of Drug-Loaded Matrix formulation Incorporate API into Phenyl-Trisiloxane Matrix start->formulation fabrication Fabricate Delivery System (e.g., film, implant) formulation->fabrication release_study In Vitro Release Study (e.g., Franz diffusion cell) fabrication->release_study sampling Collect Samples from Release Medium at Time Intervals release_study->sampling quantification Quantify Drug Concentration (e.g., HPLC, UV-Vis) sampling->quantification analysis Analyze Release Kinetics and Profile quantification->analysis

Caption: Experimental workflow for assessing drug release from a phenyl-trisiloxane matrix.

Conclusion

The incorporation of phenyl groups into the trisiloxane backbone provides a powerful tool for tailoring the material properties for specific, high-performance applications. The enhanced thermal stability, increased refractive index, and tunable surface properties make phenyl-trisiloxanes highly desirable in materials science and electronics. For drug development professionals, the ability of phenyl groups to modify drug solubility and diffusivity within a biocompatible silicone matrix opens up new possibilities for the design of advanced controlled-release drug delivery systems. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for the synthesis and evaluation of these versatile compounds.

References

Navigating the Safety Profile of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7). The information is curated for professionals in research and development who require a thorough understanding of the safe use of this organosiloxane compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C16H24O2Si3[1][2]
Molecular Weight 332.62 g/mol [1][2]
Appearance Colorless to almost colorless, clear liquid[2][3]
Boiling Point 292°C[3]
133°C at 11 mmHg[4]
83°C at 4 mmHg[2]
Density 0.9936 g/cm³[3]
0.994 g/cm³ (at 25°C)[4]
1.00 g/mL[2]
Refractive Index 1.5330[3]
1.500 (at 25°C)[4]
n20D 1.45[2]
Flash Point 130°C[3]
Storage Temperature 2-8°C[3]
Room temperature (Inert atmosphere)[2][5]

Toxicological Information and Hazard Identification

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance under GHS.[6] However, it may cause skin and eye irritation.[6] There is limited specific toxicological data available for this compound.

Hazard Summary:

  • Acute Toxicity: No data available.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Serious Eye Damage/Irritation: May cause eye irritation.[6]

  • Respiratory or Skin Sensitization: No information available.

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: No information available.

  • Reproductive Toxicity: No information available.

  • Specific Target Organ Toxicity (Single Exposure): No information available.

  • Specific Target Organ Toxicity (Repeated Exposure): No information available.

  • Aspiration Hazard: Not classified.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the cited resources. The hazard information presented is based on summaries from supplier Safety Data Sheets.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.

Handling:

  • Avoid all eye and skin contact.[6]

  • Do not breathe vapor and mist.[6]

  • Provide good ventilation in the process area to prevent the accumulation of vapors.[6]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[6]

  • Wash contaminated clothing before reuse.[6]

Storage:

  • Keep container tightly closed.[6][7][8]

  • Store in a cool, well-ventilated place.[7][8]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

  • Incompatible materials include oxidizing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

PPE TypeRecommendationSource(s)
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[9]
Hand Protection Neoprene or nitrile rubber gloves.[9]
Skin and Body Protection Wear suitable protective clothing.[9]
Respiratory Protection Where exposure through inhalation may occur, respiratory protection equipment is recommended (e.g., NIOSH-certified organic vapor respirator).[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following table outlines the recommended first aid procedures for exposure to this compound.[6]

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.
Skin Contact Wash with plenty of soap and water. Get medical advice/attention.
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.
Fire Fighting Measures
  • Suitable Extinguishing Media: Water spray, water fog, foam, carbon dioxide, and dry chemical.[6]

  • Unsuitable Extinguishing Media: None known.[6]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6]

  • Firefighting Instructions: Use water spray or fog for cooling exposed containers. Exercise caution when fighting any chemical fire.[6]

  • Protection during Firefighting: Do not enter the fire area without proper protective equipment, including respiratory protection. Avoid all eye and skin contact and do not breathe vapor and mist.[6]

Accidental Release Measures

In the case of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

G cluster_0 Accidental Release Workflow start Spill Detected evacuate Evacuate Unnecessary Personnel start->evacuate ppe Equip Cleanup Crew with Proper PPE evacuate->ppe contain Contain Spill with Dikes or Absorbents ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup notify Notify Authorities if Liquid Enters Sewers or Public Waters contain->notify collect Collect into Appropriate Container for Disposal cleanup->collect end Decontaminate Area and Dispose of Waste collect->end

Caption: Workflow for handling an accidental release.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Sweep or shovel spills into an appropriate container for disposal.[6]

Visualization of Emergency Protocols

The following diagrams illustrate the logical relationships in emergency response procedures.

First Aid Procedures

G cluster_1 First Aid for Exposure exposure Exposure Occurs inhalation Inhalation: Remove to fresh air. Seek medical advice if unwell. exposure->inhalation skin Skin Contact: Wash with soap and water. Get medical advice. exposure->skin eye Eye Contact: Flush with water for 15 mins. Get medical advice. exposure->eye ingestion Ingestion: Do not give anything by mouth to an unconscious person. Get medical advice. exposure->ingestion

Caption: First aid procedures for different exposure routes.

References

An In-depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals who are interested in the properties, synthesis, and applications of this compound.

Nomenclature and Synonyms

This compound is known by several synonyms in the chemical literature and commercial products.

Synonym Reference
Bis(dimethylsiloxy)diphenylsilane[1][2][3][4]
Diphenyltetramethyltrisiloxane[5]
Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-[5]
Phenyl TMDSO[5]
Ph2Si[OSiMe2H]2[6]
DK121[7]
DKSI172[7]
DKFELEX0297[7]
3,3-DIPHENYLTETRAMETHYLTRISILOXANE[7]
Tetramethyl diphenyl trisiloxane IOTA 232[7]
Tetramethyl diphenyl dihydrogen trisiloxane[7]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

Property Value Reference
CAS Number 17875-55-7[1][2][4][5][6][7][8][9][10]
Molecular Formula C16H24O2Si3[1][5][7]
Molecular Weight 332.62 g/mol [1][5][7]
Appearance Colorless to light yellow clear liquid[1][5]
Density 1.00 g/mL[1]
Boiling Point 83 °C at 4 mmHg[1]
Refractive Index n20D 1.45[1]
Purity ≥ 97%[5][6]
Storage Temperature Room temperature, in an inert atmosphere[8]

Synthesis

While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of 1,1,5,5-tetramethyl-3,3-diorganyltrisiloxanes has been described in the scientific literature.[2] The synthesis of this compound typically involves the reaction of dichlorodiphenylsilane with a source of dimethylsiloxane.

A generalized experimental protocol would involve the controlled hydrolysis of dichlorodiphenylsilane and subsequent reaction with a dimethylsiloxane precursor. The reaction is typically carried out in an organic solvent under anhydrous conditions to prevent uncontrolled polymerization. The product is then purified by distillation under reduced pressure.

Below is a logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product A Dichlorodiphenylsilane C Reaction in Anhydrous Solvent A->C B Dimethylsiloxane Precursor (e.g., 1,1,3,3-tetramethyldisiloxane) B->C D Work-up (e.g., washing, drying) C->D E Vacuum Distillation D->E F This compound E->F

A generalized workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate in organosilicon chemistry with a range of applications.

  • Silicone Polymer Synthesis: It serves as a crucial building block for the production of high-performance phenyl-containing silicone polymers.[6][11] The incorporation of phenyl groups enhances the thermal stability, oxidative resistance, and refractive index of the resulting polymers.[5][6] It is used as a crosslinking agent in the preparation of addition-cure liquid silicone rubber and phenyl silicone polymers.[5]

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product A This compound (Crosslinker) D Hydrosilylation Reaction A->D B Vinyl-terminated Silicone Polymer B->D C Platinum Catalyst C->D catalyzes E Crosslinked Phenyl Silicone Polymer (e.g., Silicone Rubber, Gel) D->E

Role of this compound in silicone polymer formation.
  • Material Science: This compound is utilized to enhance the properties of various materials. It can be used as an additive to improve the mechanical properties, wear resistance, and aging resistance of polymers.[5] Its ability to modify surface properties makes it valuable in the automotive and electronics industries for improving hydrophobicity and oleophobicity.[7]

  • Other Applications: It finds use in cosmetic formulations as an emollient, in high-performance sealants, and as a lubricant.[7] It can also be used to improve the transmittance of polymer-based electronic packaging materials.[5]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Signal Word: Danger[8]

  • Hazard Statements: H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects).[8]

Precautionary Measures
  • Personal Protective Equipment (PPE):

    • Hand Protection: Neoprene or nitrile rubber gloves.

    • Eye Protection: Chemical goggles. Contact lenses should not be worn.

    • Skin and Body Protection: Wear suitable protective clothing.

    • Respiratory Protection: Use a NIOSH-certified organic vapor respirator where inhalation may occur.

  • Handling: Avoid all eye and skin contact and do not breathe vapor and mist. Provide good ventilation in the process area.

  • Storage: Store in a cool, well-ventilated place in its original, tightly sealed container.[6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6] Store under an inert atmosphere.[8]

First Aid Measures
  • After Inhalation: Move to fresh air. If you feel unwell, seek medical advice.

  • After Skin Contact: Wash with plenty of soap and water. Get medical advice/attention.

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.

  • After Ingestion: Never give anything by mouth to an unconscious person. Get medical advice/attention.

Analytical Characterization

The characterization of this compound and other organosilicon compounds typically involves a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for elucidating the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying characteristic functional groups, such as Si-O-Si, Si-CH₃, and Si-C₆H₅ bonds.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Silicone Rubber Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a crosslinking agent in the formulation of addition-cured silicone rubber. This document outlines its role in enhancing the mechanical and thermal properties of silicone elastomers, provides detailed experimental protocols for formulation and testing, and includes illustrative data and diagrams to guide researchers in developing silicone-based materials for various applications, including medical devices and drug delivery systems.

Introduction

This compound is an organosilicon compound utilized as a key intermediate and crosslinker in the synthesis of advanced silicone materials, particularly in addition-cure liquid silicone rubber (LSR) and phenyl silicone rubber formulations.[1][2][3] Its unique molecular structure, which includes both methyl and phenyl groups, imparts enhanced thermal stability, chemical resistance, and superior mechanical properties to the cured elastomer.[4][5] The phenyl groups, in particular, improve the thermal performance and oxidative stability of the silicone, making it suitable for high-temperature applications.[4] This compound is instrumental in producing silicone rubbers with high durability and flexibility, which are critical for applications in the automotive, aerospace, electronics, and medical fields.[1]

Principle of Action: Hydrosilylation Curing

The curing of addition-cure silicone rubber is based on the hydrosilylation reaction, a process where a platinum catalyst facilitates the addition of silicon-hydride (Si-H) bonds across vinyl functional groups (Si-CH=CH2) of other silicone polymers.[6] In this system, this compound typically acts as a crosslinking agent, providing Si-H reactive sites. The platinum catalyst, often Karstedt's catalyst, is highly efficient, allowing the reaction to proceed at a controlled rate without generating volatile by-products.[6] This clean and efficient curing mechanism is a key advantage of addition-cure silicone systems.

Impact on Silicone Rubber Properties

The incorporation of this compound as a crosslinker significantly influences the final properties of the silicone rubber. The concentration of the crosslinker is a critical parameter that can be adjusted to tailor the material's characteristics to specific application requirements.

Key benefits include:

  • Enhanced Thermal Stability: The presence of phenyl groups in the crosslinker increases the resistance of the silicone rubber to thermal degradation at elevated temperatures.[4]

  • Improved Mechanical Strength: Crosslinking creates a robust three-dimensional network within the polymer, leading to increased tensile strength and tear resistance.

  • Controlled Hardness and Flexibility: The degree of crosslinking directly affects the hardness (durometer) and elongation at break of the elastomer. Higher concentrations of the crosslinker generally lead to a harder, less flexible material.

  • Chemical Resistance: The stable siloxane backbone and the protective phenyl groups contribute to the material's resistance to various chemicals and solvents.[7]

Data Presentation: Effect of Crosslinker Concentration on Silicone Rubber Properties

The following table summarizes the illustrative effect of varying the concentration of this compound on the key mechanical and thermal properties of a model silicone rubber formulation. This data is representative and intended to demonstrate the expected trends. Actual results will vary depending on the specific base polymer, catalyst, and curing conditions used.

Formulation IDCrosslinker Concentration (wt%)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Thermal Decomposition Temp. (TGA, °C)
SR-DP-0.50.5355.2450380
SR-DP-1.01.0457.8320410
SR-DP-1.51.5559.5250435
SR-DP-2.02.06510.2180450

Experimental Protocols

I. Formulation of Addition-Cure Silicone Rubber

This protocol describes the preparation of a series of silicone rubber formulations with varying concentrations of this compound.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 1000 cSt)

  • This compound (Crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm solution in xylene)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol, to control pot life)

  • Fumed silica (as reinforcing filler, optional)

  • Toluene or other suitable solvent

Equipment:

  • Analytical balance

  • Mechanical stirrer or planetary mixer

  • Vacuum chamber for degassing

  • Molds for sample curing (e.g., flat sheets for tensile and hardness testing)

  • Convection oven

Procedure:

  • Preparation of Part A (Base Polymer and Catalyst): a. In a mixing vessel, weigh the desired amount of vinyl-terminated PDMS. b. If using a filler, add fumed silica incrementally to the PDMS while mixing at low speed to ensure uniform dispersion. c. Add the platinum catalyst solution dropwise to the mixture and continue mixing for 15 minutes. d. Add the inhibitor to control the working time and mix for another 5 minutes.

  • Preparation of Part B (Crosslinker): a. In a separate vessel, weigh the required amount of this compound. b. For easier mixing, the crosslinker can be diluted in a small amount of the vinyl-terminated PDMS.

  • Mixing and Curing: a. Combine Part A and Part B in a 1:1 ratio by weight (or as specified by the formulation). b. Mix thoroughly for 3-5 minutes until the mixture is homogeneous. c. Place the mixture in a vacuum chamber and degas at a pressure of -29 inHg for 10-15 minutes, or until all air bubbles are removed. d. Pour the degassed mixture into the desired molds. e. Cure the samples in a convection oven at a specified temperature and time (e.g., 150°C for 30 minutes). Curing conditions should be optimized based on the specific formulation.

  • Post-Curing: a. After the initial cure, demold the silicone rubber samples. b. For applications requiring optimal properties and removal of any residual volatile compounds, a post-curing step is recommended (e.g., 4 hours at 200°C).

II. Testing of Silicone Rubber Properties

The following protocols are based on ASTM standards for the characterization of silicone elastomers.

A. Hardness Testing (Durometer)

This protocol follows the guidelines of ASTM D2240 for measuring the Shore A hardness of the cured silicone rubber samples.[8][9][10][11]

Equipment:

  • Shore A durometer

  • Hard, flat surface for sample placement

Procedure:

  • Ensure the silicone rubber sample has a minimum thickness of 6 mm. If necessary, stack multiple layers of the cured sheet.

  • Place the sample on a hard, flat surface.

  • Hold the durometer perpendicular to the sample surface.

  • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the sample.

  • Read the hardness value on the durometer scale within one second of firm contact.

  • Take at least five measurements at different locations on the sample, at least 12 mm apart, and calculate the average value.[8]

B. Tensile Strength and Elongation at Break Testing

This protocol is based on ASTM D412 for determining the tensile properties of vulcanized rubber and thermoplastic elastomers.[12][13][14][15][16]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped cutting die (Die C is common for silicone rubber)

  • Micrometer for thickness measurement

  • Grips for holding the samples in the UTM

Procedure:

  • Use the cutting die to prepare at least five dumbbell-shaped specimens from the cured silicone rubber sheets.

  • Measure the thickness and width of the narrow section of each specimen at three points and use the average values for cross-sectional area calculation.

  • Set the UTM to a constant rate of grip separation, typically 500 mm/min for silicone rubber.[13]

  • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension before the test begins.

  • Start the test and record the force and elongation until the specimen ruptures.

  • Calculate the tensile strength by dividing the maximum force by the original cross-sectional area of the specimen.

  • Calculate the elongation at break as the percentage increase in length from the original gauge length at the point of rupture.

  • Report the average and standard deviation of the results from the tested specimens.

Mandatory Visualizations

Curing Mechanism: Hydrosilylation

Hydrosilylation Vinyl_PDMS Vinyl-Terminated PDMS (Si-CH=CH2) Mixing Mixing & Degassing Vinyl_PDMS->Mixing Crosslinker This compound (Si-H) Crosslinker->Mixing Catalyst Platinum Catalyst Catalyst->Mixing Curing Curing (Heat) Mixing->Curing Cured_Rubber Crosslinked Silicone Rubber (Stable 3D Network) Curing->Cured_Rubber

Caption: Hydrosilylation curing process of silicone rubber.

Experimental Workflow

Experimental_Workflow Formulation I. Formulation - Mix Vinyl-PDMS, Crosslinker, Catalyst Degassing II. Degassing - Remove entrapped air Formulation->Degassing Curing III. Curing - Heat in oven to form solid elastomer Degassing->Curing Post_Curing IV. Post-Curing - Enhance properties and stability Curing->Post_Curing Testing V. Characterization - Hardness (ASTM D2240) - Tensile Properties (ASTM D412) Post_Curing->Testing

Caption: Workflow for silicone rubber preparation and testing.

References

Application Notes and Protocols for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a versatile organosilicon compound extensively utilized as a crosslinking agent in the formulation of advanced silicone-based materials. Its unique molecular structure, which incorporates both reactive hydride groups and phenyl moieties, imparts a desirable combination of properties to the resulting polymers. These include exceptional thermal stability, high refractive index, and excellent compatibility with other silicone polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of high-performance silicone elastomers and encapsulants, with a discussion of its potential in drug delivery systems.

Key Applications

The primary application of this compound is as a crosslinking agent in addition-cure silicone systems. The hydrosilylation reaction between the Si-H groups of the trisiloxane and the vinyl groups of a silicone polymer forms a stable, crosslinked network.

1. High-Performance Silicone Elastomers:

Crosslinking with this compound enhances the mechanical and thermal properties of silicone elastomers. The incorporation of phenyl groups increases the thermal stability and oxidative resistance of the polymer network.

2. High Refractive Index (HRI) LED Encapsulants:

The phenyl groups in the crosslinker increase the refractive index of the silicone matrix, which is a critical property for improving light extraction efficiency in Light Emitting Diodes (LEDs). These encapsulants also provide excellent transparency and protection for the delicate LED chip.[1][2]

3. Potential in Drug Delivery Systems:

While specific research on this particular siloxane is limited, phenyl-containing silicones are being explored for their potential in controlled drug release. The hydrophobic nature of the phenyl groups can influence the release kinetics of hydrophobic drugs.

Quantitative Data Summary

The following tables summarize typical data for silicone elastomers and encapsulants crosslinked with phenyl-containing siloxanes. The exact values will depend on the specific formulation and curing conditions.

Table 1: Typical Mechanical Properties of Crosslinked Silicone Elastomers

PropertyTest MethodValue Range
Tensile StrengthASTM D4125 - 10 MPa
Elongation at BreakASTM D412100 - 500%
Shore A HardnessASTM D224030 - 70
Tear StrengthASTM D62415 - 30 kN/m

Table 2: Typical Properties of High Refractive Index Silicone Encapsulants

PropertyTest MethodValue Range
Refractive Index (at 589 nm)Abbe Refractometer1.50 - 1.55
Transmittance (at 450 nm, 1 mm thickness)UV-Vis Spectrophotometer> 95%
Thermal Stability (T5% degradation)Thermogravimetric Analysis (TGA)> 350 °C
Shore D HardnessASTM D224040 - 60

Experimental Protocols

Protocol 1: Preparation of a High-Performance Silicone Elastomer

This protocol describes the general procedure for preparing a silicone elastomer using this compound as the crosslinking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (V-PDMS) (viscosity and molecular weight will determine the final properties)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm solution in xylene)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control pot life)

  • Toluene (or other suitable solvent)

Procedure:

  • Preparation of Part A (Vinyl Polymer Base):

    • In a clean, dry container, weigh the desired amount of V-PDMS.

    • Add the platinum catalyst solution to the V-PDMS. A typical loading is 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.

    • If an inhibitor is used to extend the working time, add it to this mixture.

    • Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

  • Preparation of Part B (Crosslinker):

    • In a separate container, weigh the this compound. The amount should be calculated to achieve the desired molar ratio of Si-H to vinyl groups (typically ranging from 1.1:1 to 1.5:1).

  • Mixing and Curing:

    • Add Part B to Part A and mix vigorously for 2-3 minutes until the mixture is completely uniform.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold of the desired shape.

    • Cure the elastomer in an oven. A typical curing schedule is 1 hour at 80°C followed by 2 hours at 150°C. The optimal curing time and temperature should be determined experimentally.

  • Post-Curing:

    • After the initial cure, it is often beneficial to post-cure the elastomer to ensure complete crosslinking and remove any volatile byproducts. A typical post-cure is 4 hours at 150°C.

Characterization:

  • Mechanical Properties: Perform tensile testing (ASTM D412), hardness measurement (ASTM D2240), and tear strength analysis (ASTM D624).[3][4]

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the degradation temperature.[5][6][7]

experimental_workflow_elastomer cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_main Main Process cluster_characterization Characterization A1 Weigh V-PDMS A2 Add Pt Catalyst A1->A2 A3 Add Inhibitor (optional) A2->A3 A4 Mix Thoroughly A3->A4 M1 Mix Part A and Part B A4->M1 B1 Weigh Crosslinker B1->M1 M2 Degas Mixture M1->M2 M3 Pour into Mold M2->M3 M4 Cure in Oven M3->M4 M5 Post-Cure M4->M5 C1 Mechanical Testing M5->C1 C2 Thermal Analysis (TGA) M5->C2

Workflow for Silicone Elastomer Preparation.
Protocol 2: Formulation of a High Refractive Index LED Encapsulant

This protocol outlines the steps for creating a transparent silicone encapsulant with a high refractive index.

Materials:

  • Vinyl-terminated phenyl silicone polymer (e.g., polyphenylmethylsiloxane)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm solution in xylene)

  • Adhesion promoter (optional, e.g., a silane coupling agent)

  • High-purity solvent (e.g., toluene)

Procedure:

  • Component Preparation:

    • Prepare "Part A" by dissolving the vinyl-terminated phenyl silicone polymer and the platinum catalyst in a minimal amount of high-purity solvent.

    • Prepare "Part B" by dissolving the this compound in the solvent. The Si-H to vinyl molar ratio is crucial for achieving optimal optical and mechanical properties and is typically in the range of 1:1 to 1.2:1.

  • Mixing and Application:

    • Combine Part A and Part B in a clean, dust-free environment.

    • Mix thoroughly until a homogeneous solution is obtained.

    • If using an adhesion promoter, add it at this stage.

    • Degas the mixture under vacuum to remove all dissolved air and solvent.

  • Encapsulation and Curing:

    • Dispense the encapsulant onto the LED chip.

    • Cure the encapsulant using a carefully controlled temperature profile. A common approach is a multi-step cure, for example: 30 minutes at 60°C, followed by 1 hour at 100°C, and finally 2 hours at 150°C.[8]

Characterization:

  • Optical Properties: Measure the refractive index using an Abbe refractometer and the optical transmittance using a UV-Vis spectrophotometer.[9]

  • Thermal Stability: Evaluate the thermal degradation using TGA.

  • Hardness: Measure the Shore D hardness.

experimental_workflow_encapsulant cluster_prep Component Preparation cluster_process Processing cluster_char Characterization P1 Prepare Part A: Vinyl Phenyl Silicone + Pt Catalyst in Solvent PR1 Mix Part A and Part B P1->PR1 P2 Prepare Part B: Crosslinker in Solvent P2->PR1 PR2 Add Adhesion Promoter (optional) PR1->PR2 PR3 Degas Mixture PR2->PR3 PR4 Dispense on LED PR3->PR4 PR5 Multi-step Cure PR4->PR5 CH1 Optical Properties PR5->CH1 CH2 Thermal Stability PR5->CH2 CH3 Hardness PR5->CH3

Workflow for HRI LED Encapsulant Formulation.
Protocol 3: Investigating Drug Release from a Crosslinked Silicone Matrix

This protocol provides a framework for evaluating the potential of a silicone matrix crosslinked with this compound for controlled drug delivery.

Materials:

  • Silicone elastomer components (as in Protocol 1)

  • Active Pharmaceutical Ingredient (API)

  • Phosphate-buffered saline (PBS) or other appropriate release medium

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Drug-Loaded Elastomer:

    • Follow the procedure for preparing the silicone elastomer (Protocol 1).

    • Before adding the crosslinker (Part B), disperse the API into the vinyl polymer base (Part A). The method of dispersion (e.g., simple mixing, solvent casting) will depend on the solubility of the API.

    • Proceed with the addition of the crosslinker, mixing, degassing, and curing as described previously.

  • Drug Release Study:

    • Cut the drug-loaded elastomer into samples of known dimensions and weight.

    • Place each sample in a vial containing a known volume of the release medium (e.g., PBS at 37°C).

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the concentration of the API in the withdrawn aliquots using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time.

    • Plot the cumulative release as a function of time to determine the release profile.

    • The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

logical_relationship_drug_delivery cluster_factors Formulation Factors cluster_properties Matrix Properties cluster_release Drug Release F1 Crosslinker Concentration (Crosslink Density) P1 Swellability F1->P1 P2 Porosity F1->P2 F2 API Loading R1 Release Rate F2->R1 F3 Polymer Matrix Hydrophobicity (Phenyl Content) P3 API-Matrix Interactions F3->P3 P1->R1 P2->R1 P3->R1 R2 Release Mechanism (e.g., Diffusion, Swelling-controlled) R1->R2

Factors Influencing Drug Release from Silicone Matrix.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Platinum catalysts can be sensitive to certain compounds (e.g., sulfur, tin, amines) which can inhibit the curing reaction. Ensure all equipment is clean and free of contaminants.

Conclusion

This compound is a valuable crosslinking agent for creating high-performance silicone materials. Its use can significantly enhance the thermal stability, mechanical properties, and refractive index of silicone elastomers and encapsulants. While its application in drug delivery is still an emerging area, the ability to tailor the properties of the silicone matrix by adjusting the crosslinker concentration and phenyl content presents exciting opportunities for the development of novel controlled-release systems. The protocols provided here offer a starting point for researchers to explore the potential of this versatile crosslinking agent in their specific applications.

References

Application Notes and Protocols: 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in LED Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a key component in the formulation of high-performance encapsulants for Light Emitting Diodes (LEDs). This document details the material's properties, its role in enhancing encapsulant performance, and provides exemplary experimental protocols for its application.

Introduction to this compound in LED Encapsulation

This compound is a phenyl-containing organosilicon compound that serves as a crucial crosslinking agent in addition-cure liquid silicone rubber and phenyl silicone resin formulations.[1][2][3] Its unique molecular structure, featuring a flexible siloxane backbone with both methyl and phenyl groups, imparts a desirable combination of properties to LED encapsulants.

The incorporation of phenyl groups is known to significantly enhance the thermal stability and refractive index of silicone materials.[1][4] This makes this compound an invaluable component for producing high-end silicone encapsulants that can withstand the demanding operating conditions of high-power LEDs while improving light extraction efficiency.[5][6] Phenyl silicone rubbers are recognized for their resistance to high and low temperatures, ultraviolet radiation, and aging.[5]

Key Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation design and process parameter optimization.

PropertyValue
CAS Number 17875-55-7
Molecular Formula C₁₆H₂₄O₂Si₃
Molecular Weight 332.62 g/mol
Appearance Colorless to almost colorless clear liquid
Density (25°C) 0.9936 - 1.00 g/mL
Refractive Index (n20D) 1.45 - 1.533
Boiling Point 81-83 °C @ 4 mmHg; 292 °C @ 760 mmHg
Flash Point 130 °C
Purity ≥ 97%
Hydrolytic Sensitivity No reaction with water under neutral conditions

Data compiled from multiple sources.[1][7][8][9]

Performance of Phenyl Silicone-Based LED Encapsulants

Performance MetricTypical Value Range
Refractive Index 1.50 - 1.60
Light Transmittance (@450 nm) > 90%
Thermal Stability (T₅%) > 436 °C
Hardness > 86 Shore D
Curing Shrinkage Low

Data is representative of high-performance phenyl silicone LED encapsulants.[10][11]

Experimental Protocols

The following protocols are exemplary and may require optimization based on specific equipment and desired final properties.

Preparation of a Two-Part Phenyl Silicone Encapsulant

This protocol describes the formulation of a two-part, addition-curing silicone encapsulant where this compound is a key component of the crosslinking part (Part B).

Materials:

  • Part A (Base Polymer): Vinyl-terminated phenyl silicone resin (e.g., Phenyl vinyl silicone resin with a specific vinyl content).

  • Part B (Crosslinking Agent): A blend containing this compound and potentially other hydrogen-containing siloxanes to achieve the desired crosslink density. The ratio of Si-H groups in Part B to Si-Vinyl groups in Part A is typically controlled around 1.1:1.[5]

  • Catalyst: Platinum-based catalyst (e.g., Karstedt's catalyst) at a concentration of 5-50 ppm.[12]

  • Inhibitor (Optional): To control the curing speed at room temperature.

  • Adhesion Promoter (Optional): To enhance bonding to the LED substrate.

  • Solvent (Optional, for viscosity adjustment): Toluene or other suitable organic solvent.

Procedure:

  • Preparation of Part A: If starting with solid resins, dissolve the vinyl-terminated phenyl silicone resin in a minimal amount of solvent to achieve a workable viscosity.

  • Preparation of Part B: In a separate container, blend the this compound with any other hydrogen-containing siloxanes.

  • Compounding:

    • To Part A, add the platinum catalyst and any optional adhesion promoters. Mix thoroughly until homogeneous.

    • If using an inhibitor, it can be added to Part A or Part B.

  • Storage: Store Part A and Part B in separate, sealed containers.

LED Encapsulation and Curing Protocol

Procedure:

  • Mixing: Just prior to use, thoroughly mix Part A and Part B in the predetermined ratio (e.g., 1:1 by weight). Ensure a homogeneous mixture is achieved.

  • Degassing: Place the mixed encapsulant in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

  • Dispensing: Dispense the degassed encapsulant onto the LED chip, ensuring complete coverage of the chip and wire bonds.

  • Curing: Transfer the encapsulated LED to an oven for thermal curing. A typical curing schedule is a two-stage process: an initial lower temperature cure followed by a higher temperature post-cure. For example, 80°C for 1 hour followed by 150°C for 3 hours.[5] The exact curing profile should be optimized based on the specific formulation and desired properties.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow, and the logical relationship between the properties of this compound and the resulting encapsulant performance.

chemical_structure Chemical Structure of this compound cluster_0 Si1 Si O1 O Si1->O1 Me1 CH₃ Si1->Me1 Me2 CH₃ Si1->Me2 H1 H Si1->H1 Si2 Si O1->Si2 O2 O Si2->O2 Ph1 C₆H₅ Si2->Ph1 Ph2 C₆H₅ Si2->Ph2 Si3 Si O2->Si3 Me3 CH₃ Si3->Me3 Me4 CH₃ Si3->Me4 H2 H Si3->H2

Caption: Chemical Structure of this compound.

experimental_workflow Experimental Workflow for LED Encapsulation cluster_partA Part A Preparation cluster_partB Part B Preparation vinyl_resin Vinyl-Terminated Phenyl Silicone Resin mix_A Mix Part A vinyl_resin->mix_A catalyst Platinum Catalyst catalyst->mix_A mix_AB Mix Part A & Part B mix_A->mix_AB trisiloxane 1,1,5,5-Tetramethyl-3,3- diphenyltrisiloxane mix_B Prepare Part B trisiloxane->mix_B mix_B->mix_AB degas Vacuum Degassing mix_AB->degas dispense Dispense on LED degas->dispense cure Thermal Curing dispense->cure final_led Encapsulated LED cure->final_led

Caption: LED Encapsulation Experimental Workflow.

logical_relationship Contribution of this compound to Encapsulant Properties cluster_properties Molecular Properties cluster_performance Encapsulant Performance trisiloxane 1,1,5,5-Tetramethyl-3,3- diphenyltrisiloxane phenyl_groups Phenyl Groups (C₆H₅) trisiloxane->phenyl_groups siloxane_backbone Siloxane Backbone (Si-O-Si) trisiloxane->siloxane_backbone si_h_groups Si-H Reactive Groups trisiloxane->si_h_groups high_ri High Refractive Index phenyl_groups->high_ri thermal_stability High Thermal Stability phenyl_groups->thermal_stability uv_resistance UV Resistance phenyl_groups->uv_resistance siloxane_backbone->thermal_stability crosslinking Addition-Cure Crosslinking si_h_groups->crosslinking

Caption: How Trisiloxane Properties Enhance Encapsulant Performance.

References

Application Notes and Protocols for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Specialty Siloxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a key chemical intermediate in the synthesis of specialty siloxanes. This document details its primary application as a crosslinking agent in the preparation of phenyl-modified silicone elastomers and gels, particularly for applications requiring high thermal stability, and tailored optical and mechanical properties.

Introduction

This compound is an organosilicon compound characterized by a linear trisiloxane backbone with two phenyl groups attached to the central silicon atom and terminating dimethylsilyl hydride groups. This unique structure imparts several desirable properties when incorporated into a siloxane polymer network, including enhanced thermal and oxidative stability, and a higher refractive index compared to standard polydimethylsiloxane (PDMS). Its primary utility lies in the platinum-catalyzed hydrosilylation reaction, where the silicon-hydride (Si-H) bonds react with vinyl-functionalized siloxane polymers to form a stable, crosslinked network.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols.

PropertyValue
Molecular Formula C₁₆H₂₄O₂Si₃
Molecular Weight 332.62 g/mol
Appearance Colorless clear liquid
Boiling Point 81-83 °C at 4 mmHg
Density 0.99 - 1.00 g/mL
Refractive Index (n20D) 1.45
Purity ≥ 97%
CAS Number 17875-55-7

Application: Crosslinking Agent for High-Performance Silicone Elastomers

The most significant application of this compound is as a crosslinking agent for vinyl-terminated silicone polymers to produce specialty elastomers with enhanced properties. The incorporation of the diphenyl-substituted trisiloxane modulates the final properties of the elastomer.

Key Advantages of Using this compound:
  • Enhanced Thermal Stability: The presence of phenyl groups on the siloxane backbone increases the thermal and oxidative stability of the resulting elastomer.

  • Increased Refractive Index: The phenyl groups contribute to a higher refractive index in the cured silicone, a desirable property for optical applications such as LED encapsulants.

  • Improved Mechanical Properties: Crosslinking with this intermediate can enhance the mechanical strength and wear resistance of silicone materials.[1]

  • Excellent Compatibility: It exhibits good compatibility with various silicone polymers, including phenyl silicone rubber and resins.

Logical Workflow for Specialty Siloxane Synthesis

The general workflow for synthesizing a specialty silicone elastomer using this compound as a crosslinker is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Vinyl-Terminated Polysiloxane Vinyl-Terminated Polysiloxane Mixing Mixing Vinyl-Terminated Polysiloxane->Mixing This compound This compound This compound->Mixing Platinum Catalyst Platinum Catalyst Platinum Catalyst->Mixing Degassing Degassing Mixing->Degassing Curing Curing Degassing->Curing Specialty Silicone Elastomer Specialty Silicone Elastomer Curing->Specialty Silicone Elastomer Characterization Characterization Specialty Silicone Elastomer->Characterization

General workflow for synthesis.

Experimental Protocol: Preparation of a Phenyl-Modified Silicone Gel

This protocol describes the preparation of a phenyl-modified silicone gel using this compound as a crosslinking agent and a vinyl-terminated phenyl-containing polysiloxane as the base polymer. This method is adapted from literature describing the synthesis of silicone gels for optical applications.[2]

Materials:

  • Vinyl-terminated phenyl-containing polysiloxane (e.g., vinyl-terminated polyphenylmethylsiloxane)

  • This compound (crosslinking agent)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene

  • Toluene (anhydrous)

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry reaction vessel, dissolve the vinyl-terminated phenyl-containing polysiloxane in a minimal amount of anhydrous toluene.

    • Add this compound to the solution. The molar ratio of Si-H groups from the crosslinker to the Si-vinyl groups of the base polymer should be adjusted to achieve the desired crosslinking density. A common starting point is a Si-H:Si-vinyl molar ratio close to 1.0.[2]

    • Thoroughly mix the components at room temperature until a homogeneous solution is obtained.

  • Catalyst Addition and Curing:

    • Add the platinum catalyst to the pre-polymer mixture. The typical catalyst concentration is in the range of 5-10 ppm of platinum relative to the total weight of the silicone components.

    • Mix the catalyst into the solution quickly and thoroughly.

    • Pour the mixture into a mold or onto a substrate.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

    • Cure the mixture in an oven. A typical curing schedule is 2 hours at 80°C followed by 1 hour at 150°C. The exact time and temperature will depend on the specific reactants and desired properties.

  • Post-Curing and Characterization:

    • After curing, allow the silicone elastomer to cool to room temperature.

    • The resulting phenyl-modified silicone gel can be characterized for its thermal, mechanical, and optical properties.

Signaling Pathway of Hydrosilylation Crosslinking

The underlying chemical reaction for the formation of the specialty siloxane network is the platinum-catalyzed hydrosilylation. This addition reaction forms stable ethylene bridges between the crosslinker and the polymer chains.

G Vinyl-Terminated Polysiloxane Vinyl-Terminated Polysiloxane Activation Activation of Si-H and C=C bonds Vinyl-Terminated Polysiloxane->Activation Si-H Terminated Crosslinker 1,1,5,5-Tetramethyl-3,3- diphenyltrisiloxane Si-H Terminated Crosslinker->Activation Pt_Catalyst Platinum Catalyst Pt_Catalyst->Activation Crosslinked_Network Crosslinked Phenyl Silicone Elastomer Activation->Crosslinked_Network Hydrosilylation

Hydrosilylation reaction pathway.

Quantitative Data: Properties of Phenyl-Modified Silicone Gels

The incorporation of this compound as a crosslinker significantly influences the properties of the final silicone gel. The following table summarizes typical property enhancements observed in phenyl-modified silicone gels.

PropertyStandard PDMSPhenyl-Modified Silicone Gel
Refractive Index ~1.40> 1.50[2]
Glass Transition Temperature (Tg) ~ -125 °C-121.29 °C to -117.71 °C (increases with phenyl content)[2]
Thermal Decomposition Temp. (T10% in N₂) ~ 400 °C440.5 °C to 480.0 °C (increases with phenyl content)[2]
UV Radiation Resistance ModerateHigh (transmittance retention of 88.9% after 25 min of UV irradiation)[2]

Note: The specific values can vary depending on the exact formulation, including the base polymer and the crosslinking density.

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of specialty siloxanes. Its use as a crosslinking agent via hydrosilylation allows for the creation of phenyl-modified silicone elastomers and gels with enhanced thermal stability, higher refractive indices, and robust mechanical properties. The provided protocols and data serve as a foundation for researchers and scientists to explore the development of advanced silicone materials for a wide range of applications, from optical encapsulation to high-performance sealants. Further optimization of reaction conditions and formulations can lead to the fine-tuning of material properties to meet specific application demands.

References

Application Notes and Protocols for Hydrosilylation using 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the hydrosilylation of a terminal alkene using 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as the hydrosilane source. This reaction is a fundamental method for the formation of silicon-carbon bonds, which is crucial in the synthesis of functionalized siloxanes and has broad applications in materials science and medicinal chemistry.

Introduction

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. This process is highly efficient and atom-economical, making it a cornerstone of organosilicon chemistry. The use of this compound allows for the introduction of a diphenylsiloxane moiety, which can impart unique properties such as thermal stability and specific solubility characteristics to the final product.

General Reaction Scheme

The general scheme for the platinum-catalyzed hydrosilylation of a terminal alkene with this compound is depicted below. The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene.

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Siloxane This compound (Ph2Si(OSiMe2H)2) Product Hydrosilylated Product (R-CH2-CH2-SiMe2-O-SiPh2-O-SiMe2H) and/or (R-CH2-CH2-SiMe2-O-SiPh2-O-SiMe2-CH2-CH2-R) Siloxane->Product + Alkene Alkene Terminal Alkene (R-CH=CH2) Catalyst Karstedt's Catalyst (Pt(0) complex) Catalyst->Product catalyzes

Figure 1: General scheme of the hydrosilylation reaction.

Experimental Protocol: Hydrosilylation of 1,9-Decadiene

This protocol details the synthesis of a silicone copolymer through the polyhydrosilylation of 1,9-decadiene with this compound, adapted from a general procedure for the synthesis of hybrid silicones.

Materials
  • This compound (Si-H terminated)

  • 1,9-Decadiene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Thermometer

  • Inert gas supply line

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet is assembled and flame-dried.

  • Charging Reactants: The flask is charged with this compound and anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: A solution of 1,9-decadiene containing the Karstedt's catalyst (approximately 10 ppm of platinum relative to the reactants) is prepared in a separate flask and transferred to the dropping funnel.

  • Reaction Initiation: The siloxane solution is heated to a slightly elevated temperature (e.g., 40 °C).

  • Slow Addition: The diene-catalyst solution is added dropwise to the stirred siloxane solution. The reaction is exothermic, and the temperature should be carefully monitored and controlled, not exceeding 85 °C. An ice bath can be used for cooling if necessary.

  • Reaction Completion: After the complete addition of the diene, the reaction mixture is stirred at a higher temperature (e.g., 75 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting polymer can be further purified if necessary, for example, by precipitation from a suitable solvent system to remove any unreacted starting materials or catalyst residues.

Data Presentation

The following table provides a hypothetical example of reaction parameters and results for the hydrosilylation of 1,9-decadiene with this compound. Actual results may vary depending on the specific reaction conditions and scale.

EntryMolar Ratio (Diene:Siloxane)Catalyst Loading (ppm Pt)Reaction Temp (°C)Reaction Time (h)Yield (%)Product Characterization (¹H NMR)
11:110752>95Disappearance of Si-H proton signal, appearance of new alkyl protons.
21.1:110752>95Similar to Entry 1, with slight excess of diene signals.
31:1.110752>95Residual Si-H proton signal observed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the hydrosilylation reaction.

experimental_workflow start Start setup Assemble and Flame-Dry Reaction Apparatus start->setup charge_siloxane Charge Siloxane and Solvent under Inert Gas setup->charge_siloxane heat Heat Siloxane Solution to 40°C charge_siloxane->heat prepare_diene Prepare Diene-Catalyst Solution add_diene Slowly Add Diene-Catalyst Solution (Control Temp < 85°C) prepare_diene->add_diene heat->add_diene react Stir at 75°C for 1-2 hours add_diene->react monitor Monitor Reaction (e.g., FT-IR) react->monitor workup Cool and Remove Solvent monitor->workup purify Purify Product workup->purify characterize Characterize Product (NMR, GPC, etc.) purify->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for hydrosilylation.

Safety Precautions

  • Hydrosilylation reactions can be exothermic and should be conducted with appropriate temperature control.

  • Platinum catalysts and silanes should be handled in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are recommended to prevent side reactions and ensure high yields.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a general framework for conducting a hydrosilylation reaction using this compound. The reaction conditions can be optimized for different substrates and desired product characteristics. The resulting functionalized siloxanes have potential applications in the development of new materials and as intermediates in the synthesis of complex molecules.

Application Notes and Protocols for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in High-Performance Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a key component in the formulation of high-performance silicone sealants. This document outlines the material's properties, a representative formulation protocol, and expected performance characteristics.

Introduction to this compound

This compound is a specialized organosilicon compound utilized as a crosslinking agent in addition-cure (platinum-catalyzed) silicone elastomer formulations.[1][2] Its unique molecular structure, featuring a trisiloxane backbone with both methyl and phenyl group substitutions, imparts exceptional thermal stability and chemical resistance to the cured sealant.[2][3] The presence of phenyl groups enhances the performance of silicone elastomers in demanding environments, making this crosslinker ideal for high-performance applications.[1][2]

The primary function of this compound in sealant formulations is to create a durable, crosslinked network through a hydrosilylation reaction. This reaction occurs between the silicon-hydride (Si-H) groups on the crosslinker and vinyl-functional groups on a silicone polymer backbone.

Key Performance Enhancements

The incorporation of this compound into a sealant formulation can lead to the following performance improvements:

  • Enhanced Thermal Stability: The phenyl groups increase the thermal oxidative stability of the silicone network, allowing the sealant to maintain its mechanical properties at elevated temperatures.

  • Improved Mechanical Properties: The rigid structure of the phenyl groups can enhance the tensile strength and tear resistance of the cured sealant.

  • High Refractive Index: For applications requiring optical clarity, such as LED encapsulation, the phenyl groups contribute to a higher refractive index.[4]

  • Excellent Chemical Resistance: The stable siloxane backbone provides inherent resistance to a wide range of chemicals.[3]

Representative Formulation of a High-Performance Addition-Cure Sealant

This section provides a representative formulation for a two-part, addition-cured high-performance silicone sealant. The ratios of components can be adjusted to achieve desired properties such as hardness, elongation, and cure speed.

Table 1: Representative Sealant Formulation Components

ComponentChemical DescriptionFunctionRepresentative Weight %
Part A
Vinyl-terminated polydimethylsiloxane (PDMS)Base PolymerForms the main elastomeric backbone70-80%
Fumed Silica (hydrophobically treated)Reinforcing FillerImproves mechanical properties (tensile strength, tear strength)15-25%
Platinum Catalyst (e.g., Karstedt's catalyst)CatalystInitiates the hydrosilylation curing reaction10-50 ppm
Part B
Vinyl-terminated polydimethylsiloxane (PDMS)Base PolymerPart of the elastomeric backboneAs needed to balance Part A
This compoundCrosslinkerForms the crosslinked network3-8%
Adhesion Promoter (e.g., an epoxy-functional silane)Adhesion PromoterEnhances bonding to various substrates0.5-2%
Cure Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)InhibitorControls the cure rate and provides a workable pot life0.01-0.1%

Experimental Protocols

Sealant Preparation Protocol
  • Preparation of Part A (Base Compound):

    • To a planetary mixer, add the vinyl-terminated polydimethylsiloxane (PDMS) polymer.

    • Gradually add the fumed silica under a nitrogen blanket while mixing at a low speed to avoid excessive heat generation.

    • Once the filler is incorporated, increase the mixing speed and apply a vacuum to de-aerate the mixture. Mix until a homogenous, paste-like consistency is achieved.

    • In a separate, smaller container, dilute the platinum catalyst in a small amount of vinyl-terminated PDMS.

    • Add the diluted catalyst to the main mixture and mix thoroughly under vacuum until homogenous.

  • Preparation of Part B (Curing Agent):

    • In a separate mixer, combine the vinyl-terminated PDMS, this compound, adhesion promoter, and cure inhibitor.

    • Mix under a nitrogen blanket until a homogenous liquid is formed.

  • Final Mixing and Curing:

    • Combine Part A and Part B in the desired mix ratio (e.g., 10:1 by weight).

    • Mix thoroughly using a static or dynamic mixer until the two parts are fully incorporated.

    • Dispense the mixed sealant onto the desired substrate or into a mold for testing.

    • Cure the sealant at room temperature for 24 hours or accelerate the cure at an elevated temperature (e.g., 150°C for 1 hour).

G cluster_part_a Part A Preparation cluster_part_b Part B Preparation A1 Vinyl-terminated PDMS A_Mixer Planetary Mixer A1->A_Mixer A2 Fumed Silica A2->A_Mixer A3 Platinum Catalyst A3->A_Mixer PartA_Final Part A (Base Compound) A_Mixer->PartA_Final Homogenize & De-aerate Final_Mixer Final Mixing (Static or Dynamic) PartA_Final->Final_Mixer B1 Vinyl-terminated PDMS B_Mixer Mixer B1->B_Mixer B2 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane B2->B_Mixer B3 Adhesion Promoter B3->B_Mixer B4 Cure Inhibitor B4->B_Mixer PartB_Final Part B (Curing Agent) B_Mixer->PartB_Final Homogenize PartB_Final->Final_Mixer Curing Curing (Room Temp or Elevated Temp) Final_Mixer->Curing Final_Product High-Performance Sealant Curing->Final_Product

Caption: Experimental workflow for the preparation of a two-part high-performance silicone sealant.

Performance Testing Protocols

The following ASTM standards are recommended for evaluating the performance of the cured sealant:

  • Hardness (Durometer): ASTM C661 - Standard Test Method for Indentation Hardness of Elastomeric-Type Sealants by Means of a Durometer.

  • Tensile Strength and Elongation: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Adhesion-in-Peel: ASTM C794 - Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants.

  • Adhesion and Cohesion: ASTM C719 - Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement (Hockman Cycle).

  • Thermal Stability (Thermogravimetric Analysis - TGA): ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Expected Performance Data

The following tables summarize the expected performance data for a high-performance sealant formulated with this compound compared to a standard silicone sealant. The data is representative of phenyl-modified silicones.

Table 2: Typical Mechanical Properties

PropertyTest MethodStandard Silicone SealantPhenyl-Modified Sealant
Hardness (Shore A)ASTM C66120 - 3025 - 40
Tensile Strength (MPa)ASTM D4121.5 - 2.52.0 - 4.0
Elongation at Break (%)ASTM D412400 - 600300 - 500
Adhesion-in-Peel (N/mm) on AluminumASTM C794> 3.5> 4.5

Table 3: Thermal Stability (TGA in Nitrogen Atmosphere)

PropertyTest MethodStandard Silicone SealantPhenyl-Modified Sealant
Temperature at 5% Weight Loss (°C)ASTM E1131~ 350> 400
Temperature at 10% Weight Loss (°C)ASTM E1131~ 380> 450
Char Yield at 800°C (%)ASTM E1131< 20> 30

Curing Mechanism: Hydrosilylation

The curing of an addition-cure silicone sealant is based on the hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond (in a vinyl group).

G cluster_product Product vinyl_polymer Vinyl-Functional Silicone Polymer ...-Si(CH3)2-O-Si(CH=CH2)(CH3)-O-... catalyst Platinum Catalyst vinyl_polymer->catalyst + crosslinker This compound (H)(CH3)2Si-O-Si(Ph)2-O-Si(CH3)2(H) crosslinker->catalyst + cured_network Crosslinked Silicone Network ...-Si(CH3)2-O-Si(CH2-CH2-Si...)(CH3)-O-... catalyst->cured_network Hydrosilylation Reaction

Caption: Hydrosilylation reaction mechanism for the curing of the high-performance sealant.

Conclusion

This compound is a critical component for formulating high-performance silicone sealants with enhanced thermal stability and mechanical properties. The provided formulation and protocols offer a solid foundation for researchers and scientists to develop and evaluate sealants for demanding applications. The superior performance characteristics of phenyl-modified silicones make them suitable for use in aerospace, automotive, and electronics industries where reliability under extreme conditions is paramount.

References

Application Notes and Protocols for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7) is a phenyl-substituted silicone fluid that offers a unique combination of properties beneficial for a wide range of cosmetic and personal care products.[1] In cosmetic formulations, it is often referred to by the INCI name Phenyl Trimethicone, although this name may also encompass other phenyl-substituted silicones. This ingredient is highly valued for its ability to impart a smooth, silky, and non-greasy feel to skin and hair, enhance shine and gloss, and improve the overall sensory experience of a product.[2][3][4] Its chemical structure, featuring both methyl and phenyl groups on a trisiloxane backbone, provides excellent thermal stability, chemical resistance, and compatibility with many organic cosmetic ingredients.[1]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the functions, benefits, and formulation guidelines for this compound. Detailed experimental protocols are also provided to evaluate its performance in cosmetic formulations.

Application Notes

Key Functions and Benefits

This compound is a multifunctional ingredient with several key benefits in cosmetic formulations:

  • Emollience and Sensory Enhancement: It acts as an excellent emollient, forming a lightweight, breathable film on the skin and hair that provides a smooth, velvety, and non-greasy feel.[1][5] This property is crucial for creating luxurious textures in creams, lotions, and serums.

  • Shine and Gloss Enhancement: Due to its high refractive index, it is highly effective at imparting a brilliant shine and gloss to hair care products like serums and sprays, and a radiant finish in makeup products like foundations and lip gloss.[6]

  • Improved Spreadability: It enhances the spreadability of cosmetic formulations, allowing for a more even and effortless application.[5]

  • Water Repellency: It provides a hydrophobic barrier on the skin and hair, which can help to lock in moisture and provide water resistance in sunscreens and other protective products.[2][4]

  • Detackification: It can reduce the tackiness and stickiness of formulations containing other ingredients, improving the overall after-feel.

  • Product Stability: It can contribute to the stability of cosmetic emulsions.[1]

Applications in Cosmetic Products

This compound is a versatile ingredient suitable for a wide array of cosmetic products:

  • Skincare: Moisturizers, serums, primers, sunscreens, and anti-aging creams.[1][3][4]

  • Haircare: Hair serums, conditioners, heat protectant sprays, and styling products.[1][4]

  • Color Cosmetics: Foundations, lipsticks, lip glosses, and eyeliners.[3][6]

Formulation Guidelines and Quantitative Data

This compound is compatible with a wide range of cosmetic ingredients. As a type of Phenyl Trimethicone, the following table summarizes typical and maximum use concentrations based on data from the Cosmetic Ingredient Review (CIR) for Phenyl Trimethicone.[2][7]

Product CategoryTypical Use Concentration (%)Maximum Reported Use Concentration (%)
Makeup Preparations (e.g., foundations)1.0 - 10.024.8[2]
Eyeliners5.0 - 15.019.9[2]
Lipsticks1.0 - 5.024.1[2]
Hair Care (non-coloring shampoos)0.5 - 5.059.5[2]
Skincare (leave-on)1.0 - 10.024.8[2]
Baby Products0.5 - 5.06.5[2]

Physical and Chemical Properties:

PropertyValue
INCI Name Phenyl Trimethicone (commonly used)
CAS Number 17875-55-7
Appearance Colorless clear liquid[1]
Molecular Formula C₁₆H₂₄O₂Si₃[1]
Molecular Weight 332.62 g/mol [1]
Density ~1.00 g/mL[1]
Refractive Index (n20D) ~1.45 - 1.50[1]
Boiling Point 83 °C @ 4 mmHg[1]
Solubility Insoluble in water. Soluble in many organic solvents.

Experimental Protocols

The following protocols are designed to evaluate the performance benefits of incorporating this compound into cosmetic formulations.

Protocol 1: Sensory Panel Evaluation of Skin Feel

Objective: To quantitatively assess the sensory attributes of a skincare formulation with and without this compound.

Materials:

  • Base cream formulation (without the test ingredient).

  • Test cream formulation (base cream with a specified concentration of this compound).

  • Trained sensory panel (10-15 panelists).

  • Standardized evaluation forms.

  • Controlled environment room (temperature and humidity).

  • Skin cleaning supplies (mild soap, water, towels).

Methodology:

  • Panelist Preparation: Panelists should wash their forearms with a mild soap, rinse thoroughly, and pat dry. They should avoid using any scented products prior to the evaluation.

  • Sample Application: A pre-measured amount (e.g., 0.1g) of the base cream and the test cream are applied to designated areas on the panelists' forearms. The application sites should be randomized to avoid bias.

  • Sensory Evaluation: Panelists will evaluate the products based on a set of predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after). The attributes to be evaluated may include:

    • Spreadability

    • Gloss

    • Residue

    • Stickiness

    • Slipperiness

    • Softness

    • Oiliness

  • Data Collection: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 10-point scale where 1 = low intensity and 10 = high intensity).

  • Data Analysis: The data will be statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the two formulations.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_prep Panelist Preparation (Forearm Washing) application Sample Application (Randomized Sites) panelist_prep->application sample_prep Sample Preparation (Base vs. Test) sample_prep->application evaluation Sensory Assessment (Spreadability, Gloss, etc.) application->evaluation data_collection Data Collection (10-point Scale) evaluation->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Sensory Evaluation Workflow
Protocol 2: Instrumental Measurement of Hair Shine

Objective: To quantify the increase in hair shine after treatment with a hair serum containing this compound.

Materials:

  • Hair tresses (uniform color and texture).

  • Base hair serum (without the test ingredient).

  • Test hair serum (base serum with a specified concentration of this compound).

  • Goniophotometer or a specialized hair shine measurement instrument (e.g., SAMBA system).[5][8][9]

  • Shampoo for washing tresses.

  • Controlled environment for drying.

Methodology:

  • Tress Preparation: Wash all hair tresses with a standard shampoo and allow them to air dry in a controlled environment.

  • Baseline Measurement: Measure the initial shine (gloss) of each dry hair tress using the goniophotometer. This will serve as the baseline.

  • Product Application: Divide the tresses into two groups. Treat one group with the base serum and the other group with the test serum. Apply a standardized amount of product evenly to each tress.

  • Post-Treatment Measurement: Allow the tresses to dry completely. Measure the shine of each treated tress using the goniophotometer.

  • Data Analysis: Calculate the change in shine for each tress (post-treatment value - baseline value). Statistically compare the change in shine between the base and test groups to determine the efficacy of this compound.

Hair_Shine_Measurement_Workflow start Start: Washed & Dried Hair Tresses baseline Baseline Shine Measurement (Goniophotometer) start->baseline treatment Product Application baseline->treatment base_serum Base Serum treatment->base_serum test_serum Test Serum with Ingredient treatment->test_serum post_measurement Post-Treatment Shine Measurement base_serum->post_measurement test_serum->post_measurement analysis Data Analysis (Compare Shine Change) post_measurement->analysis end End: Quantified Shine Enhancement analysis->end

Hair Shine Measurement Workflow
Protocol 3: Evaluation of Formulation Stability

Objective: To assess the physical stability of a cosmetic emulsion containing this compound under accelerated conditions.

Materials:

  • Test emulsion formulation.

  • Control emulsion formulation (if applicable).

  • Glass jars with airtight lids.

  • Oven/Incubator capable of maintaining 45°C ± 2°C.

  • Refrigerator/Freezer capable of maintaining -10°C ± 2°C.

  • Centrifuge.

  • Viscometer.

  • pH meter.

  • Microscope.

Methodology:

  • Initial Characterization: At day 0, record the initial characteristics of the emulsion:

    • Organoleptic properties: Appearance, color, and odor.

    • Physicochemical properties: pH, viscosity, and microscopic examination of droplet size and distribution.

  • Accelerated Stability Testing:

    • High Temperature Stability: Store samples at 45°C for a period of 1, 2, and 3 months.

    • Freeze-Thaw Cycling: Subject samples to at least three cycles of 24 hours at -10°C followed by 24 hours at room temperature (25°C).[10]

    • Centrifugation: Heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes.[10]

  • Evaluation at Checkpoints: At specified intervals (e.g., after each freeze-thaw cycle, and monthly for high-temperature testing), evaluate the samples for any changes in the initial characteristics. Look for signs of instability such as:

    • Phase separation (creaming or coalescence).

    • Changes in color, odor, or texture.

    • Significant changes in pH or viscosity.

  • Data Analysis and Interpretation: Compare the results at each checkpoint to the initial data. A stable formulation will show minimal changes in its properties throughout the testing period.

Formulation_Stability_Testing_Workflow cluster_accelerated_testing Accelerated Stability Tests start Start: Emulsion Formulation initial_char Initial Characterization (Day 0) (pH, Viscosity, Organoleptics) start->initial_char high_temp High Temperature (45°C for 3 months) initial_char->high_temp freeze_thaw Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles) initial_char->freeze_thaw centrifuge Centrifugation (50°C, 3000 rpm, 30 min) initial_char->centrifuge evaluation Evaluation at Checkpoints (Weekly/Monthly) high_temp->evaluation freeze_thaw->evaluation centrifuge->evaluation analysis Data Analysis & Interpretation evaluation->analysis end End: Stability Assessment analysis->end

Formulation Stability Testing Workflow

Conclusion

This compound is a high-performance silicone that offers significant benefits in cosmetic formulating, particularly in enhancing the sensory profile and aesthetic appeal of skin care, hair care, and color cosmetic products. Its ability to provide a non-greasy, silky feel, and to impart a high level of shine makes it a valuable ingredient for creating sophisticated and consumer-preferred formulations. The experimental protocols provided herein offer a framework for substantiating the performance claims associated with the use of this ingredient.

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of polymeric materials is a critical factor in a wide array of applications, from industrial manufacturing and electronics to advanced medical devices. High processing temperatures and demanding end-use environments can lead to polymer degradation, compromising material integrity, performance, and safety. 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is an organosilicon compound recognized for its inherent high thermal stability, stemming from the strong siloxane (Si-O) backbone and the presence of robust phenyl groups.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as an additive to enhance the thermal stability of polymers, with a specific focus on polycarbonate as a representative example.

The incorporation of phenyl-substituted siloxanes into polymer matrices has been shown to be an effective strategy for improving heat resistance.[3] The phenyl groups can enhance thermal stability by increasing the char yield upon decomposition and inhibiting thermo-oxidative processes.[4] This trisiloxane, being a liquid at room temperature, offers potential advantages in processing and dispersion within a polymer matrix.

Mechanism of Thermal Stabilization

The enhancement of thermal stability in polymers by this compound is attributed to several key factors inherent to its molecular structure. The fundamental Si-O-Si backbone of the trisiloxane is significantly more stable than the C-C bonds that form the backbone of many organic polymers.[5] The degradation of siloxane polymers themselves often proceeds through the formation of thermodynamically stable cyclic oligomers.[6][7]

When incorporated into a polymer matrix, the phenyl groups attached to the silicon atoms play a crucial role. These aromatic moieties are known to increase the thermal stability of siloxanes.[8][9] The proposed mechanism involves the siloxane additive interfering with the polymer's degradation pathways. At elevated temperatures, the additive can promote the formation of a thermally stable char layer on the polymer surface. This char acts as an insulating barrier, limiting heat transfer to the underlying material and restricting the diffusion of volatile degradation products.[4]

G cluster_0 Polymer Matrix at High Temperature cluster_1 Action of Trisiloxane Additive Polymer Polymer Chains Degradation Chain Scission & Radical Formation Polymer->Degradation Heat Heat Input Heat->Degradation Additive 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Degradation->Additive interacts with Volatiles Volatile Products Degradation->Volatiles Char Stable Char Layer (Insulating Barrier) Additive->Char Char->Degradation inhibits Char->Volatiles reduces escape

Proposed mechanism of thermal stabilization.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polycarbonate via Melt Blending

This protocol describes the preparation of polycarbonate (PC) composite samples containing varying concentrations of this compound using a twin-screw extruder.

Materials and Equipment:

  • Polycarbonate (PC) pellets (e.g., extrusion grade), dried at 120°C for 4 hours prior to use.

  • This compound (liquid).

  • Twin-screw extruder with a gravimetric feeding system.

  • Liquid injection pump for the extruder.

  • Strand pelletizer.

  • Injection molding machine or compression molder for sample preparation.

Procedure:

  • Preparation: Define the desired weight percentages (wt%) of the trisiloxane additive (e.g., 0%, 1%, 2%, 5%).

  • Extruder Setup: Set the temperature profile of the twin-screw extruder suitable for polycarbonate. A typical profile might be:

    • Feed zone: 60°C

    • Zones 2-4: 240-260°C

    • Zones 5-7: 270-280°C

    • Die: 280°C

  • Blending:

    • Feed the dried PC pellets into the main hopper of the extruder at a constant rate using the gravimetric feeder.

    • Inject the liquid this compound into a downstream barrel section of the extruder using a calibrated liquid injection pump at the pre-calculated rates to achieve the target concentrations.

  • Extrusion and Pelletization: The molten blend is extruded through the die as a strand, cooled in a water bath, and then cut into pellets using a strand pelletizer.

  • Sample Fabrication: Dry the resulting composite pellets at 120°C for 4 hours. Use an injection molding machine or a compression molder to fabricate standardized samples for subsequent analysis (e.g., TGA, mechanical testing). Ensure the control PC (0% additive) is processed under identical conditions.

G start Start dry_pc Dry PC Pellets (120°C, 4h) start->dry_pc feed_pc Gravimetrically Feed PC Pellets dry_pc->feed_pc setup_extruder Set Extruder Temperature Profile melt_blend Melt Blending in Twin-Screw Extruder setup_extruder->melt_blend feed_pc->melt_blend inject_siloxane Inject Liquid Trisiloxane (at desired wt%) inject_siloxane->melt_blend extrude Extrude Strand melt_blend->extrude cool Cool in Water Bath extrude->cool pelletize Pelletize cool->pelletize dry_pellets Dry Composite Pellets (120°C, 4h) pelletize->dry_pellets mold Mold Test Specimens (Injection/Compression) dry_pellets->mold end End mold->end

Workflow for sample preparation via melt blending.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of the prepared polymer composites using TGA, in accordance with standards such as ISO 11358.[8]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA).

  • High-purity nitrogen gas supply.

  • Analytical balance.

  • TGA sample pans (e.g., alumina or platinum).

  • Composite samples prepared as per Protocol 1.

Procedure:

  • Sample Preparation: Cut a small, representative piece of the molded sample weighing between 5 and 10 mg. Ensure the sample is free of contaminants.

  • Instrument Setup:

    • Turn on the TGA and allow it to stabilize.

    • Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.

  • Measurement:

    • Tare the TGA balance with an empty sample pan.

    • Place the prepared sample into the pan and record its initial mass accurately.

    • Place the pan into the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Collection: Record the sample mass as a function of temperature. The output will be a TGA curve (mass % vs. temperature). It is also useful to record the derivative of this curve (DTG), which shows the rate of mass loss.

  • Analysis: From the TGA curve, determine the following for each sample:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. Often determined as the temperature at 5% mass loss (Td5%).

    • Temperature of Maximum Decomposition Rate (Tmax): The peak temperature on the DTG curve.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C or 800°C).

  • Comparison: Compare the Tonset, Tmax, and char yield of the composites with the control (0% additive) to quantify the improvement in thermal stability.

Data Presentation

The following table summarizes representative (hypothetical) data obtained from Thermogravimetric Analysis (TGA) of polycarbonate composites. This data illustrates the expected trend of improved thermal stability with increasing concentration of this compound.

Sample IDAdditive Conc. (wt%)Td5% (°C)Tmax (°C)Char Yield at 700°C (%)
PC-Control048551024.5
PC-TS-1149251526.1
PC-TS-2249851827.8
PC-TS-5550952530.5

Note: Td5% represents the temperature at which 5% weight loss occurs. Tmax is the temperature of the maximum rate of decomposition.

The addition of this compound to polycarbonate demonstrates a clear potential for enhancing its thermal stability. The provided protocols offer a systematic approach for the preparation and evaluation of such polymer composites. The data indicates that even at low concentrations, the additive can significantly increase the onset temperature of decomposition and promote the formation of a protective char layer, thereby extending the material's service temperature range and improving its performance in high-heat applications. Researchers are encouraged to adapt these methodologies to other polymer systems to explore the full potential of this versatile thermal stabilizer.

References

Application Notes and Protocols for the Characterization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7), a versatile organosilicon compound. This document outlines detailed protocols for spectroscopic and chromatographic methods, presents data in a clear, tabular format, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of specialized silicone polymers and materials. Its unique structure, featuring both methyl and phenyl groups on a trisiloxane backbone, imparts desirable properties such as thermal stability and controlled reactivity. Accurate characterization is crucial for quality control, reaction monitoring, and ensuring the performance of final products in various applications, including advanced materials and pharmaceutical development.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) : For unambiguous structure elucidation and purity assessment.

  • Mass Spectrometry (MS) : To confirm the molecular weight and investigate fragmentation patterns for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups and confirm the siloxane structure.

  • Gas Chromatography (GC) : For separation and quantification of the compound, as well as to assess purity and identify volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following tables summarize predicted chemical shifts and peak characteristics based on the analysis of similar organosilicon compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8Multiplet4Hortho-Protons of Phenyl Groups
~7.3 - 7.5Multiplet6Hmeta- and para-Protons of Phenyl Groups
~0.2 - 0.3Singlet12HMethyl Protons (Si-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~134ipso-Carbon of Phenyl Groups
~130ortho-Carbon of Phenyl Groups
~128meta/para-Carbon of Phenyl Groups
~1Methyl Carbon (Si-CH₃)

Table 3: Predicted ²⁹Si NMR Spectral Data

Chemical Shift (ppm)Assignment
-20 to -25Central Silicon Atom (SiPh₂)
-15 to -20Terminal Silicon Atoms (SiMe₂)
Experimental Protocol

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl or vortex the vial until the sample is fully dissolved. Since the compound is a viscous liquid, ensure thorough mixing.[1][2]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 s

    • Spectral Width: 250 ppm

  • ²⁹Si NMR:

    • Pulse Program: zgig (inverse-gated decoupling)

    • Number of Scans: 4096

    • Relaxation Delay (d1): 10 s

    • Spectral Width: 300 ppm

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (1H, 13C, 29Si) load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate assign Assign Signals integrate->assign

NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte.

Expected Fragmentation

Table 4: Predicted Key Mass Fragments

m/zProposed Fragment
332[M]⁺ (Molecular Ion)
317[M - CH₃]⁺
255[M - C₆H₅]⁺
197[Ph₂SiOH]⁺
73[Si(CH₃)₃]⁺
Experimental Protocol (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone or hexane.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

Instrument Parameters (Example):

  • Gas Chromatograph:

    • Injector Temperature: 250 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 10 min).

  • Mass Spectrometer (Electron Ionization):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chrom Analyze Chromatogram detect->chrom mass_spec Analyze Mass Spectrum chrom->mass_spec frag Identify Fragmentation Pattern mass_spec->frag

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Characteristic Vibrational Bands

Table 5: Key FTIR Absorption Bands for Polysiloxanes

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3070 - 3050C-H stretchAromatic (Phenyl)
2965 - 2955C-H stretchMethyl (Si-CH₃)
1595 - 1590C=C stretchAromatic Ring
1430 - 1425Si-C₆H₅ stretchPhenyl-Silicon
1265 - 1255CH₃ symmetric deformationSi-CH₃
1130 - 1000Si-O-Si asymmetric stretchSiloxane
840 - 790Si-C stretch and CH₃ rockSi-(CH₃)₂
740 - 690C-H out-of-plane bendMonosubstituted Phenyl
Experimental Protocol (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Workflow Diagram

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Baseline Correction & Normalization acquire->process assign Assign Characteristic Peaks process->assign

ATR-FTIR Analysis Workflow

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of this compound and for quantifying it in mixtures.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetone.

  • For purity analysis, dilute to approximately 100 µg/mL.

  • For quantification, prepare a series of calibration standards of known concentrations.

Instrument Parameters (Example):

  • Gas Chromatograph with Flame Ionization Detector (FID):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

    • Carrier Gas: Helium or Nitrogen at 1.0 mL/min

    • Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 10 min).

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

Data Analysis
  • Purity Assessment: The purity can be determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

Table 6: Example GC Parameters

ParameterValue
ColumnDB-5 (30 m x 0.25 mm, 0.25 µm)
Injection Temperature250 °C
Detector Temperature300 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program50°C (2 min), 10°C/min to 300°C (10 min)

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, FTIR, and GC, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this important organosilicon compound, ensuring its suitability for its intended application.

References

Application Notes and Protocols for the GC-MS Analysis of Trisiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisiloxanes are a class of organosilicon compounds characterized by a backbone of three silicon atoms and one oxygen atom. They are widely used in various industrial and consumer products, including cosmetics, pharmaceuticals, and as agricultural adjuvants. Their presence and concentration in different matrices are of significant interest for quality control, environmental monitoring, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile trisiloxanes.[1] This document provides detailed protocols and application notes for the analysis of trisiloxanes using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract the trisiloxanes of interest while minimizing matrix interference.

a) Solvent Extraction (for cosmetics, creams, lotions, and silicone fluids)

This method is suitable for extracting trisiloxanes from complex organic matrices.

  • Materials:

    • Sample (e.g., cosmetic cream, silicone fluid)

    • Dichloromethane or Acetone (HPLC grade)[1]

    • Internal Standard (e.g., n-tetradecane or dodecane)[2][3]

    • Volumetric flasks (50 mL)

    • Ultrasonic bath

    • Syringe filters (0.22 µm)

    • GC vials

  • Protocol:

    • Accurately weigh approximately 0.5 g of the homogenized sample into a 50 mL volumetric flask.[1]

    • Add a known volume of solvent (e.g., 10 mL of acetone) containing an internal standard at a specific concentration (e.g., 20 µg/mL n-tetradecane).[2]

    • For solid or viscous samples, add dichloromethane to dissolve the sample.[1]

    • Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction.[1]

    • Allow the solution to cool to room temperature.

    • Adjust the final volume to 50 mL with the extraction solvent.

    • If necessary, perform a serial dilution to bring the analyte concentration within the calibration range. For example, withdraw 1.0 mL of the extract and dilute it to 50.0 mL with the solvent.[1]

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial for analysis.[1]

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (for complex matrices like beehive components)

This method is effective for a wide range of analytes in complex matrices and involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[4][5]

  • Materials:

    • Homogenized sample

    • Acetonitrile

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

    • dSPE sorbents (e.g., PSA to remove organic acids, C18 to remove lipids)[1]

    • Centrifuge tubes (50 mL and 15 mL)

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Weigh a representative amount of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.[1]

    • Add the QuEChERS extraction salts.

    • Immediately cap the tube and shake vigorously for 1 minute.[1]

    • Centrifuge at ≥3000 x g for 5 minutes.[1]

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing the appropriate sorbents.[1]

    • Vortex for 30 seconds.[1]

    • Centrifuge at ≥3000 x g for 5 minutes.[1]

    • Collect the supernatant for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of trisiloxanes. These parameters may require optimization based on the specific analytes and instrumentation.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890 GC or equivalent[6]
Mass Spectrometer Agilent 5975 MS or equivalent[6][7]
Column SH-Rxi™-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm) or equivalent non-polar column (e.g., HP-5, DB-5)[2][7]
Injector Split/Splitless
Injector Temperature 250 °C - 300 °C[2][7]
Carrier Gas Helium (99.999% purity)[7]
Flow Rate Constant flow, 1.0 - 2.0 mL/min[6]
Oven Program Initial temp: 40-60 °C, hold for 1-2 min; Ramp: 12-25 °C/min to 240-290 °C; Hold: 4.5-60 min[1][2][7]
Injection Volume 1 µL
Split Ratio 10:1 or splitless, depending on concentration[6][8]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)[1]
Monitored Ions (SIM) To be determined based on the mass spectrum of the target trisiloxane.[1]

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of siloxanes, including trisiloxanes.

Table 1: Method Performance for Drometrizole Trisiloxane [1]

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD, S/N=3)0.04 - 0.63 µg/g
Limit of Quantification (LOQ, S/N=10)0.12 - 2.10 µg/g
Spiked Recovery88.4% - 103.6%
Relative Standard Deviation (RSD, n=6)1.2% - 4.9%

Table 2: Method Performance for Various Siloxanes in Biogas [7]

ParameterValue
Linearity Range0.04 - 60 mg/L
Limit of Detection (LOD)0.02 ng injected
Relative Standard Deviation (RSD)< 5%

Table 3: Method Performance for Trisiloxane Surfactants in Beehive Matrices [5]

MatrixAverage Method Detection Limit (MDL)Recovery
Honey0.53 - 0.60 ng/g66 - 112%
Pollen0.63 - 0.81 ng/g66 - 112%
Beeswax0.51 - 0.69 ng/g66 - 112%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of trisiloxanes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Cosmetic, Environmental) Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (e.g., Dichloromethane, Acetone) or QuEChERS Homogenize->Extraction Cleanup Cleanup (Optional) (dSPE or Filtration) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of trisiloxanes.

Troubleshooting Common Issues

  • Ghost Peaks: Siloxane compounds are common contaminants and can appear as "ghost peaks" in the chromatogram.[6] Sources can include inlet septa, column bleed, and vial caps.[6] To mitigate this, use high-quality, low-bleed septa and columns, and ensure proper conditioning of the GC system.

  • Matrix Effects: Complex sample matrices can interfere with the ionization and detection of target analytes. Proper sample cleanup, such as dSPE, can help reduce these effects.[1] The use of an internal standard that behaves similarly to the analyte can also help to correct for matrix-induced variations.

  • Carryover: High-boiling point siloxanes can remain in the injector or on the column, leading to carryover in subsequent analyses.[9] Regular cleaning of the injector liner and using a sufficiently high final oven temperature with a hold time can help minimize carryover.[2][9] A backflush system can also be employed to shorten analysis time by removing high-boiling point components.[2]

References

Application Notes and Protocols: 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a lubricant additive. Due to the limited availability of specific performance data for this compound in peer-reviewed literature, this document outlines the expected properties based on the general characteristics of phenyl-containing siloxanes and provides detailed protocols for its evaluation.

Introduction

This compound is a low molecular weight organosilicon compound characterized by a trisiloxane backbone with both methyl and phenyl group substitutions. The presence of phenyl groups is known to significantly enhance the thermal and oxidative stability of siloxane-based materials, making them suitable for high-temperature applications. When used as a lubricant additive, it is anticipated to improve the performance of base oils by enhancing thermal stability, reducing friction and wear, and improving resistance to chemical degradation.

Potential Advantages:

  • Enhanced Thermal and Oxidative Stability: Phenyl groups on the siloxane backbone increase the resistance to degradation at elevated temperatures.

  • Improved Lubricity: The siloxane structure can form a low-friction film on surfaces.

  • Chemical Inertness: Offers good resistance to chemical attack.

Physicochemical Properties

PropertyValueReference
CAS Number 17875-55-7N/A
Molecular Formula C16H24O2Si3N/A
Molecular Weight 332.62 g/mol N/A
Appearance Colorless to light yellow clear liquidN/A
Purity ≥ 97%N/A

Hypothetical Performance Data

Table 1: Tribological Performance (Four-Ball Wear Test - ASTM D4172)

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Group III Base OilExpected ValueExpected Value
Base Oil + 1% AdditiveExpected to be lower than base oilExpected to be lower than base oil
Base Oil + 5% AdditiveExpected to show further reductionExpected to show further reduction

Table 2: Thermal and Oxidative Stability

Lubricant FormulationOnset of Oxidation (TGA, °C)Oxidation Induction Time (DSC, min)
Group III Base OilExpected ValueExpected Value
Base Oil + 1% AdditiveExpected to be higher than base oilExpected to be longer than base oil
Base Oil + 5% AdditiveExpected to show further increaseExpected to show further increase

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a lubricant additive.

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Preparation:

    • Thoroughly clean the four steel balls and the test cup with a suitable solvent and allow them to dry.

    • Prepare the lubricant blends by adding the desired concentration (e.g., 1%, 5% w/w) of this compound to the base oil. Ensure homogeneity by mechanical stirring.

  • Assembly:

    • Clamp three of the steel balls securely in the test cup.

    • Pour the test lubricant into the cup to a level that covers the three stationary balls.

    • Place the fourth ball in the chuck of the test machine.

  • Test Execution:

    • Set the test parameters:

      • Load: 40 kgf (392 N)

      • Speed: 1200 ± 60 rpm

      • Temperature: 75 ± 2 °C

      • Duration: 60 ± 1 min

    • Start the test and allow it to run for the specified duration.

  • Analysis:

    • At the end of the test, stop the machine and remove the test cup.

    • Clean the three stationary balls with solvent.

    • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.

    • Calculate the average wear scar diameter.

    • Record the coefficient of friction if the instrument is equipped to do so.

Objective: To measure the coefficient of friction and wear characteristics of a material pair under sliding conditions.

Apparatus:

  • Pin-on-Disk Tribometer

  • Pin and Disk specimens (e.g., steel pin, steel disk)

  • System for applying and measuring normal force and frictional force.

  • Profilometer for measuring wear track volume.

Procedure:

  • Preparation:

    • Clean the pin and disk specimens with a suitable solvent.

    • Prepare the lubricant blends as described in the four-ball test protocol.

  • Assembly:

    • Mount the disk on the rotating stage and the pin in the stationary holder.

    • Apply a thin, uniform film of the test lubricant to the disk surface.

  • Test Execution:

    • Set the test parameters:

      • Normal Load: e.g., 10 N

      • Sliding Speed: e.g., 0.1 m/s

      • Sliding Distance: e.g., 1000 m

      • Temperature: Ambient or controlled temperature

    • Start the rotation of the disk and begin data acquisition for frictional force and normal force.

  • Analysis:

    • The coefficient of friction is calculated in real-time as the ratio of the frictional force to the normal force.

    • After the test, clean the disk and measure the cross-sectional area of the wear track using a profilometer.

    • Calculate the wear volume by multiplying the cross-sectional area by the circumference of the wear track.

Objective: To determine the thermal and oxidative stability of the lubricant formulations.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure (TGA - based on ASTM E1131):

  • Place a small, accurately weighed sample (5-10 mg) of the lubricant into a TGA pan.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

  • Record the mass loss as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.

Procedure (DSC - based on ASTM E2009):

  • Place a small sample (2-3 mg) of the lubricant into a DSC pan.

  • Heat the sample to a specified isothermal temperature (e.g., 200 °C) under an oxygen atmosphere.

  • Hold the temperature constant and record the heat flow. The time until the onset of the exothermic oxidation peak is the Oxidation Induction Time (OIT).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis BaseOil Base Oil Blend Lubricant Blend BaseOil->Blend Additive 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Additive->Blend FourBall Four-Ball Test (ASTM D4172) Blend->FourBall PinOnDisk Pin-on-Disk Test (ASTM G99) Blend->PinOnDisk TGA TGA (ASTM E1131) Blend->TGA DSC DSC (ASTM E2009) Blend->DSC WearData Wear Scar Diameter Coefficient of Friction FourBall->WearData FrictionData Coefficient of Friction Wear Volume PinOnDisk->FrictionData ThermalData Decomposition Temp. TGA->ThermalData OxidativeData Oxidation Induction Time DSC->OxidativeData

Caption: Experimental workflow for evaluating the lubricant additive.

Lubrication_Mechanism Additive This compound in Base Oil Interaction Adsorption at High Temperature/Pressure Additive->Interaction Surface Metal Surface Surface->Interaction Film Protective Siloxane Film Result Reduced Friction & Wear Increased Thermal Stability Film->Result Interaction->Film

Caption: Proposed lubrication mechanism of the siloxane additive.

Application Notes: The Role of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Advanced Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a versatile organosiloxane that serves as a key intermediate in the synthesis of advanced silicone-based materials.[1] Its unique structure, featuring both methyl and phenyl groups attached to a trisiloxane backbone, imparts a desirable combination of properties, including high thermal stability, chemical resistance, and enhanced surface characteristics.[2][3] In the realm of advanced coatings, this compound is primarily utilized as a precursor for synthesizing phenyl-containing silicone polymers and resins. The incorporation of phenyl groups is known to significantly improve the thermal performance and oxidative stability of silicone materials, making them suitable for high-temperature applications and harsh chemical environments.[1]

These application notes provide an overview of the role of this compound in the formulation of advanced coatings, along with detailed experimental protocols for its use and the characterization of the resulting coating properties.

Key Applications in Advanced Coatings

The primary application of this compound in coatings is as a building block for the synthesis of high-performance silicone resins. These resins can then be formulated into coatings for a variety of demanding applications, including:

  • High-Temperature Resistant Coatings: The inherent thermal stability of the siloxane backbone, enhanced by the presence of phenyl groups, allows for the formulation of coatings that can withstand elevated temperatures, making them ideal for applications in the automotive (e.g., exhaust systems) and aerospace industries.[4][5]

  • Anti-Corrosion Coatings: Phenyl-methyl silicone resins exhibit excellent barrier properties against moisture and corrosive agents, providing superior protection for metallic substrates.[6][7]

  • Hydrophobic and Weather-Resistant Finishes: Coatings formulated with resins derived from this trisiloxane can exhibit high water contact angles, leading to excellent water repellency and long-term durability against environmental degradation.[8][9]

  • Electronic Encapsulants and Conformal Coatings: The excellent dielectric properties and thermal stability of phenyl-containing silicones make them suitable for protecting sensitive electronic components.[10]

Performance Data

The following tables summarize representative quantitative data for advanced coatings formulated with phenyl-methyl silicone resins synthesized from precursors like this compound. The data is compiled from various studies on similar siloxane-based coating systems.

Table 1: Surface Properties of Phenyl-Methyl Siloxane Modified Coatings

Coating FormulationPhenyl Content (%)Water Contact Angle (°)Surface Energy (mN/m)
Unmodified Epoxy075 ± 245.2
Epoxy + 5% Phenyl-Methyl Siloxane595 ± 332.5
Epoxy + 10% Phenyl-Methyl Siloxane10108 ± 228.1
Pure Phenyl-Methyl Siloxane Resin25115 ± 324.7

Table 2: Thermal Stability of Phenyl-Methyl Siloxane Coatings (TGA Analysis)

Coating FormulationPhenyl Content (%)Onset of Decomposition (Td5%, °C)Char Yield at 600°C (%)
Unmodified Acrylic03505
Acrylic + 10% Phenyl-Methyl Siloxane1041018
Acrylic + 20% Phenyl-Methyl Siloxane2045025
Pure Phenyl-Methyl Siloxane Resin25>50040

Table 3: Adhesion Properties of Phenyl-Methyl Siloxane Coatings on Steel Substrate

Coating SystemAdhesion (ASTM D3359, Cross-hatch)
Unmodified Epoxy Primer4B
Epoxy Primer + Phenyl-Methyl Siloxane Topcoat5B
Phenyl-Methyl Siloxane Single Coat5B

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Methyl Silicone Resin from this compound

This protocol describes a representative synthesis of a phenyl-methyl silicone resin via hydrolysis and condensation, using this compound as a key precursor.

Materials:

  • This compound

  • Methyltrimethoxysilane

  • Toluene

  • Deionized water

  • Catalyst (e.g., 10% triethanolamine in butanol)[11]

  • Stabilizer (e.g., acetic anhydride)[11]

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge a mixture of this compound and methyltrimethoxysilane in a desired molar ratio, dissolved in toluene.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add deionized water to the reaction mixture over a period of 1-2 hours to initiate hydrolysis.

  • After the addition of water is complete, maintain the reaction temperature for an additional 2-3 hours to ensure complete hydrolysis.

  • Separate the aqueous layer and wash the organic layer with deionized water until neutral.

  • Remove the toluene and any remaining water by vacuum distillation.

  • Add a catalytic amount of 10% triethanolamine in butanol and increase the temperature to 120-140°C to promote condensation polymerization. Monitor the viscosity of the resin.

  • Once the desired viscosity is reached, cool the reactor and add a stabilizer to quench the catalyst.

  • The resulting phenyl-methyl silicone resin can be diluted with a suitable solvent for coating applications.

Protocol 2: Formulation and Application of a High-Temperature Resistant Coating

Materials:

  • Synthesized Phenyl-Methyl Silicone Resin (from Protocol 1)

  • Pigments (e.g., titanium dioxide, iron oxide)

  • Fillers (e.g., mica, talc)

  • Solvent (e.g., xylene, toluene)

  • Curing agent (if required, depending on the resin's functional groups)

Procedure:

  • In a high-speed disperser, mix the synthesized phenyl-methyl silicone resin with the desired pigments and fillers until a homogeneous dispersion is achieved.

  • Add the solvent to adjust the viscosity of the coating to the desired application consistency.

  • If a curing agent is required, add it to the formulation and mix thoroughly just before application.

  • Apply the coating to a prepared substrate (e.g., sandblasted steel) using a suitable method such as spraying, dipping, or brushing.[12]

  • Allow the coating to cure according to the recommended schedule, which may involve air drying followed by a thermal cure at an elevated temperature (e.g., 150-250°C).

Protocol 3: Characterization of Coating Properties

1. Contact Angle Measurement (Hydrophobicity):

  • Place a 5 µL droplet of deionized water on the surface of the cured coating.

  • Use a goniometer to capture a side-profile image of the droplet.

  • Measure the angle between the tangent of the droplet at the three-phase contact point and the coating surface.[13][14]

  • Perform measurements at multiple locations on the surface and calculate the average contact angle.

2. Thermogravimetric Analysis (TGA) (Thermal Stability):

  • Place a small sample (5-10 mg) of the cured coating in a TGA instrument.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition (Td5%) is the temperature at which 5% weight loss occurs.[15]

3. Adhesion Test (Cross-hatch):

  • Use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a grid of small squares.

  • Apply a specified pressure-sensitive adhesive tape over the grid and then rapidly pull it off at a 180° angle.

  • Evaluate the adhesion based on the ASTM D3359 scale (0B to 5B), where 5B indicates no detachment of the coating.[16][17]

Visualizations

experimental_workflow cluster_synthesis Resin Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing cluster_characterization Characterization precursors Precursors (this compound, Methyltrimethoxysilane) hydrolysis Hydrolysis precursors->hydrolysis condensation Condensation hydrolysis->condensation resin Phenyl-Methyl Silicone Resin condensation->resin resin_in Phenyl-Methyl Silicone Resin mixing High-Speed Dispersion resin_in->mixing additives Pigments, Fillers, Solvents additives->mixing coating Liquid Coating mixing->coating coating_in Liquid Coating application Spraying/Dipping/ Brushing coating_in->application curing Curing (Air/Thermal) application->curing coated_substrate Coated Substrate curing->coated_substrate substrate_in Coated Substrate contact_angle Contact Angle (Hydrophobicity) substrate_in->contact_angle tga TGA (Thermal Stability) substrate_in->tga adhesion Adhesion (Cross-hatch) substrate_in->adhesion

Caption: Experimental workflow for advanced coating development.

signaling_pathway cluster_precursors Precursors cluster_properties Resulting Resin Properties cluster_groups Key Functional Groups trisiloxane 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane phenyl Phenyl Groups trisiloxane->phenyl methyl Methyl Groups trisiloxane->methyl siloxane Siloxane Backbone trisiloxane->siloxane silane Methyltrimethoxysilane silane->methyl silane->siloxane thermal_stability High Thermal Stability hydrophobicity Hydrophobicity adhesion Good Adhesion phenyl->thermal_stability methyl->hydrophobicity siloxane->thermal_stability siloxane->adhesion

Caption: Relationship between precursors and coating properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound involve two main strategies:

  • Co-hydrolysis: This approach involves the simultaneous hydrolysis of diphenyldichlorosilane and a dimethylsilylating agent, such as dimethyldichlorosilane or a pre-hydrolyzed dimethylsiloxane species. This is often a one-pot method but can lead to a mixture of products requiring careful purification.

  • Condensation Reaction: This two-step process first involves the synthesis of diphenylsilanediol from the hydrolysis of diphenyldichlorosilane. The purified diphenylsilanediol is then reacted with a dimethyl-terminated siloxane, such as hexamethyldisiloxane or 1,1,3,3-tetramethyldisiloxane, typically in the presence of an acid or base catalyst.

Q2: What are the critical factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Purity of Reactants: The purity of the starting materials, particularly the dichlorosilanes, is crucial. Impurities can lead to undesirable side reactions and the formation of polymeric byproducts.

  • Stoichiometry: The molar ratio of the diphenyl to dimethyl silane precursors will dictate the distribution of the final products. An excess of the dimethyl component can favor the formation of the desired trisiloxane.

  • Catalyst Choice and Concentration: The type and amount of acid or base catalyst used in condensation or equilibration reactions can affect reaction rates and the formation of byproducts.

  • Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to drive the reaction to completion while minimizing the degradation of products or the formation of longer-chain polysiloxanes.

  • Water Content: In co-hydrolysis, the rate of water addition is critical. In condensation reactions, the removal of water byproduct is essential to shift the equilibrium towards the product.

Q3: What are the common impurities and byproducts in this synthesis?

A3: Common impurities include:

  • Cyclic Siloxanes: Octamethylcyclotetrasiloxane (D4) and other cyclic species can form, especially during acid- or base-catalyzed equilibrations.

  • Higher Molecular Weight Polysiloxanes: Undesired polymerization can lead to the formation of longer-chain siloxanes, which can be difficult to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual diphenylsilanediol or other precursors in the final mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Consider a more active catalyst.
Undesired polymerization.Optimize catalyst concentration. Lower the reaction temperature. Ensure efficient removal of water in condensation reactions.
Loss during workup/purification.Optimize extraction and distillation procedures. Consider column chromatography for purification.
Product is an oil or a white precipitate instead of a clear liquid Formation of high molecular weight polysiloxanes.Review stoichiometry and catalyst concentration. Ensure anhydrous conditions for condensation reactions.
Presence of unreacted solid diphenylsilanediol.Ensure complete reaction by monitoring with techniques like TLC or GC. Increase reaction time if necessary.
Difficult to purify the final product Presence of multiple siloxane species with close boiling points.Utilize fractional vacuum distillation. For high purity, column chromatography may be necessary.
Formation of azeotropes with solvents.Select appropriate solvents for extraction and purification based on the polarity of the product and impurities.

Experimental Protocols

Protocol 1: Co-hydrolysis of Diphenyldichlorosilane and Dimethyldichlorosilane

This protocol outlines a general procedure for the synthesis of this compound via co-hydrolysis.

Materials:

  • Diphenyldichlorosilane

  • Dimethyldichlorosilane

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a reaction flask equipped with a stirrer, dropping funnel, and condenser, prepare a solution of diphenyldichlorosilane and dimethyldichlorosilane in toluene. The molar ratio should be optimized, but a starting point of 1:2 (diphenyl:dimethyl) is common.

  • Cool the mixture in an ice bath.

  • Slowly add deionized water to the stirred solution from the dropping funnel. The hydrolysis reaction is exothermic and will produce HCl gas, so ensure adequate ventilation in a fume hood.

  • After the addition of water is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Acid-Catalyzed Condensation of Diphenylsilanediol with Hexamethyldisiloxane

This protocol describes the synthesis using a pre-formed diol.

Materials:

  • Diphenylsilanediol

  • Hexamethyldisiloxane (in excess)

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Toluene (optional, as solvent)

Procedure:

  • Combine diphenylsilanediol and an excess of hexamethyldisiloxane in a reaction flask equipped with a Dean-Stark trap and condenser. Toluene can be added to aid in the azeotropic removal of water.

  • Add the acid catalyst (e.g., 0.5-2% by weight).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as GC or TLC.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst. If using a solid acid catalyst like Amberlyst-15, it can be removed by filtration. For liquid acids, a mild base wash is required.

  • Remove the excess hexamethyldisiloxane and solvent by distillation.

  • Purify the product by vacuum distillation.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The values are representative and should be optimized for specific laboratory conditions.

Table 1: Effect of Reactant Molar Ratio (Diphenyl:Dimethyl) on Product Distribution in Co-hydrolysis

Molar Ratio (Diphenyl:Dimethyl)Expected Yield of Target Trisiloxane (%)Remarks
1:120-30Higher proportion of longer chain polysiloxanes.
1:240-60Favorable for the formation of the desired trisiloxane.
1:350-70Increased yield, but excess dimethyl starting material needs to be removed.

Table 2: Effect of Catalyst Concentration on Yield in Condensation Reaction

Catalyst (Amberlyst-15) Conc. (wt%)Reaction Time (h)Expected Yield (%)
0.5850-60
1.0565-75
2.0370-80

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_purification Purification Diphenyldichlorosilane Diphenyldichlorosilane Diphenylsilanediol Diphenylsilanediol Diphenyldichlorosilane->Diphenylsilanediol Hydrolysis Co-hydrolysis Co-hydrolysis Diphenyldichlorosilane->Co-hydrolysis Dimethyldichlorosilane Dimethyldichlorosilane Dimethyldichlorosilane->Co-hydrolysis Condensation Condensation Diphenylsilanediol->Condensation Neutralization Neutralization Co-hydrolysis->Neutralization Condensation->Neutralization Drying Drying Neutralization->Drying Distillation Distillation Drying->Distillation Final_Product 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Distillation->Final_Product

Caption: General Synthesis Workflow

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_purity Check Reactant Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Pure impure Purify Reactants check_purity->impure Impure analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Optimal optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal adjust_purification Adjust Purification Method analyze_byproducts->adjust_purification Identified success Yield Improved analyze_byproducts->success Minimal impure->check_conditions optimize_conditions->analyze_byproducts adjust_purification->success

Caption: Troubleshooting Low Yield

Technical Support Center: Purification of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can arise from the synthesis process, which often involves the hydrolysis of dichlorodiphenylsilane and subsequent reaction with a dimethylsiloxane source. Potential impurities include:

  • Unreacted starting materials: Dichlorodiphenylsilane, dimethylchlorosilane.

  • Byproducts of hydrolysis: Cyclic siloxanes (e.g., hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4)), linear siloxane oligomers of varying lengths, and silanols.[1][2]

  • Catalyst residues: If a catalyst was used in the synthesis.

  • Solvent residues: From the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] High-Performance Liquid Chromatography (HPLC) can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is valuable for structural confirmation and can also provide information about certain impurities.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature and pressure.

  • Possible Cause A: Inaccurate pressure reading. Manometers can be inaccurate. Ensure your vacuum gauge is calibrated and functioning correctly.

  • Troubleshooting A:

    • Cross-check the vacuum level with a secondary gauge if available.

    • Inspect the entire distillation apparatus for leaks. All joints must be properly sealed and greased.

  • Possible Cause B: Presence of high-boiling impurities. Higher molecular weight siloxane oligomers will increase the boiling point of the mixture.

  • Troubleshooting B:

    • Consider a fractional distillation setup for better separation of components with close boiling points.

    • If the boiling point is significantly higher, a preliminary purification by flash chromatography might be necessary to remove the high-boiling fractions.

  • Possible Cause C: Insufficient heating or heat transfer.

  • Troubleshooting C:

    • Ensure the heating mantle is in good contact with the distillation flask.

    • Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure even heating of the liquid.

    • Insulate the distillation head and column to minimize heat loss.

Issue 2: Bumping or unstable boiling during distillation.

  • Possible Cause A: Lack of boiling chips or inadequate stirring. Under vacuum, liquids can superheat and boil violently. Boiling stones are not effective under vacuum.

  • Troubleshooting A:

    • Always use a magnetic stir bar and a stir plate to ensure smooth boiling.

    • Introduce a fine capillary leak of an inert gas (e.g., nitrogen or argon) into the distillation flask.

  • Possible Cause B: Volatile impurities or residual solvent. Low-boiling components can cause initial bumping as the vacuum is applied.

  • Troubleshooting B:

    • Apply the vacuum gradually to allow for the controlled removal of volatile components before increasing the temperature.

    • A preliminary wash with water or brine in a separatory funnel can help remove some polar volatile impurities.

Flash Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause A: Inappropriate solvent system. The polarity of the eluent may be too high or too low.

  • Troubleshooting A:

    • Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the target compound.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Possible Cause B: Column overloading. Too much crude material was loaded onto the column.

  • Troubleshooting B:

    • As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight for good separation. This may need to be increased for difficult separations.

  • Possible Cause C: Compound degradation on silica gel. Silanols can sometimes interact strongly with or be degraded by the acidic surface of silica gel.

  • Troubleshooting C:

    • Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.

    • Alternatively, use a less acidic stationary phase like neutral alumina.

Issue 2: The compound is eluting too quickly or not at all.

  • Possible Cause A: Eluent polarity is too high. This will cause all components to move quickly through the column with little separation.

  • Troubleshooting A:

    • Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent.

  • Possible Cause B: Eluent polarity is too low. The compound remains adsorbed to the silica gel.

  • Troubleshooting B:

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

Quantitative Data Summary

ParameterVacuum DistillationFlash Column Chromatography
Purity Achieved >98% (GC) is achievable>99% (GC) is achievable
Typical Yield 80-95%70-90%
Scale Suitable for both small and large quantitiesMore practical for small to medium scale (mg to g)
Throughput Can be slow for large volumesGenerally faster for smaller scales

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser and a receiving flask. Ensure all glassware is dry and free of cracks.

    • Use a magnetic stir bar in the distillation flask.

    • Grease all ground-glass joints with a suitable vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen).

    • Include a manometer to monitor the pressure.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound.

    • Begin stirring.

    • Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., 4-11 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

    • Collect any low-boiling fractions in a separate receiving flask.

    • Increase the temperature to the boiling point of the product at the given pressure (e.g., 81-83 °C at 4 mmHg).

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • After the product has distilled, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate).

    • Visualize the spots under UV light or by staining.

    • Select a solvent system that gives good separation and an Rf value of ~0.3 for the product.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Load the sample onto the top of the silica gel bed.

    • Begin eluting with the solvent system determined by TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_process Distillation Process cluster_finish Final Steps start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup apply_vac Apply Vacuum setup->apply_vac heat Heat Gently apply_vac->heat collect_fore Collect Low-Boiling Impurities heat->collect_fore collect_main Collect Main Fraction (Product) collect_fore->collect_main cool Cool Apparatus collect_main->cool release_vac Release Vacuum cool->release_vac end Pure Product release_vac->end

Caption: Workflow for purification by vacuum distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_process Chromatography Process cluster_finish Final Steps start Crude Product tlc TLC Analysis for Solvent System start->tlc pack_col Pack Column with Silica Gel tlc->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Solvent System load_sample->elute collect_frac Collect Fractions elute->collect_frac monitor_tlc Monitor Fractions by TLC collect_frac->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Synthesis of Phenyl-Containing Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl-containing silicone polymers.

Troubleshooting Guides & FAQs

Issue 1: Gel Formation During Polymerization

Q: My reaction mixture is forming an intractable gel, especially when targeting high molecular weight polymers. How can I prevent this?

A: Gel formation is a common issue in the synthesis of high molecular weight silicone polymers, often arising from uncontrolled crosslinking.[1][2] Here are several strategies to mitigate this problem:

  • Choice of Synthesis Method:

    • Hydrosilylation: This method is effective for synthesizing high molecular weight phenyl-modified MQ silicone resins without the issue of gel production.[1][2] It involves the reaction of a vinyl-containing silicone resin with a linear poly(diphenylsiloxane) with terminal Si-H bonds.

    • Anionic Ring-Opening Polymerization (AROP): "Living" anionic ring-opening polymerization of cyclosiloxanes can avoid the formation of a large number of cyclic oligomers and allows for the controllable synthesis of the target polymer with a narrow molecular weight distribution, reducing the risk of gelation.[3]

  • Control of Monomer Ratios: In polycondensation reactions, using a slight excess of one of the bifunctional monomers can help to control the molecular weight and prevent the extensive crosslinking that leads to gelation.

  • Addition of Monofunctional Monomers: Introducing a monofunctional monomer can act as a chain stopper, limiting the polymer chain length and preventing the formation of an infinite network.

Issue 2: Difficulty in Controlling Molecular Weight and Polydispersity

Q: I am struggling to achieve a specific molecular weight and a narrow polydispersity index (PDI) for my phenyl-containing silicone polymers. What can I do?

A: Precise control over molecular weight and PDI is crucial for tailoring the properties of silicone polymers. Traditional synthesis methods like cationic or anionic equilibration can be challenging to control.[4] Consider the following approaches:

  • Anionic Ring-Opening Polymerization (AROP): AROP of strained cyclosiloxanes, such as hexamethylcyclotrisiloxane (D3), can proceed as a living polymerization, which allows for the synthesis of polymers with predetermined molar masses and low dispersities.[3][5]

  • Piers-Rubinsztajn Reaction: This kinetically controlled process, combined with hydrolysis, allows for the synthesis of highly ordered, Si-H terminated, phenyl-rich silicone polymers with a high level of structural control and molecular weights up to ~100 kDa.[4]

  • Stoichiometric Control in Polycondensation: As mentioned for gel prevention, carefully controlling the stoichiometry of bifunctional monomers or adding a controlled amount of a monofunctional monomer can effectively regulate the final molecular weight.

Issue 3: Slow or Incomplete Reactions due to Steric Hindrance

Q: The bulky phenyl groups in my monomers seem to be slowing down or preventing complete reaction. How can I overcome the effects of steric hindrance?

A: The steric hindrance from phenyl groups is a known challenge that can impede reactions like dehydration condensation and hydrosilylation.[6][7] Here are some troubleshooting steps:

  • Catalyst Selection and Concentration:

    • For condensation reactions, ensure the catalyst is active and used at an appropriate concentration. Under acidic conditions, the hydrolysis reaction is milder and easier to control, while alkaline conditions lead to a faster reaction rate but risk excessive hydrolysis.

    • In hydrosilylation, the choice of a highly active platinum catalyst is critical.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier increased by steric hindrance. However, this must be balanced against the risk of side reactions or polymer degradation at excessively high temperatures.

  • Monomer Design: If possible, consider using monomers where the phenyl groups are spaced further apart or where the reactive groups are less sterically encumbered.

Issue 4: Inconsistent Product Properties and Poor Reproducibility

Q: I am observing significant batch-to-batch variation in the properties of my phenyl silicone polymers. What could be the cause?

A: Inconsistent product properties are often linked to impurities in the starting materials or variations in the reaction conditions.

  • Monomer and Reagent Purity:

    • Catalyst Poisons: Impurities in monomers or solvents can inhibit the catalyst. For instance, in addition-curing systems, compounds containing sulfur, amines, or tin can poison platinum catalysts, leading to incomplete curing.

    • Water Content: In hydrosilylation reactions, the presence of water can lead to the hydrolysis of Si-H groups, affecting the crosslinking density.

  • Atmosphere Control: Many polymerization reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial for reproducibility.

  • Precise Control of Reaction Parameters: Ensure consistent control over temperature, stirring rate, and addition rates of reactants for each synthesis.

Quantitative Data Summary

The introduction of phenyl groups into the silicone polymer backbone has a significant impact on its thermal and mechanical properties.

PropertyEffect of Increasing Phenyl ContentReference(s)
Glass Transition Temp. (Tg) Increases (e.g., from -121.29 °C to -117.71 °C as phenyl content increases from 0.88 wt% to 3.17 wt%).[3][8][3][8]
Thermal Decomposition Temp. Increases (e.g., 10% weight loss temperature increases from 440.5 °C to 480.0 °C).[3][8][3][8]
Refractive Index Increases.[1][1]
Hardness Generally increases due to the rigid nature of the phenyl group.[6][7][6][7]

Experimental Protocols

1. Anionic Ring-Opening Polymerization of Cyclosiloxanes

This method is suitable for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.

  • Materials: Hexamethylcyclotrisiloxane (D3), initiator (e.g., hexamethyldisilazane lithium salt), accelerator, and anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cyclosiloxane monomer in the anhydrous solvent.

    • Add the initiator and accelerator. The molar ratio of monomer to initiator will determine the target molecular weight.

    • Stir the reaction mixture at the desired temperature (e.g., 0°C to 160°C) for a specified time (e.g., 2 to 24 hours).[9]

    • Monitor the reaction progress by taking aliquots and analyzing them via GPC and ¹H NMR.

    • Terminate the polymerization by adding a suitable agent (e.g., a silyl chloride).

    • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

2. Hydrosilylation for Crosslinking

This is a common method for curing vinyl-functional silicone polymers with Si-H functional crosslinkers.

  • Materials: Vinyl-terminated phenyl-containing silicone polymer, Si-H functional crosslinker (e.g., polymethylhydrosiloxane), platinum catalyst (e.g., Karstedt's catalyst), and an optional inhibitor.

  • Procedure:

    • Thoroughly mix the vinyl-terminated polymer and the Si-H crosslinker in the desired ratio. The Si-H/Si-Vinyl molar ratio will influence the crosslink density and final properties.

    • If using, add the inhibitor to control the curing onset.

    • Add the platinum catalyst and mix thoroughly.

    • De-gas the mixture under vacuum to remove any entrapped air bubbles.

    • Cure the mixture at the desired temperature (e.g., room temperature or elevated temperatures) until a solid elastomer is formed.

3. Hydrolysis and Condensation of Phenylalkoxysilanes

This sol-gel process is used to synthesize phenyl-containing silicone resins.

  • Materials: Phenyltrialkoxysilane (e.g., phenyltrimethoxysilane), water, a solvent (e.g., acetone or xylene), and an acid or base catalyst.

  • Procedure:

    • Prepare a solution of the phenylalkoxysilane in the chosen solvent.

    • In a separate vessel, prepare a solution of water and the catalyst.

    • Slowly add the water/catalyst solution to the silane solution with vigorous stirring. The rate of addition and temperature should be controlled to manage the exothermic reaction.

    • Allow the hydrolysis and condensation reactions to proceed. This may involve an aging step at a specific temperature.

    • Monitor the reaction by techniques such as ²⁹Si NMR to follow the formation of silanol intermediates and siloxane bonds.[10]

    • After the reaction is complete, the resulting resin can be isolated by removing the solvent and water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_reaction Polymerization cluster_characterization Characterization monomer Phenyl-containing Monomers polymerization Polymerization (e.g., AROP, Hydrosilylation) monomer->polymerization initiator Initiator/Catalyst initiator->polymerization solvent Solvent solvent->polymerization gpc GPC (MW, PDI) polymerization->gpc nmr NMR (Structure, Purity) polymerization->nmr ftir FTIR (Functional Groups) polymerization->ftir tga TGA (Thermal Stability) polymerization->tga product Final Phenyl Silicone Polymer gpc->product nmr->product ftir->product tga->product

Caption: General experimental workflow for the synthesis and characterization of phenyl-containing silicone polymers.

troubleshooting_gelation start Problem: Gel Formation q1 Is high molecular weight the target? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Consider Hydrosilylation or 'Living' Anionic Polymerization a1_yes->sol1 q2 Are you using polycondensation? a1_no->q2 end Reduced Gel Formation sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Adjust monomer stoichiometry (slight excess of one monomer) or add a monofunctional monomer. a2_yes->sol2 a2_no->end sol2->end

Caption: Troubleshooting guide for preventing gel formation during polymerization.

References

degradation pathways of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane under various stress conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound can degrade under thermal, hydrolytic, and photolytic/oxidative stress. The primary degradation pathways involve the cleavage of siloxane (Si-O-Si) bonds and the cleavage of silicon-phenyl (Si-Ph) bonds. The specific products and kinetics depend on the nature and severity of the stress condition.

Q2: How does the chemical structure of this compound influence its stability?

A2: The presence of phenyl groups generally increases the thermal stability of the siloxane backbone compared to methyl-only substituted siloxanes. The Si-O-Si bonds have high bond energy, contributing to the compound's overall stability. However, these bonds are susceptible to hydrolysis under acidic or basic conditions. The Si-Ph bond can be cleaved under high-energy conditions like UV radiation.

Q3: What are the expected degradation products under thermal stress?

A3: Under inert atmosphere thermal stress, the degradation of phenyl-containing polysiloxanes typically yields a mixture of cyclic siloxane oligomers and benzene. For this compound, potential degradation products could include cyclic trisiloxanes, disiloxanes, and benzene resulting from the cleavage and rearrangement of the parent molecule.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, while generally stable in neutral aqueous conditions, its siloxane bonds are susceptible to hydrolysis under acidic or alkaline conditions. This leads to the formation of silanol-terminated species, such as diphenylsilanediol and dimethylsilanol.

Q5: What is the likely degradation pathway under photolytic/oxidative stress?

A5: Under UV radiation, particularly in the presence of oxygen and water, the phenyl groups can be excited. This can lead to the abstraction of hydrogen atoms and the formation of benzene. The presence of water can promote the formation of silanol groups, leading to chain scission.[1]

Troubleshooting Guides

Issue 1: Unexpected peak observed during thermal analysis (e.g., TGA, DSC).
  • Possible Cause: Thermal degradation of the compound.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure the thermal analysis is conducted under a truly inert atmosphere (e.g., high purity nitrogen or argon) to prevent thermo-oxidative degradation.

    • Analyze Outgas: If possible, couple the thermal analyzer to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) to identify the evolved gases. The presence of benzene (m/z = 78) and cyclic siloxanes would confirm thermal degradation.

    • Lower Temperature Program: If the degradation occurs at a temperature lower than expected, consider the presence of impurities that may catalyze the degradation. Purify the sample and rerun the analysis.

Issue 2: Changes in sample appearance or properties (e.g., viscosity, color) upon storage.
  • Possible Cause: Gradual degradation due to exposure to environmental factors like moisture, light, or air (oxygen).

  • Troubleshooting Steps:

    • Storage Conditions: Review the storage conditions. The compound should be stored in a tightly sealed container, protected from light, and in a dry environment.

    • Headspace Analysis: Analyze the headspace of the storage container by gas chromatography-mass spectrometry (GC-MS) to detect volatile degradation products like benzene or cyclic siloxanes.

    • Spectroscopic Analysis: Use techniques like NMR or FTIR to detect structural changes in the bulk material, such as the formation of silanol (Si-OH) groups.

Issue 3: Inconsistent results in experiments involving acidic or basic media.
  • Possible Cause: Hydrolytic degradation of the trisiloxane.

  • Troubleshooting Steps:

    • pH Control: Carefully control and monitor the pH of the experimental medium.

    • Kinetic Monitoring: If feasible, monitor the concentration of the parent compound over time using a suitable analytical technique (e.g., HPLC, GC) to determine the rate of degradation under the specific pH conditions.

    • Product Identification: Analyze the reaction mixture for the presence of expected hydrolysis products like diphenylsilanediol and dimethylsilanol using techniques like GC-MS or LC-MS.

Quantitative Data

Due to the limited availability of specific quantitative degradation data for this compound in publicly accessible literature, the following table provides a generalized summary based on studies of similar phenyl-substituted siloxanes.

Stress ConditionKey ParametersExpected Degradation ProductsGeneral Observations
Thermal (Inert) Onset TemperatureCyclic Siloxanes, BenzenePhenyl groups generally increase the onset temperature of degradation compared to non-phenylated siloxanes.
Hydrolytic (Acidic) pH, TemperatureDiphenylsilanediol, DimethylsilanolDegradation rate increases with decreasing pH.
Hydrolytic (Basic) pH, TemperatureDiphenylsilanediol, DimethylsilanolDegradation rate increases with increasing pH.
Photolytic/Oxidative Wavelength, Irradiance, O₂, H₂OBenzene, Silanols, Oxidized speciesThe presence of water can accelerate the degradation process.

Experimental Protocols

Protocol 1: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of degradation is typically determined as the temperature at which 5% mass loss occurs.

Protocol 2: Forced Hydrolytic Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) aqueous/organic solvent mixtures to ensure solubility.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a suitable chromatographic method (e.g., HPLC-UV, GC-MS) to quantify the remaining parent compound and identify degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

Thermal_Degradation_Pathway parent This compound intermediate Radical Intermediates parent->intermediate High Temperature cyclic Cyclic Siloxanes intermediate->cyclic Rearrangement benzene Benzene intermediate->benzene Phenyl Radical Elimination

Caption: Proposed thermal degradation pathway.

Hydrolytic_Degradation_Pathway parent This compound silanol1 Diphenylsilanediol parent->silanol1 H₂O / H⁺ or OH⁻ silanol2 Dimethylsilanol parent->silanol2 H₂O / H⁺ or OH⁻ acid H+ base OH-

Caption: Hydrolytic degradation under acidic or basic conditions.

Experimental_Workflow_Forced_Degradation start Prepare Sample Solutions (Acidic, Basic, Neutral) stress Incubate at Controlled Temperature start->stress sampling Withdraw Aliquots at Time Points stress->sampling analysis Analyze by HPLC/GC-MS sampling->analysis data Determine Degradation Kinetics and Identify Products analysis->data

Caption: Workflow for forced hydrolytic degradation studies.

References

Technical Support Center: Optimizing Crosslinking Reactions with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a crosslinking agent. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary crosslinking mechanism for this compound?

A1: The primary crosslinking mechanism is a platinum-catalyzed hydrosilylation reaction. This involves the addition of the silicon-hydride (Si-H) groups of this compound across the unsaturated carbon-carbon double bonds (e.g., vinyl groups) of a polymer. This process, also known as addition curing, forms stable silicon-carbon (Si-C) linkages, creating a three-dimensional network.[1][2]

Q2: What type of polymer should I use with this crosslinker?

A2: You should use a polymer that contains vinyl functional groups, such as vinyl-terminated polydimethylsiloxane (PDMS). The vinyl groups are the reactive sites for the hydrosilylation reaction with the Si-H groups of the crosslinker.

Q3: What catalyst is recommended for this reaction?

A3: Platinum-based catalysts are the industry standard for promoting hydrosilylation reactions.[3] Commonly used catalysts include Karstedt's catalyst and Speier's catalyst. These are highly effective at low concentrations.[3][4]

Q4: Can I control the curing speed?

A4: Yes, the curing speed can be controlled in several ways:

  • Temperature: Increasing the temperature will accelerate the curing process. Reactions can be performed from room temperature up to 150°C or higher.[5]

  • Catalyst Concentration: Higher catalyst concentrations lead to faster curing.

  • Inhibitors: The addition of inhibitors can delay the onset of curing at room temperature, providing a longer working time. The inhibitory effect is overcome by heating.[4][6]

Q5: How can I monitor the progress of the crosslinking reaction?

A5: The progress of the reaction can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching peak, which is typically found around 2100-2200 cm⁻¹. Rheological measurements can also be used to track the increase in viscosity and the development of the elastic modulus (G') as the material cures.[7][8][9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Incomplete or Slow Curing 1. Incorrect Stoichiometry: The molar ratio of Si-H groups to vinyl groups is not optimal. 2. Low Temperature: The reaction temperature is too low for a sufficient cure rate. 3. Insufficient Catalyst: The concentration of the platinum catalyst is too low. 4. Catalyst Inhibition: The catalyst has been poisoned by contaminants.1. Adjust Ratio: Vary the molar ratio of Si-H to vinyl groups. An excess of Si-H groups can sometimes lead to a more complete reaction.[5] 2. Increase Temperature: Gradually increase the curing temperature.[5] 3. Increase Catalyst Concentration: Incrementally increase the amount of platinum catalyst. 4. Identify and Eliminate Inhibitors: See the "Catalyst Inhibition" section below for common inhibitors. Ensure all glassware and reagents are clean.
Formation of Bubbles in the Cured Material 1. Trapped Air: Air was introduced during mixing. 2. Hydrogen Gas Evolution: A side reaction between Si-H groups and moisture can produce hydrogen gas.1. Degas Mixture: Use a vacuum chamber or centrifuge to remove trapped air from the mixture before curing. 2. Ensure Dry Conditions: Use dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Mechanical Properties (e.g., too soft, brittle) 1. Incorrect Crosslink Density: The ratio of crosslinker to polymer is not optimized for the desired properties. 2. Incomplete Curing: The crosslinking reaction has not proceeded to completion.1. Optimize Crosslinker Ratio: Adjusting the Si-H to vinyl ratio will directly impact the crosslink density and thus the mechanical properties of the final material.[5][10] 2. Ensure Complete Cure: Extend the curing time or increase the temperature to ensure the reaction goes to completion. Monitor the disappearance of the Si-H peak by FTIR.
Premature Curing (Pot life is too short) 1. High Catalyst Concentration: The amount of catalyst is too high for the desired working time. 2. High Ambient Temperature: The reaction is proceeding too quickly at room temperature.1. Reduce Catalyst Concentration: Lower the amount of platinum catalyst used. 2. Use an Inhibitor: Add a suitable inhibitor to the formulation to extend the pot life at room temperature. The curing can then be initiated by heating.[4][6]

Data Presentation

Optimizing Reaction Parameters
ParameterTypical RangeEffect on CuringNotes
Temperature Room Temperature to 150°C+Higher temperature increases the cure rate.[5]The optimal temperature depends on the specific formulation and desired curing time.
Platinum Catalyst Concentration 5 - 50 ppmHigher concentration increases the cure rate.Karstedt's catalyst is highly active even at low concentrations.
Si-H / Vinyl Molar Ratio 1.0 to 2.0Affects crosslink density and mechanical properties.[5][10]An excess of Si-H can sometimes be beneficial for achieving a complete cure.[5]
Inhibitor Concentration Varies with inhibitor typeDelays curing at room temperature.The choice of inhibitor and its concentration will determine the pot life and the activation temperature.
Common Catalyst Inhibitors
Inhibitor ClassExamplesNotes
Sulfur Compounds Thiols, sulfides, sulfoxidesCan strongly poison platinum catalysts.
Nitrogen Compounds Amines, amides, nitrilesCan complex with the platinum catalyst and reduce its activity.
Phosphorus Compounds Phosphines, phosphitesStrong inhibitors for platinum catalysts.
Tin Compounds Organotin compoundsCan interfere with platinum-catalyzed hydrosilylation.
Unsaturated Compounds Alkynes, dienesCan act as competitive inhibitors by coordinating to the platinum center.

Experimental Protocols

General Protocol for Hydrosilylation Crosslinking

This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular application.

Materials:

  • Vinyl-functionalized polymer (e.g., vinyl-terminated polydimethylsiloxane)

  • This compound (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst solution)

  • Anhydrous solvent (e.g., toluene), if required

  • Inhibitor (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. If performing the reaction in a solvent, use an anhydrous grade.

  • Mixing:

    • In a suitable reaction vessel, combine the vinyl-functionalized polymer and this compound.

    • If using a solvent, add it at this stage and stir until the mixture is homogeneous.

    • If using an inhibitor, add it to the mixture and stir thoroughly.

  • Catalyst Addition: Add the platinum catalyst to the mixture. The amount will depend on the desired cure rate, but a starting point is typically 10-20 ppm of platinum. Stir the mixture vigorously to ensure the catalyst is evenly dispersed.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum chamber to remove any dissolved gases or air bubbles introduced during mixing.

  • Curing:

    • The mixture can be cured at room temperature or in an oven at a desired elevated temperature (e.g., 70-120°C).

    • The curing time will vary depending on the temperature, catalyst concentration, and the specific formulation. Monitor the reaction until the desired level of crosslinking is achieved.

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature for a few hours can help to ensure complete reaction and remove any volatile components.

Monitoring the Reaction by FTIR:

  • Take a small sample of the reaction mixture at different time points during the curing process.

  • Record the FTIR spectrum of each sample.

  • Monitor the intensity of the Si-H stretching peak (around 2100-2200 cm⁻¹). A decrease in the intensity of this peak indicates the consumption of the crosslinker and the progress of the hydrosilylation reaction. The reaction is considered complete when this peak is no longer observed.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Incomplete Curing

G start Incomplete Curing Observed check_ratio Check Si-H / Vinyl Ratio start->check_ratio ratio_ok Ratio Correct? check_ratio->ratio_ok adjust_ratio Adjust Ratio ratio_ok->adjust_ratio No check_temp Check Curing Temperature ratio_ok->check_temp Yes adjust_ratio->start temp_ok Temperature Sufficient? check_temp->temp_ok increase_temp Increase Temperature temp_ok->increase_temp No check_catalyst Check Catalyst Concentration temp_ok->check_catalyst Yes increase_temp->start catalyst_ok Concentration Sufficient? check_catalyst->catalyst_ok increase_catalyst Increase Catalyst catalyst_ok->increase_catalyst No check_inhibition Check for Inhibition catalyst_ok->check_inhibition Yes increase_catalyst->start inhibition_present Inhibition Likely? check_inhibition->inhibition_present troubleshoot_inhibition Troubleshoot Inhibition (see guide) inhibition_present->troubleshoot_inhibition Yes end Curing Complete inhibition_present->end No troubleshoot_inhibition->start

Caption: A step-by-step workflow for diagnosing and resolving incomplete curing issues.

Relationship of Reaction Parameters

G temp Temperature cure_rate Cure Rate temp->cure_rate Increases pot_life Pot Life temp->pot_life Decreases catalyst Catalyst Concentration catalyst->cure_rate Increases catalyst->pot_life Decreases inhibitor Inhibitor Concentration inhibitor->cure_rate Decreases (at RT) inhibitor->pot_life Increases ratio Si-H / Vinyl Ratio mechanical_properties Mechanical Properties ratio->mechanical_properties Influences

Caption: Interplay of key parameters in the crosslinking reaction.

References

storage and stability issues of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[3][4][5] For optimal stability, it can also be stored at room temperature under an inert atmosphere.[6] The compound should be kept in its original, tightly sealed container to prevent leakage and contamination.[1][7] If a container is opened, it must be carefully resealed and stored upright.[1]

Q2: What is the general stability of this compound?

A2: this compound is a stable compound under recommended storage conditions.[8] The presence of phenyl groups enhances its thermal stability compared to non-phenylated siloxanes.[1][7] It exhibits low hydrolytic sensitivity under neutral conditions.[3][5]

Q3: Is this compound sensitive to moisture?

A3: While it has low hydrolytic sensitivity under neutral conditions, prolonged exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to hydrolysis.[3][4][5] This process can result in the formation of silanols, which can further undergo condensation reactions.[4] It is crucial to keep the container tightly sealed to minimize contact with atmospheric moisture.[1][7]

Q4: What are the known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, as a general precaution for siloxanes, it should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.[9]

Q5: What are the potential degradation products of this compound?

A5: Under thermal stress, particularly at high temperatures (290-650°C), polysiloxanes can decompose to form cyclic oligomers.[1] In the presence of acidic or basic conditions and moisture, hydrolysis can lead to the formation of silanols and their subsequent condensation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected reaction byproducts Degradation of the siloxane due to improper storage or handling.Verify that the compound was stored under the recommended conditions (cool, dry, inert atmosphere). Test the purity of the starting material.
Contamination of the reaction vessel or other reagents.Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-purity solvents and reagents.
Incompatibility with reaction components (e.g., strong acids or bases).Review the reaction scheme for potential incompatibilities. Consider using a milder catalyst or different reaction conditions.
Inconsistent experimental results Variation in the quality of the siloxane between batches.Perform quality control checks on each new batch of the compound.
Partial degradation of the compound over time.Use the compound as soon as possible after opening the container.[1] Store any remaining material under an inert gas.
Cloudy or hazy appearance of the liquid Hydrolysis due to moisture exposure.Centrifuge a small sample to see if a precipitate forms. If so, hydrolysis may have occurred. Consider filtering the material before use, but be aware that the composition may have changed. For future prevention, ensure the container is tightly sealed and consider handling in a dry box.
Contamination.Filter the material through a compatible membrane filter.

Data Summary

Storage and Physical Properties

Parameter Value Source(s)
Recommended Storage Temperature 2-8°C[3][4][5]
Alternative Storage Room temperature, inert atmosphere[6]
Physical Form Clear liquid[3][4][5]
Color Colorless to almost colorless[3][4][5]
Hydrolytic Sensitivity 4: no reaction with water under neutral conditions[3][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under accelerated thermal and hydrolytic stress conditions.

2. Materials:

  • This compound

  • Vials with inert caps

  • Oven or heating block

  • pH buffers (e.g., pH 4, 7, 9)

  • High-purity water

  • Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

3. Methods:

a. Thermal Stress Study:

  • Aliquot the siloxane into several vials.

  • Place the vials in an oven at an elevated temperature (e.g., 50°C, 75°C). Note: Phenyl-substituted siloxanes are generally stable up to high temperatures.[1][7]

  • At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Analyze the sample for the appearance of degradation products using a suitable analytical technique (e.g., GC-MS to identify volatile cyclic siloxanes).

b. Hydrolytic Stress Study:

  • Prepare solutions of the siloxane in different pH buffers (e.g., acidic, neutral, basic).

  • Store the solutions at a controlled temperature (e.g., room temperature or slightly elevated).

  • At specified time points, take an aliquot from each solution.

  • Analyze the aliquots to quantify the parent compound and identify any hydrolysis products (e.g., using HPLC or NMR).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each condition.

  • Identify and, if possible, quantify any major degradation products.

  • Determine the rate of degradation under each stress condition.

Visualizations

TroubleshootingWorkflow Troubleshooting Unexpected Experimental Results start Unexpected Experimental Result check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage purity_analysis Analyze Purity of Starting Material (e.g., GC-MS, NMR) check_storage->purity_analysis degraded Material Degraded purity_analysis->degraded Purity < Specification? check_reagents Check Purity and Handling of Other Reagents contaminated Contamination Identified check_reagents->contaminated Contamination Found? review_protocol Review Experimental Protocol for Incompatibilities (e.g., Strong Acids/Bases) incompatible Incompatibility Identified review_protocol->incompatible Incompatibility Found? degraded->check_reagents No remediate_storage Action: Discard Degraded Material and Procure New Batch degraded->remediate_storage Yes contaminated->review_protocol No remediate_reagents Action: Purify or Replace Contaminated Reagents contaminated->remediate_reagents Yes remediate_protocol Action: Modify Protocol (e.g., Use Milder Conditions) incompatible->remediate_protocol Yes end Proceed with Experiment incompatible->end No remediate_storage->end remediate_reagents->end remediate_protocol->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

DegradationPathways Potential Degradation Pathways start This compound hydrolysis Hydrolysis (H₂O, Acid/Base Catalyst) start->hydrolysis thermal_stress Thermal Stress (High Temperature) start->thermal_stress silanols Formation of Silanols hydrolysis->silanols cyclic_oligomers Cyclic Siloxane Oligomers thermal_stress->cyclic_oligomers condensation Condensation silanols->condensation polysiloxanes Higher Molecular Weight Polysiloxanes condensation->polysiloxanes

Caption: Potential degradation pathways for the siloxane.

References

avoiding side reactions in the polymerization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the polymerization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the polymerization of this compound?

A1: The most common method for polymerizing this compound, a cyclic siloxane, is through ring-opening polymerization (ROP). This can be initiated by either anionic or cationic catalysts. Anionic ROP often employs catalysts like potassium hydroxide or organolithium compounds, while cationic ROP typically uses strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids.[1][2][3] The choice between these methods depends on the desired polymer architecture and molecular weight control.

Q2: What are the major side reactions to be aware of during the polymerization of this monomer?

A2: The primary side reactions in the ring-opening polymerization of cyclosiloxanes are:

  • Backbiting (Intramolecular Cyclization): This is a chain scission reaction where the active end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic oligomers.[4] This is a common issue that can reduce the yield of the desired linear polymer.

  • Intermolecular Chain Transfer: This involves the active end of a polymer chain attacking a siloxane bond in another polymer chain. This leads to a broadening of the molecular weight distribution (polydispersity) of the final polymer.

  • Hydrolysis: The presence of water can lead to the hydrolysis of siloxane bonds, causing chain scission and affecting the molecular weight and properties of the polymer.[5][6] Moisture can also interfere with the initiator and catalyst activity.[7]

Q3: How does the structure of this compound influence its polymerization?

A3: The presence of bulky diphenyl groups on the central silicon atom can introduce steric hindrance, which may affect the polymerization kinetics compared to less substituted cyclosiloxanes like octamethylcyclotetrasiloxane (D4). This steric bulk can potentially reduce the rate of backbiting reactions. The electron-withdrawing nature of the phenyl groups can also influence the reactivity of the siloxane bonds.

Q4: What is the role of an initiator in the polymerization process?

A4: In anionic ROP, the initiator (e.g., n-butyllithium) reacts with the monomer to generate a reactive silanolate anion, which then propagates the polymerization. In cationic ROP, the initiator (e.g., a strong acid) protonates a siloxane oxygen, creating a reactive cationic center that initiates chain growth.[1][7] The choice and concentration of the initiator are critical for controlling the molecular weight of the resulting polymer.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the polymerization of this compound.

Issue 1: Low Polymer Yield and/or Presence of a Significant Amount of Cyclic Byproducts

This issue is often indicative of excessive backbiting reactions.

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. Higher temperatures can favor the thermodynamically driven backbiting reactions.
Inappropriate Catalyst Select a catalyst known to suppress backbiting. For anionic ROP, certain phosphazene bases or the use of cryptands with alkali metal catalysts can be effective.[1]
Prolonged Reaction Time Monitor the reaction and terminate it once the desired monomer conversion is achieved to minimize the time for backbiting to occur.
High Monomer Concentration Polymerization in a suitable solvent can sometimes reduce the likelihood of intramolecular reactions.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity)

This is typically a result of intermolecular chain transfer reactions or issues with initiation.

Potential Cause Recommended Solution
Intermolecular Chain Transfer Similar to backbiting, lowering the reaction temperature and choosing a more selective catalyst can help minimize this side reaction.
Presence of Impurities Ensure the monomer and solvent are of high purity. Water and other protic impurities can interfere with the initiation and propagation steps, leading to a broader molecular weight distribution.[5][7]
Slow Initiation In anionic ROP, ensure the initiator is fully soluble and rapidly initiates polymerization. The use of a promoter like THF can enhance initiation rates.[1]
Issue 3: Inconsistent Polymerization or Failure to Initiate

This often points to problems with the reagents or reaction setup.

Potential Cause Recommended Solution
Moisture Contamination Rigorously dry all glassware, solvents, and the monomer before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6][8]
Inactive Catalyst/Initiator Use a freshly opened or properly stored catalyst/initiator. Some initiators, like organolithium reagents, are highly reactive and can degrade upon exposure to air or moisture.
Insufficient Catalyst/Initiator Concentration Ensure the correct stoichiometric ratios of initiator and monomer are used to achieve the target molecular weight.

Experimental Protocols

General Protocol for Anionic Ring-Opening Polymerization

This is a generalized procedure and may require optimization for your specific application.

1. Materials and Reagents:

  • This compound (monomer)

  • Anionic initiator (e.g., n-butyllithium in hexanes)

  • Dry, aprotic solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Terminating agent (e.g., chlorotrimethylsilane)

  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • Monomer and Solvent Purification: Dry the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) and distill under an inert atmosphere. Purify the monomer by vacuum distillation.

  • Reaction Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and an inert gas inlet.

  • Reaction Initiation: Under a positive pressure of inert gas, add the purified solvent and monomer to the reactor. Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Initiation: Slowly add the calculated amount of initiator (e.g., n-butyllithium) to the stirred solution. The amount of initiator will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy if possible.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a slight excess of the terminating agent (e.g., chlorotrimethylsilane).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the outcomes of the polymerization.

Parameter Effect on Molecular Weight Effect on Polydispersity Effect on Cyclic Byproducts
[Monomer]/[Initiator] Ratio Increases with increasing ratioCan increase if initiation is not uniformNo direct major effect
Reaction Temperature Can decrease due to side reactionsIncreases with increasing temperatureIncreases with increasing temperature
Moisture Content DecreasesIncreasesCan increase due to hydrolysis and re-condensation
Reaction Time Can decrease after reaching equilibriumCan increase with prolonged timeIncreases with prolonged time
Catalyst Choice Dependent on catalyst activityHighly dependent on catalyst selectivityHighly dependent on catalyst selectivity

Visualizations

Experimental Workflow for Anionic ROP

experimental_workflow Experimental Workflow for Anionic ROP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purification Purify Monomer & Solvent Drying Dry Glassware Purification->Drying Inert_Atmosphere Establish Inert Atmosphere Drying->Inert_Atmosphere Addition Add Solvent & Monomer Inert_Atmosphere->Addition Cooling Cool to Reaction Temp Addition->Cooling Initiation Add Initiator Cooling->Initiation Polymerization Allow to Polymerize Initiation->Polymerization Termination Add Terminating Agent Polymerization->Termination Isolation Isolate Polymer Termination->Isolation Purification_Polymer Purify Polymer Isolation->Purification_Polymer Characterization Characterize Polymer (GPC, NMR) Purification_Polymer->Characterization troubleshooting_low_yield Troubleshooting Low Polymer Yield Start Low Polymer Yield Check_Cyclics High concentration of cyclic byproducts? Start->Check_Cyclics Backbiting Likely due to backbiting reactions. Check_Cyclics->Backbiting Yes Check_Initiation Polymerization failed to initiate? Check_Cyclics->Check_Initiation No Lower_Temp Lower reaction temperature. Backbiting->Lower_Temp Change_Catalyst Consider a more selective catalyst. Backbiting->Change_Catalyst Reduce_Time Reduce reaction time. Backbiting->Reduce_Time Moisture Check for moisture contamination. Check_Initiation->Moisture Yes Inactive_Initiator Verify initiator activity. Check_Initiation->Inactive_Initiator Yes

References

troubleshooting inconsistent results in experiments with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile organosilicon compound primarily used as a key intermediate in the synthesis of specialized silicone polymers.[1][2][3] Its unique structure, featuring both methyl and phenyl groups, imparts desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, and specific refractive indices.[1][4] Common applications include its use as a crosslinking agent for silicone elastomers and resins, particularly in fields requiring high-performance materials such as electronics and medical devices.[1]

Q2: What are the key safety precautions to consider when handling this compound?

A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should this compound be properly stored?

A3: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[3] It is sensitive to moisture, which can lead to hydrolysis of the siloxane bonds, so it is important to minimize exposure to atmospheric humidity.[5][6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Q: My reaction yields using this compound are highly variable. What are the potential causes and how can I troubleshoot this?

A: Inconsistent yields in reactions involving siloxanes can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

start Inconsistent Yields moisture Check for Moisture Contamination start->moisture reagents Verify Reagent Purity moisture->reagents If dry end Consistent Yields moisture->end If addressed temp Optimize Reaction Temperature reagents->temp If pure reagents->end If addressed catalyst Evaluate Catalyst Activity temp->catalyst If optimized temp->end If addressed mixing Ensure Homogeneous Mixing catalyst->mixing If active catalyst->end If addressed mixing->end If homogeneous

Caption: Troubleshooting inconsistent reaction yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Moisture Contamination Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).Consistent reaction initiation and progression, leading to more reproducible yields.
Reagent Purity Verify the purity of this compound and other reactants using techniques like GC-MS or NMR. Purify reagents if necessary.Elimination of side reactions caused by impurities, resulting in higher and more consistent yields of the desired product.
Inconsistent Reaction Temperature Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a stable temperature throughout the reaction.Improved reaction kinetics and reduced formation of temperature-dependent byproducts.
Catalyst Inactivity or Variability Use a fresh batch of catalyst. If using a platinum-based catalyst for hydrosilylation, ensure it has not been poisoned. Optimize catalyst loading.Consistent reaction rates and yields.
Inhomogeneous Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially for viscous solutions.Uniform reaction conditions leading to more predictable outcomes.
Issue 2: Presence of Unexpected Byproducts

Q: I am observing unexpected peaks in my GC-MS and NMR analysis of the reaction product. What could be the source of these byproducts?

A: The formation of byproducts in siloxane chemistry is often due to side reactions such as hydrolysis, condensation, or rearrangement.

Common Side Reactions and Their Mitigation:

Side Reaction Description Mitigation Strategies
Hydrolysis and Self-Condensation Trace amounts of water can hydrolyze siloxane bonds, forming silanols. These silanols can then undergo self-condensation to form higher molecular weight siloxanes.[9]Rigorously exclude moisture from the reaction system by using anhydrous reagents and solvents and performing the reaction under an inert atmosphere.
Siloxane Rearrangement Acidic or basic catalysts can promote the rearrangement of siloxane backbones, leading to a mixture of cyclic and linear siloxanes of varying lengths.Use neutral and highly selective catalysts where possible. Carefully control the reaction temperature and time to minimize rearrangement.
Incomplete Reaction Unreacted starting materials will appear as impurities in the final product.Monitor the reaction progress using TLC, GC, or NMR to ensure completion. Consider increasing the reaction time or temperature if the reaction stalls.
Catalyst-Induced Side Reactions Some catalysts, particularly for hydrosilylation, can induce isomerization of unsaturated substrates.[10]Select a catalyst known for high selectivity for the desired reaction. Optimize catalyst concentration and reaction conditions.
Issue 3: Product Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification techniques?

A: The purification of organosilicon compounds often requires specific techniques due to their physical properties.

Purification Strategy Flowchart:

start Crude Product distillation Fractional Distillation (under reduced pressure) start->distillation For volatile impurities extraction Liquid-Liquid Extraction start->extraction To remove polar impurities chromatography Column Chromatography (Silica or Alumina) distillation->chromatography For non-volatile impurities end Pure Product chromatography->end extraction->distillation

Caption: Purification workflow for siloxane products.

Recommended Purification Methods:

Technique Application Key Considerations
Fractional Distillation under Reduced Pressure Effective for separating compounds with different boiling points, such as removing unreacted starting materials or low molecular weight siloxanes.[11][12]The high boiling point of many siloxanes necessitates the use of a vacuum to prevent thermal degradation.
Column Chromatography Useful for separating the desired product from non-volatile impurities or byproducts with different polarities.Silica gel is commonly used, but it can sometimes promote rearrangement or degradation of siloxanes. Deactivated silica or alumina may be better alternatives.
Liquid-Liquid Extraction Can be used to remove polar impurities, such as residual catalyst or salts, from the nonpolar siloxane product.[12]Choose an appropriate solvent system where the product is highly soluble in the organic phase and impurities are soluble in the aqueous or polar phase.

Experimental Protocols

Representative Protocol: Hydrosilylation of 1-Octene with this compound

This protocol is provided as a general example. Specific reaction conditions may need to be optimized.

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.

  • Begin stirring and purge the flask with nitrogen for 15 minutes.

  • Add 1-octene (1.1 equivalents) to the flask via syringe.

  • Add Karstedt's catalyst (e.g., 10 ppm Pt relative to the siloxane) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by taking small aliquots for GC-MS or NMR analysis.

  • Once the reaction is complete (typically indicated by the disappearance of the Si-H peak in the IR or NMR spectrum), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the desired hydrosilylated product.

Characterization:

  • ¹H NMR: Confirm the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the alkyl chain attached to the silicon.

  • GC-MS: Determine the purity of the product and identify any byproducts.

  • FT-IR: Verify the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹).

References

Technical Support Center: Scaling Up the Production of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: The most common industrial synthesis route involves the co-hydrolysis of dichlorodiphenylsilane and a dimethylsilylating agent, followed by an equilibration reaction. Another viable method is the reaction of a diphenylsilanediol intermediate with a dimethylsilylating agent. For laboratory and pilot scales, a Grignard reaction can also be employed.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The synthesis involves handling chlorinated silanes, which are corrosive and react with moisture to produce hydrochloric acid. Therefore, all reactions should be conducted in a well-ventilated fume hood or a closed reactor system. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is crucial to prevent unwanted side reactions and ensure safety.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment. For more detailed analysis, 1H NMR and 29Si NMR spectroscopy can be employed to confirm the structure of the product and intermediates.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted starting materials, cyclic siloxanes, and higher molecular weight polysiloxanes. Purification is typically achieved through fractional distillation under reduced pressure. For removal of residual acid, the crude product can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) followed by water, and then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Presence of moisture in reactants or solvents. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Increase reaction time or temperature as per the protocol. - Ensure all glassware is oven-dried and reactants/solvents are anhydrous. - Optimize the reaction temperature by performing small-scale experiments. - Carefully perform extraction and distillation steps to minimize losses.
Formation of Gel or High Viscosity Mixture - Excessive cross-linking due to incorrect stoichiometry. - Presence of trifunctional silane impurities in starting materials.- Re-evaluate the stoichiometry of the reactants. - Analyze the purity of the starting materials (e.g., dichlorodiphenylsilane) for trifunctional impurities.
Product Contaminated with Cyclic Siloxanes - High reaction temperatures can favor the formation of cyclic byproducts.- Maintain the recommended reaction temperature. - Employ fractional distillation with a high-efficiency distillation column to separate the desired linear trisiloxane from cyclic impurities.
Slow or No Reaction (Grignard Synthesis) - Inactive magnesium turnings. - Presence of moisture.- Activate magnesium turnings using methods such as grinding, treatment with iodine, or using a small amount of 1,2-dibromoethane. - Ensure all glassware is flame-dried and solvents are rigorously dried.
Darkening of Reaction Mixture - Decomposition of reagents at high temperatures. - Side reactions leading to the formation of colored byproducts.- Control the reaction temperature carefully. - Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation.

Experimental Protocols

Method 1: Co-hydrolysis and Equilibration

This protocol is suitable for large-scale production.

Step 1: Co-hydrolysis

  • To a stirred solution of dichlorodiphenylsilane (1.0 mol) and dimethylchlorosilane (2.2 mol) in toluene (1 L) under a nitrogen atmosphere, slowly add water (2.2 mol) at a temperature of 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer and wash it with a 5% sodium bicarbonate solution (2 x 200 mL) and then with deionized water (2 x 200 mL) until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude co-hydrolyzate.

Step 2: Equilibration

  • To the crude co-hydrolyzate, add an acidic catalyst (e.g., 0.1 wt% of a strong acid ion-exchange resin or a catalytic amount of sulfuric acid).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by GC until the desired product concentration is reached.

  • Cool the mixture, filter to remove the catalyst (if solid), or neutralize with a base (if a liquid acid was used).

Step 3: Purification

  • Purify the crude product by fractional distillation under reduced pressure (e.g., 81-83 °C at 4 mmHg).[1]

  • Collect the fraction corresponding to this compound. The typical purity achieved is >97%.[1]

Quantitative Data (Typical Values)
ParameterValue
Reactant Ratio (Dichlorodiphenylsilane:Dimethylchlorosilane) 1 : 2.2
Reaction Temperature (Hydrolysis) 0-5 °C
Reaction Temperature (Equilibration) 80-90 °C
Reaction Time (Equilibration) 4-6 hours
Typical Yield 75-85%
Purity after Distillation >97%
Boiling Point 81-83 °C @ 4 mmHg[1]
Density 0.99 g/cm³[1]

Visualizations

Experimental Workflow: Co-hydrolysis and Equilibration Synthesis

experimental_workflow start Start reactants Dichlorodiphenylsilane Dimethylchlorosilane Toluene start->reactants hydrolysis Co-hydrolysis (Water Addition at 0-5 °C) reactants->hydrolysis workup1 Aqueous Workup (NaHCO3, H2O) hydrolysis->workup1 drying Drying (MgSO4) & Solvent Removal workup1->drying equilibration Equilibration (Acid Catalyst, 80-90 °C) drying->equilibration workup2 Catalyst Removal/ Neutralization equilibration->workup2 distillation Fractional Distillation (Vacuum) workup2->distillation product 1,1,5,5-Tetramethyl-3,3- diphenyltrisiloxane distillation->product troubleshooting_low_yield start Low Yield Detected check_reaction Check for Incomplete Reaction start->check_reaction check_moisture Investigate Moisture Contamination start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_workup Review Workup & Purification Steps start->check_workup solution_time Increase Reaction Time/Temp check_reaction->solution_time If incomplete solution_dry Use Anhydrous Reagents/Solvents check_moisture->solution_dry If moisture present solution_temp Optimize Temperature check_temp->solution_temp If suboptimal solution_care Handle with Care to Minimize Loss check_workup->solution_care If losses are high

References

impact of impurities in 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane. The information addresses common issues arising from impurities and offers solutions to ensure the reliability and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities in this compound and other related siloxane products are residual platinum catalysts from the synthesis process and various cyclic siloxanes (e.g., D3-D10).[1][2] Unreacted starting materials and byproducts from side reactions during synthesis may also be present.

Q2: How can these impurities affect my experiments?

A2: Impurities can have significant effects on experimental outcomes:

  • Residual Platinum Catalysts: Can influence the kinetics of hydrosilylation reactions, leading to inconsistent reaction times and product yields.[3][4] The catalyst's activity can be inhibited by various compounds, such as those containing sulfur or nitrogen, leading to incomplete reactions.[5]

  • Cyclic Siloxanes: Being volatile, these can appear as "ghost peaks" in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), complicating analysis.[2][6] In biological assays, low molecular weight siloxanes have been shown to bioaccumulate and may impact cell membrane fluidity and viability.[7][8]

  • Other Organic Impurities: Can lead to side reactions, reducing the purity and yield of the desired product.

Q3: I am observing unexpected peaks in my GC-MS analysis. Could they be from the trisiloxane?

A3: Yes, it is highly probable. Volatile cyclic siloxanes are common impurities and are known to cause extraneous peaks in GC-MS chromatograms.[2][6] These are often characterized by a series of evenly spaced peaks. To confirm, it is recommended to run a blank solvent injection and an analysis of the trisiloxane material by itself.

Q4: My hydrosilylation reaction is sluggish or fails to complete. What could be the cause?

A4: This is a common issue that can be attributed to several factors related to impurities:

  • Catalyst Poisoning: Trace amounts of sulfur, amines, or tin compounds in your reactants or on your glassware can inhibit the platinum catalyst present in the trisiloxane.[5]

  • Insufficient Catalyst: The concentration of the residual platinum catalyst in your batch of trisiloxane may be too low to effectively drive the reaction to completion.

  • Moisture: Water can interfere with the hydrosilylation reaction. Ensure all your reagents and glassware are scrupulously dry.

Q5: Are there any health and safety concerns associated with the impurities in this compound?

A5: While this compound itself has specific safety considerations, some common impurities, particularly low molecular weight cyclic siloxanes, have been studied for their potential biological effects. Evidence suggests they can diffuse into the skin and may affect cell function.[8] It is always recommended to handle the material in accordance with its Safety Data Sheet (SDS) and use appropriate personal protective equipment.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates in Hydrosilylation

Symptoms:

  • Batch-to-batch variability in reaction times.

  • Reaction fails to go to completion.

  • Formation of side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Platinum Catalyst Variation Quantify the platinum content in your trisiloxane batch using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). If concentrations vary, consider adding a standardized amount of a suitable platinum catalyst, such as Karstedt's catalyst, to your reaction mixture.
Catalyst Inhibition Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents. If catalyst poisoning is suspected, pre-treating your reaction setup with a sacrificial hydrosilylation reaction can sometimes help passivate inhibitory species.
Presence of Inhibitory Impurities in Reactants Purify other reactants (e.g., alkenes) prior to use.
Issue 2: Contamination in Sensitive Analytical Measurements (GC-MS, NMR)

Symptoms:

  • Appearance of unexpected, regularly spaced peaks in GC-MS chromatograms.

  • Unidentified peaks in the 0-2 ppm region of ¹H NMR spectra.

  • Broad background signals in ²⁹Si NMR spectra.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Volatile Cyclic Siloxane Impurities In GC-MS, use a backflush system after the elution of your target analytes to prevent high-boiling siloxanes from contaminating subsequent runs.[1] For NMR, ensure your deuterated solvents are of high purity and consider filtering your sample through a small plug of silica gel.
Leaching from Lab Consumables Be aware that siloxanes can leach from septa, O-rings, and silicone-based greases.[2][9] Use PTFE-lined septa and avoid using silicone grease on glassware for sensitive analyses.
Background Signal in ²⁹Si NMR The NMR tube and probe can contribute a broad background signal. Running a blank spectrum with just the solvent and subtracting it from the sample spectrum can help. Using a Teflon NMR tube can also mitigate this issue.
Issue 3: Unexpected Biological Activity in Cell-Based Assays

Symptoms:

  • Decreased cell viability or proliferation.

  • Changes in cell morphology.

  • Alterations in cellular signaling pathways not attributable to your compound of interest.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Molecular Weight Siloxane Impurities These impurities can affect cell membrane fluidity and induce apoptosis.[7] If you suspect this, it is crucial to purify the this compound or source a higher purity grade.
Leachable Platinum While less common in cellular assays, leachable platinum could potentially interact with biological molecules. Quantifying platinum in your final assay medium via ICP-MS can rule this out.

Quantitative Data on Impurities and Their Effects

Table 1: Leachable Platinum from Cured Silicone Elastomers

Leaching AgentPlatinum Leached from Silicone Impression Material (mg/kg)Platinum Leached from Silicone Baking Mold (mg/kg)
Sulfuric Acid and Hydrochloric Acid9.6 ± 1.64.2 ± 0.8
Sulfuric Acid and Aqua Regia10.4 ± 2.84.8 ± 1.0
Data sourced from a study on platinum leaching from cured silicone elastomers and is indicative of the potential for residual catalyst to be present.[10][11]

Experimental Protocols

Protocol 1: Quantification of Cyclic Volatile Methylsiloxanes (cVMS) in Siloxane Fluids by GC-FID

This protocol is adapted from established methods for analyzing cVMS in silicone products.[1][12]

1. Objective: To quantify the amount of cyclic siloxanes (D4, D5, D6, etc.) in a sample of this compound.

2. Materials:

  • This compound sample

  • Acetone (HPLC grade)

  • n-Tetradecane (as internal standard)

  • Certified standards of D4, D5, and D6 cyclosiloxanes

  • 20 mL glass vials with PTFE-lined caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • SH-Rxi-5Sil MS column (30 m, 0.25 mm I.D., 0.25 µm) or equivalent

3. Procedure:

  • Internal Standard Solution Preparation: Prepare a 20 µg/mL solution of n-tetradecane in acetone.

  • Sample Preparation:

    • Weigh approximately 1.0 g of the trisiloxane sample into a 20 mL glass vial.

    • Add 10 mL of the internal standard solution to the vial.

    • Cap the vial tightly and allow the sample to extract for at least 16 hours at room temperature with gentle agitation.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of D4, D5, and D6 and the internal standard in acetone.

  • GC-FID Analysis:

    • Inject 1 µL of the extracted sample solution into the GC-FID.

    • Use a suitable temperature program to separate the cyclic siloxanes. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Analyze the calibration standards using the same method.

  • Quantification: Calculate the concentration of each cyclic siloxane in the sample by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Protocol 2: Purification of Siloxanes by Solid-Phase Extraction

This is a general procedure based on methods described for removing polar impurities from siloxanes.[13]

1. Objective: To remove polar impurities, such as high molecular weight siloxanes, from this compound.

2. Materials:

  • This compound sample

  • Silica gel cartridges (particle size 10-100 microns)

  • Non-polar solvent for elution (e.g., hexane)

  • Collection flasks

3. Procedure:

  • Condition the silica gel cartridge by passing a sufficient volume of the non-polar solvent through it.

  • Load the this compound sample onto the top of the silica gel bed.

  • Elute the purified siloxane from the cartridge using the non-polar solvent. The non-polar trisiloxane will pass through while the more polar impurities will be retained by the silica gel.

  • Collect the eluent containing the purified product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Analyze the purified product by GC-MS or other suitable techniques to confirm the removal of impurities.

Visualizations

experimental_workflow_troubleshooting cluster_experiment Experimental Observation cluster_investigation Troubleshooting Pathway cluster_impurities Potential Impurities cluster_solution Resolution Inconsistent Results Inconsistent Results Check Reagent Purity Check Reagent Purity Inconsistent Results->Check Reagent Purity Analyze Trisiloxane Impurities Analyze Trisiloxane Impurities Inconsistent Results->Analyze Trisiloxane Impurities Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Residual Pt Catalyst Residual Pt Catalyst Analyze Trisiloxane Impurities->Residual Pt Catalyst Cyclic Siloxanes Cyclic Siloxanes Analyze Trisiloxane Impurities->Cyclic Siloxanes Other Contaminants Other Contaminants Analyze Trisiloxane Impurities->Other Contaminants Purify Trisiloxane Purify Trisiloxane Residual Pt Catalyst->Purify Trisiloxane Source High-Purity Reagent Source High-Purity Reagent Cyclic Siloxanes->Source High-Purity Reagent Modify Protocol Modify Protocol Other Contaminants->Modify Protocol signaling_pathway_impact cluster_impurity Impurity Source cluster_membrane Cellular Interaction cluster_signaling Downstream Effects Low Molecular Weight Siloxanes Low Molecular Weight Siloxanes Cell Membrane Cell Membrane Low Molecular Weight Siloxanes->Cell Membrane intercalation Decreased Membrane Fluidity Decreased Membrane Fluidity Cell Membrane->Decreased Membrane Fluidity Altered Protein Function Altered Protein Function Decreased Membrane Fluidity->Altered Protein Function Disrupted Signaling Cascades Disrupted Signaling Cascades Altered Protein Function->Disrupted Signaling Cascades Apoptosis Induction Apoptosis Induction Disrupted Signaling Cascades->Apoptosis Induction

References

Technical Support Center: Enhancing Silicone Elastomer Performance with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for incorporating 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane into silicone elastomer formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Incomplete or Slow Curing

  • Question: My silicone elastomer is not curing completely or is taking much longer than expected after adding this compound. What are the possible causes and solutions?

  • Answer: Incomplete or slow curing is a common issue in addition-cure silicone systems. The platinum catalyst is sensitive to contamination.[1][2]

    • Potential Causes:

      • Catalyst Inhibition: The platinum catalyst may be "poisoned" by contact with certain chemicals. Common inhibitors include sulfur compounds (e.g., from latex gloves, natural rubber), nitrogen compounds (amines, urethanes), tin compounds (from condensation-cure silicones), and some organic solvents.[2][3][4]

      • Incorrect Mix Ratio: An improper ratio of the silicone polymer (vinyl-functional), the crosslinker (hydrosilane-functional, in this case, this compound), and the platinum catalyst can lead to an incomplete reaction.

      • Low Temperature: The curing reaction is temperature-dependent. Low ambient temperatures can significantly slow down the curing process.[5][6]

      • Moisture: Excessive moisture on substrates or in the mixing environment can interfere with some formulations.[7]

    • Solutions:

      • Ensure Cleanliness: Use non-inhibiting mixing tools (e.g., stainless steel, polypropylene) and containers. Wear nitrile or vinyl gloves, not latex.[1][2]

      • Verify Mix Ratio: Carefully measure all components by weight using a calibrated scale.

      • Control Temperature: Ensure the curing environment is within the recommended temperature range, typically 20-25°C for room temperature vulcanizing (RTV) systems, or use an oven for heat-cured systems.[6]

      • Substrate Compatibility Test: Before a large-scale application, test the silicone system on a small area of the substrate to check for any curing inhibition.

Issue 2: Tacky or Oily Surface on Cured Elastomer

  • Question: The bulk of my silicone elastomer has cured, but the surface remains tacky or feels oily. Why is this happening?

  • Answer: A tacky surface on a cured elastomer often points to issues at the interface with the mold or the surrounding atmosphere.

    • Potential Causes:

      • Inhibition from Mold Surface: The mold material itself or a release agent used may be inhibiting the cure at the surface.

      • Atmospheric Inhibition: Oxygen can sometimes inhibit the cure of the surface layer in certain platinum-catalyzed systems.

      • Incorrect Stoichiometry: An excess of the silicone polymer or the crosslinker can result in unreacted components migrating to the surface.

    • Solutions:

      • Use Compatible Molds and Release Agents: Ensure your mold material is compatible with platinum-cure silicones. If using a release agent, select one specifically designed for this chemistry.

      • Post-Curing: A post-cure cycle in an oven (e.g., 4 hours at 150°C, but consult specific product datasheets) can often complete the surface cure and drive off any volatile unreacted species.

      • Inert Atmosphere: For critical applications, curing in a nitrogen or argon atmosphere can eliminate oxygen inhibition.

      • Optimize Formulation: Re-evaluate the stoichiometry of your formulation to ensure a balanced reaction.

Issue 3: Bubbles in the Cured Elastomer

  • Question: My final cured silicone elastomer has bubbles trapped inside. How can I prevent this?

  • Answer: Bubbles are typically a result of trapped air during mixing and pouring or gas evolution during curing.[5]

    • Potential Causes:

      • Air Entrapment During Mixing: Vigorous mixing can introduce air into the viscous polymer system.[5]

      • Trapped Air During Pouring: Pouring the mixed silicone too quickly or from a high point can trap air in the mold.[5]

      • Outgassing from Substrates: Porous substrates can release trapped air or moisture during the curing process.

    • Solutions:

      • Degassing: Use a vacuum chamber to degas the mixed silicone before pouring to remove trapped air bubbles.[8]

      • Proper Pouring Technique: Pour the silicone slowly in a thin stream into one corner of the mold, allowing it to flow across the part and displace air.

      • Seal Porous Substrates: Apply a sealing coat to any porous surfaces of the mold or substrate before pouring the bulk of the silicone.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in silicone elastomers?

A1: this compound is primarily used as a crosslinking agent in addition-cure silicone elastomer systems. Its Si-H functional groups react with the vinyl groups of the base silicone polymer in the presence of a platinum catalyst to form a crosslinked network. The presence of phenyl groups in its structure can enhance the thermal stability, and radiation resistance, and modify the mechanical properties of the final elastomer.[9][10]

Q2: How does the addition of this compound affect the mechanical properties of the silicone elastomer?

A2: The addition of this crosslinker will directly influence the crosslink density of the elastomer. Generally, increasing the crosslink density will lead to a higher hardness (Shore A durometer), a higher modulus, and a lower elongation at break.[11][12] The phenyl groups can also increase the stiffness of the polymer chains, which can contribute to an increase in hardness and affect the damping properties of the material.[13]

Q3: Can this compound be used in condensation-cure silicone systems?

A3: No, this crosslinker is designed for addition-cure (platinum-catalyzed) systems. Its reactivity is based on the hydrosilylation reaction between Si-H and vinyl groups. Condensation-cure systems rely on a different chemical reaction, typically the reaction of silanol-terminated polymers in the presence of a tin catalyst.

Q4: What is the expected impact on the thermal stability of the silicone elastomer?

A4: The incorporation of phenyl groups into the silicone network is known to improve thermal stability.[10] Therefore, using this compound as a crosslinker can increase the operating temperature range of the resulting silicone elastomer compared to those crosslinked with purely methyl-substituted siloxanes.

Q5: Are there any safety precautions I should take when working with this compound?

A5: As with any chemical, you should consult the Safety Data Sheet (SDS) for detailed safety information. General best practices include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding direct contact with skin and eyes.[14]

Data Presentation

The following table summarizes the expected qualitative and quantitative impact of increasing the concentration of this compound on the properties of a standard silicone elastomer. The values presented are representative and will vary depending on the base polymer and other additives.

PropertyLow Crosslinker ConcentrationHigh Crosslinker ConcentrationTest Standard
Mechanical Properties
Hardness (Shore A)20 - 3050 - 60ASTM D2240
Tensile Strength (MPa)4.0 - 6.07.0 - 9.0ASTM D412
Elongation at Break (%)400 - 600150 - 250ASTM D412
Thermal Properties
Max. Operating Temp. (°C)~200~250TGA (e.g., ASTM E1131)
Glass Transition Temp. (°C)-115 to -120-110 to -115DSC (e.g., ASTM E1356)

Experimental Protocols

Protocol for Preparation of a Silicone Elastomer using this compound as a Crosslinker

This protocol outlines a general procedure for preparing a silicone elastomer via a platinum-catalyzed addition reaction.

  • Materials and Equipment:

    • Vinyl-terminated polydimethylsiloxane (PDMS-Vi) base polymer.

    • This compound (crosslinker).

    • Platinum catalyst (e.g., Karstedt's catalyst).

    • Inhibitor (optional, for controlling pot life).

    • Analytical balance.

    • Non-reactive mixing cups (e.g., polypropylene) and spatula.

    • Vacuum chamber for degassing.

    • Mold for casting the elastomer.

    • Programmable oven for curing.

  • Procedure:

    • Preparation: Ensure all glassware and equipment are clean and dry. Condition all components to room temperature before use.

    • Component A Preparation: In a mixing cup, weigh the desired amount of the vinyl-terminated PDMS base polymer.

    • Catalyst Addition: Add the platinum catalyst to the base polymer. The concentration of the catalyst is typically in the range of 5-10 ppm of platinum. Mix thoroughly until the catalyst is fully dispersed. If using an inhibitor, it can be added at this stage.

    • Component B Preparation: In a separate cup, weigh the required amount of this compound. The amount is calculated based on the desired molar ratio of Si-H groups to vinyl groups (typically between 1.2:1 and 1.8:1).

    • Mixing: Add Component B (crosslinker) to Component A (base polymer and catalyst). Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

    • Degassing: Place the mixed formulation in a vacuum chamber and apply a vacuum of 28-29 inHg. The mixture will expand and then collapse. Continue degassing for an additional 1-2 minutes after the mixture has collapsed to ensure all air is removed.

    • Casting: Carefully pour the degassed mixture into the desired mold.

    • Curing: Cure the cast elastomer according to the desired schedule. A typical curing schedule might be 1 hour at 80°C, followed by a post-cure of 4 hours at 150°C to ensure full crosslinking and removal of any volatile components.

    • Demolding: Allow the cured elastomer to cool to room temperature before demolding.

Mandatory Visualization

TroubleshootingWorkflow start Experiment Start: Incorporate Additive issue Issue Encountered: Incomplete/Slow Cure start->issue cause1 Potential Cause: Catalyst Inhibition issue->cause1 Check for contaminants cause2 Potential Cause: Incorrect Mix Ratio issue->cause2 Review calculations cause3 Potential Cause: Low Temperature issue->cause3 Measure ambient /oven temp solution1 Solution: Use Clean/Inert Materials cause1->solution1 solution2 Solution: Verify Stoichiometry cause2->solution2 solution3 Solution: Control Curing Temperature cause3->solution3 end Successful Cure solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for incomplete curing.

ExperimentalWorkflow cluster_prep Preparation cluster_process Processing cluster_cure Curing prep_A Prepare Component A: Base Polymer + Catalyst mix Mix A + B prep_A->mix prep_B Prepare Component B: Crosslinker prep_B->mix degas Degas Mixture mix->degas cast Cast into Mold degas->cast cure Cure in Oven cast->cure demold Demold Product cure->demold

Caption: Experimental workflow for elastomer preparation.

References

Technical Support Center: Refining Material Properties with 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the effective use of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and application of materials incorporating this compound.

Issue 1: Incomplete or Sticky Cure of Silicone Elastomer

  • Question: My silicone elastomer, synthesized using this compound as a crosslinker, is not curing completely and remains sticky. What are the possible causes and solutions?

  • Answer: Incomplete curing is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot the problem:

    • Incorrect Mixing Ratios: The stoichiometry between the vinyl-functional silicone polymer and the Si-H groups of the crosslinker (this compound) is critical for a complete cure.

      • Solution: Accurately weigh all components and ensure a homogenous mixture. It is advisable to perform small-scale trial reactions to optimize the ratio of the crosslinker to the base polymer.[1][2]

    • Catalyst Inhibition or Poisoning: Platinum-based catalysts, commonly used in hydrosilylation reactions, are sensitive to certain chemical functional groups that can inhibit or "poison" the catalyst, leading to an incomplete cure.[1][3]

      • Common Inhibitors: Sulfur compounds, amines, tin compounds, and certain plasticizers can inhibit the catalyst.[3]

      • Solution: Ensure all glassware and mixing equipment are scrupulously clean. If using 3D-printed molds or masters, be aware that some resins can leach inhibitors.[1][4] A barrier coating on the mold surface may be necessary.

    • Insufficient Curing Temperature or Time: The curing reaction is temperature-dependent.

      • Solution: Ensure the curing is performed at the recommended temperature for a sufficient duration. Applying gentle heat can sometimes help complete the curing process if it has slowed due to low ambient temperatures.[1]

    • Moisture Contamination: Excessive moisture can interfere with the hydrosilylation reaction.

      • Solution: Use dried solvents and ensure all components are moisture-free before mixing.

Logical Relationship for Troubleshooting Incomplete Curing

G A Incomplete/Sticky Cure B Check Mixing Ratios A->B C Investigate Catalyst Inhibition A->C D Verify Curing Conditions A->D E Assess Moisture Contamination A->E F Adjust Ratios & Re-mix B->F G Clean Equipment / Use Barrier Coating C->G H Optimize Temperature & Time D->H I Use Dry Components E->I J Successful Cure F->J G->J H->J I->J

Caption: Troubleshooting workflow for incomplete silicone curing.

Issue 2: Yellowing of the Final Material

  • Question: My transparent silicone material, which incorporates this compound, has developed a yellow tint after curing. Why is this happening and how can I prevent it?

  • Answer: Yellowing in silicone materials can be a cosmetic issue and is often linked to the curing process and environmental factors.

    • High Curing Temperature or Prolonged Curing Time: Excessive heat can cause oxidation of residual components from the curing reaction, leading to discoloration.[5][6]

      • Solution: Optimize the curing temperature and time. Use the minimum effective temperature and duration required for a complete cure.

    • Type of Curing Agent: Peroxide-based curing systems are more prone to causing yellowing compared to platinum-cured systems.[7]

      • Solution: If possible, use a high-purity, platinum-based catalyst system.

    • Raw Material Quality: Impurities in the silicone precursors or additives can contribute to yellowing.[5][8] The presence of certain nitrogen or sulfur-containing compounds can also lead to discoloration.

      • Solution: Use high-purity grades of this compound and other reactants.

    • Environmental Factors: Exposure to UV light and certain chemicals in the storage environment, such as formaldehyde from wooden shelving, can cause yellowing over time.[7]

      • Solution: Store the cured material in a dark place, away from direct sunlight and potential chemical contaminants.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect the thermal stability of the resulting silicone polymer?

A1: The incorporation of this compound introduces phenyl groups into the silicone backbone. These phenyl groups increase the rigidity of the polymer chains and their resistance to depolymerization at high temperatures.[9] Generally, a higher concentration of diphenylsiloxane units leads to improved thermal stability. The introduction of these units can increase the thermal decomposition temperature of the silicone.[9][10] For instance, the thermal decomposition temperature at 10% weight loss in a nitrogen atmosphere can be significantly increased with higher phenyl content.[11]

Q2: What is the expected impact of this compound on the refractive index of a silicone formulation?

A2: The phenyl groups in this compound have a higher refractive index than the methyl groups typically found in polydimethylsiloxane (PDMS). Therefore, incorporating this compound into a silicone formulation will increase the refractive index of the final material.[12][13] This property is particularly useful in applications such as LED encapsulation, where a higher refractive index can improve light extraction efficiency. The increase in refractive index is generally proportional to the concentration of the diphenylsiloxane units.[12]

Q3: Can I control the viscosity of my uncured silicone resin by varying the amount of this compound?

A3: While this compound is primarily a crosslinker, its concentration can have a minor effect on the initial viscosity of the uncured mixture. However, the viscosity is more significantly influenced by the molecular weight of the base silicone polymer and the presence of other additives. To control the viscosity of the uncured resin, it is more effective to select a base polymer with the desired viscosity or to use appropriate diluents.[14]

Data Presentation

Table 1: Effect of Diphenylsiloxane Content on Material Properties

PropertyLow Diphenylsiloxane ContentHigh Diphenylsiloxane ContentReference
Thermal Decomposition Temp. (T10) ~440 °C>480 °C[11]
Refractive Index ~1.43>1.50[12]
Glass Transition Temp. (Tg) ~ -121 °C~ -117 °C[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation Crosslinking of a Vinyl-Terminated Silicone Polymer

This protocol describes a general method for the addition-cure of a vinyl-terminated silicone polymer using this compound as a crosslinker.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (optional, as a solvent to reduce viscosity)

Procedure:

  • In a clean, dry glass vial, accurately weigh the desired amount of vinyl-terminated PDMS.

  • If using a solvent, add anhydrous toluene to the PDMS and mix until a homogenous solution is obtained.

  • Calculate and weigh the required amount of this compound. The molar ratio of Si-H groups to vinyl groups should be optimized for the specific application, typically ranging from 1:1 to 1.5:1.

  • Add the crosslinker to the PDMS solution and mix thoroughly.

  • Add the platinum catalyst (typically in the ppm range) to the mixture and stir vigorously for 1-2 minutes.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into the desired mold.

  • Cure the material in an oven at the recommended temperature (e.g., 80-150 °C) for the specified time (e.g., 1-3 hours).

  • Allow the cured material to cool to room temperature before demolding.

Experimental Workflow for Hydrosilylation

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing A Weigh Vinyl-Terminated PDMS B Add Anhydrous Solvent (Optional) A->B D Mix PDMS and Crosslinker B->D C Weigh this compound C->D E Add Platinum Catalyst D->E F Degas Mixture E->F G Pour into Mold F->G H Cure in Oven G->H I Cool and Demold H->I J Final Cured Material I->J

Caption: Step-by-step workflow for hydrosilylation crosslinking.

References

Validation & Comparative

A Comparative Analysis of Siloxane Crosslinkers for High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane alongside other hydride-containing siloxane crosslinkers, providing researchers, scientists, and drug development professionals with essential data for material selection and formulation.

In the realm of advanced silicone materials, the choice of crosslinking agent is paramount in defining the final properties of the cured elastomer. This guide provides a comparative analysis of this compound against two other common hydride-containing siloxane crosslinkers: Tetrakis(dimethylsiloxy)silane and Methylhydrosiloxane-dimethylsiloxane copolymers. The selection of an appropriate crosslinker is critical for tailoring the mechanical resilience, thermal stability, and overall performance of silicone-based products in demanding applications, including in the pharmaceutical and medical device industries.

Executive Summary

This guide presents a data-driven comparison of three distinct siloxane crosslinkers. While direct comparative studies under identical conditions are limited in publicly available literature, this report synthesizes available data to provide a representative comparison of their performance. This compound, with its phenyl-group-containing structure, is shown to contribute to enhanced thermal stability. The alternatives, Tetrakis(dimethylsiloxy)silane and Methylhydrosiloxane-dimethylsiloxane copolymers, offer a range of crosslinking densities and mechanical properties. The following sections detail the quantitative performance data, experimental methodologies for evaluation, and a visual representation of the crosslinking process.

Performance Comparison of Siloxane Crosslinkers

The selection of a crosslinker significantly impacts the key performance indicators of a silicone elastomer. The following table summarizes the available quantitative data for silicone elastomers cured with the three crosslinkers of interest. It is important to note that these values are compiled from different studies and are presented to illustrate the representative properties imparted by each crosslinker.

PropertyThis compoundTetrakis(dimethylsiloxy)silaneMethylhydrosiloxane-dimethylsiloxane CopolymersTest Method
Mechanical Properties
Tensile StrengthData not available in cited literature~3.86 MPa[1]0.5 - 10.5 MPa[2]ASTM D412
Elongation at BreakData not available in cited literature~123%[1]100 - 785%[2]ASTM D412
Thermal Properties
Decomposition Temperature (Td5)~440 °C[3]~300-400 °C (general PDMS)[4]>300 °C[5]Thermogravimetric Analysis (TGA)
Structural Properties
Crosslinking Functionality2 (Si-H bonds)4 (Si-H bonds)Variable (pendant Si-H groups)-

Note: The presented data is for illustrative purposes and may vary depending on the specific formulation, including the base polymer, filler, and cure conditions.

Experimental Protocols

To ensure accurate and reproducible comparison of crosslinker performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound was not available in the searched literature, a general approach can be inferred from related syntheses of similar diorganyltrisiloxanes. The synthesis would likely involve the controlled hydrolysis and condensation of appropriate silane precursors. A plausible, though unverified, method would be the reaction of dichlorodiphenylsilane with a controlled amount of water, followed by reaction with dimethylchlorosilane to cap the ends of the trisiloxane chain.

Preparation of Silicone Elastomer Samples

A standardized procedure for preparing silicone elastomer samples for comparative testing is crucial. A general protocol for addition-cure systems is as follows:

  • Compounding: A vinyl-terminated polydimethylsiloxane (PDMS) base polymer is compounded with the respective hydride-containing crosslinker (this compound, Tetrakis(dimethylsiloxy)silane, or a Methylhydrosiloxane-dimethylsiloxane copolymer). The ratio of Si-H groups from the crosslinker to the vinyl groups on the base polymer is a critical parameter and should be kept consistent across all formulations for a valid comparison.

  • Catalyst Addition: A platinum-based catalyst, such as Karstedt's catalyst, is added to the mixture to initiate the hydrosilylation reaction.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could create voids in the cured elastomer.

  • Curing: The degassed mixture is poured into a mold and cured at a specified temperature and time. Typical curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150 °C) for a shorter duration.

  • Post-Curing: A post-curing step at a higher temperature (e.g., 150-200 °C) for several hours is often employed to ensure complete crosslinking and remove any volatile byproducts.

Mechanical Property Testing: Tensile Strength and Elongation at Break

The tensile properties of the cured silicone elastomers are determined using a universal testing machine according to ASTM D412 .

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the cured elastomer sheets using a die.

  • Testing: The specimens are mounted in the grips of the universal testing machine. The sample is then pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.

  • Data Acquisition: The force and displacement are recorded throughout the test.

  • Calculation:

    • Tensile Strength is calculated as the maximum force applied divided by the original cross-sectional area of the specimen.

    • Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

The thermal stability of the silicone elastomers is evaluated using Thermogravimetric Analysis (TGA).

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the cured elastomer is placed in a TGA sample pan.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Interpretation: The resulting TGA curve shows the weight loss of the material as it decomposes. The temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss) is used as a measure of thermal stability.[6][7]

Visualizing the Crosslinking Process

The following diagram illustrates the fundamental hydrosilylation reaction that forms the crosslinked network in addition-cure silicone elastomers.

Crosslinking_Workflow BasePolymer Vinyl-Terminated PDMS Polymer Mixing Compounding & Degassing BasePolymer->Mixing Crosslinker Hydride-Containing Siloxane Crosslinker (e.g., this compound) Crosslinker->Mixing Catalyst Platinum Catalyst Catalyst->Mixing Curing Curing (Heat) Mixing->Curing Elastomer Crosslinked Silicone Elastomer Curing->Elastomer

Caption: Workflow for the preparation of a crosslinked silicone elastomer via hydrosilylation.

Conclusion

The selection of a siloxane crosslinker is a critical decision in the formulation of silicone elastomers, with a direct impact on the final product's performance. This compound stands out for its potential to enhance thermal stability, a feature attributed to its phenyl groups. For applications where a higher crosslink density and varied mechanical properties are desired, Tetrakis(dimethylsiloxy)silane and Methylhydrosiloxane-dimethylsiloxane copolymers present viable alternatives. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for their specific material requirements. Further experimental work directly comparing these crosslinkers within a single, consistent silicone system is recommended for a more definitive performance evaluation.

References

A Comparative Guide to Purity Validation of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane by Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides an objective comparison of Gas Chromatography (GC) for validating the purity of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, a key component in various advanced materials. The performance of GC is contrasted with alternative analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.

Comparison of Analytical Methodologies

The purity of this compound is typically assessed using chromatographic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted method for this purpose. However, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed. The choice of method often depends on the specific requirements of the analysis, including the need for quantitation of impurities, sample throughput, and available instrumentation.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by detection via flame ionization.Absolute quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei.Separation based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Primary Use Routine purity determination and quantification of volatile impurities.Absolute purity determination without the need for a specific reference standard of the analyte. Can identify unknown impurities.Analysis of non-volatile or thermally labile impurities. Less common for the primary analyte due to lack of a strong chromophore.
Typical Purity Specification ≥ 98%[1][2]Not typically specified as a release method, but used for primary standard characterization.Not commonly specified for this compound.
Common Impurities Detected Other cyclic and linear siloxanes (e.g., D4, D5), residual starting materials.Any proton-containing impurity.Impurities with a UV chromophore.
Advantages High resolution, high sensitivity for volatile compounds, robust, and widely available.High precision and accuracy, provides structural information about impurities, non-destructive.[3]Suitable for non-volatile impurities.
Limitations Not suitable for non-volatile or thermally labile impurities. Potential for "ghost peaks" from septum or column bleed.Lower sensitivity than GC, requires a well-characterized internal standard, higher instrument cost.Limited sensitivity for compounds lacking a strong UV chromophore, such as many siloxanes.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a typical GC-FID method for the purity analysis of this compound. The method is designed to separate the main component from potential volatile impurities, such as other siloxanes.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • Column: Agilent DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector Temperature: 320 °C

  • Data Acquisition: Chromatographic software for peak integration and purity calculation (area percent).

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone.

  • Mix thoroughly until the sample is completely dissolved.

Alternative Analytical Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals with the analyte, for example, maleic acid.

  • Pulse Program: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution before analysis.

High-Performance Liquid Chromatography (HPLC-UV)

While not the primary method for this specific compound due to its weak UV absorption, HPLC can be used to screen for non-volatile, UV-active impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Low UV wavelength (e.g., 210 nm) to maximize sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow Diagrams

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for the purity validation of this compound by GC-FID.

Method_Comparison_Logic start Purity Validation Required is_volatile Are Impurities Volatile? start->is_volatile is_absolute_purity Absolute Purity Needed? is_volatile->is_absolute_purity No gc_fid GC-FID is_volatile->gc_fid Yes has_chromophore Impurities have UV Chromophore? is_absolute_purity->has_chromophore No qnmr qNMR is_absolute_purity->qnmr Yes has_chromophore->gc_fid No hplc_uv HPLC-UV has_chromophore->hplc_uv Yes

Caption: Logical decision tree for selecting an analytical method for purity validation.

References

Comparative Thermal Stability of Methyl vs. Phenyl Substituted Siloxanes: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of polysiloxanes is a critical attribute that dictates their suitability for high-temperature applications, ranging from advanced sealants and lubricants to high-performance insulators in the aerospace and electronics industries. A key determinant of this stability is the nature of the organic substituent groups attached to the silicon-oxygen backbone. This guide provides an objective comparison of the thermal performance of two common classes of siloxanes: those with methyl (-CH₃) substitutions and those with phenyl (-C₆H₅) substitutions, supported by experimental data.

It is well-established that the substitution of methyl groups with phenyl groups on the siloxane chain enhances thermal stability.[1][2] Phenyl groups increase the rigidity of the polymer backbone and their presence can increase the thermostability of silicone resins by a significant margin.[2][3] For instance, the onset temperature of degradation for methylphenyl polysiloxane is approximately 400°C, a notable increase from the 300°C onset for polydimethylsiloxane (PDMS).[2] This enhancement is attributed to the greater oxidative stability of phenyl groups and their inhibitory effect on the oxidation of methyl groups.[4]

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from thermogravimetric analysis (TGA) of various methyl- and phenyl-substituted siloxanes, providing a clear comparison of their thermal decomposition characteristics under different atmospheres.

Siloxane TypeParameterValue (°C)AtmosphereChar Yield at 800°C (%)
Polydimethylsiloxane (PDMS)Onset of Degradation~300-400[3]Inert-
Polydimethylsiloxane (PDMS)Decomposition Temperature~390[4]--
Polydimethylsiloxane (PDMS)Td5 (5% Weight Loss)~280[5]--
Methylphenyl PolysiloxaneOnset of Degradation~400[2]Inert-
Methylphenyl Polysiloxane (PMPS)Onset of Degradation~400[6]Inert-
Poly(diphenyl-dimethyl)siloxane (3.5% diphenyl)Onset of Degradation> PDMS[7]Inert-
Poly(diphenyl-dimethyl)siloxane (25% diphenyl)Onset of Degradation> PDMS[7]Inert-
Methyl Phenyl Silicone Resin (SR-OH)Td5 (5% Weight Loss)up to 606[8]Nitrogen91.1[8]
Methyl Phenyl Silicone Resin (SR-OH)Td5 (5% Weight Loss)up to 542[8]Air85.3[8]

Mandatory Visualization: Substituent Effect on Thermal Stability

The following diagram illustrates the fundamental relationship between the type of organic substituent on the siloxane backbone and the resulting thermal stability of the polymer.

G cluster_0 Polymer Structure cluster_1 Substituent Type cluster_2 Resulting Property Siloxane Siloxane Backbone (-Si-O-) Methyl Methyl (-CH₃) Group Substitution Phenyl Phenyl (-C₆H₅) Group Substitution LowerStability Lower Thermal Stability (Degradation onset ~300-400°C) Methyl->LowerStability Leads to HigherStability Higher Thermal Stability (Degradation onset >400°C) Phenyl->HigherStability Leads to Reason Key Factors for Phenyl Group Enhancement: • Increased chain rigidity • Steric hindrance protecting the Si-O backbone • Higher Si-C bond dissociation energy HigherStability->Reason

Figure 1. Logical relationship between siloxane substituents and thermal stability.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are detailed methodologies for conducting these key experiments to evaluate the thermal stability of siloxanes.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures and char yield.

Objective: To determine the thermal degradation profile of methyl- and phenyl-substituted siloxanes.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Perkin Elmer TGA 7, Mettler Toledo TGA/DSC1).[9]

  • High-purity nitrogen or air for purge gas.

  • Alumina (Al₂O₃) or platinum crucibles.

  • Microbalance for accurate sample weighing.

Procedure:

  • Sample Preparation: Place a small amount of the siloxane sample (typically 5-10 mg) into a clean, tared TGA crucible.[9] Record the initial mass accurately.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (e.g., 20-50 mL/min).[10]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature, typically between 700°C and 925°C.[7][9][11]

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting curve is the TGA thermogram.

  • Data Analysis:

    • Determine the onset of decomposition, often calculated by the intersection of tangents to the baseline and the decomposition slope.

    • Calculate the temperatures at which 5% (Td5) and 10% (Td10) mass loss occurs.[8]

    • Determine the residual mass (char yield) at the end of the experiment.

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss (Tdmax).[11]

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is ideal for identifying glass transitions (Tg), melting points (Tm), and crystallization events.

Objective: To determine the glass transition temperature and other phase transitions of methyl- and phenyl-substituted siloxanes.

Apparatus:

  • Differential Scanning Calorimeter (e.g., DSC TA-Q-2000, NETZSCH 214 Polyma).

  • Aluminum pans and lids for sample encapsulation.

  • High-purity nitrogen for purge gas.

  • Liquid nitrogen or a mechanical cooling system for sub-ambient temperature analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the siloxane sample into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with dry nitrogen at a constant flow rate (e.g., 20 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions to erase the sample's prior thermal history. For siloxanes, this might be up to 100°C.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, typically below the expected glass transition (e.g., -130°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the temperature range of interest.[11] Data from this second scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Analyze the second heating scan curve.

    • The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve. The midpoint of this transition is typically reported as the Tg.

    • Melting points (Tm) appear as endothermic peaks, while crystallization events appear as exothermic peaks.

References

Performance Evaluation of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Silicone Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane as a crosslinking agent in silicone formulations against alternative crosslinking technologies. The information presented herein is supported by a review of publicly available data and standardized experimental protocols to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound is a specialized organosiloxane utilized as a crosslinking agent in addition-cure liquid silicone rubber, phenyl silicone rubber, and phenyl resins.[1][2] Its unique structure, featuring both methyl and phenyl functional groups, imparts a desirable combination of properties to silicone elastomers, including enhanced thermal stability, improved mechanical strength, and high refractive index.[1][3] These characteristics make it a valuable component in formulations for demanding applications such as LED encapsulation and medical-grade silicones.[1] This guide will compare the performance attributes of silicone formulations incorporating this compound with those using a standard vinyl-terminated polydimethylsiloxane (PDMS) crosslinker, a common alternative in the industry.

Performance Comparison

The inclusion of this compound in a silicone formulation can significantly alter its performance characteristics when compared to a standard vinyl-terminated PDMS crosslinker. The key differences are summarized in the table below.

Performance MetricFormulation with this compoundFormulation with Vinyl-Terminated PDMS Crosslinker
Thermal Stability Enhanced high-temperature resistance due to the presence of phenyl groups.Standard thermal stability.
Mechanical Strength Improved tensile strength and tear resistance.[3]Standard mechanical properties.
Refractive Index Higher refractive index, beneficial for optical applications.[1]Lower refractive index.
Flexibility at Low Temps Phenyl groups can improve flexibility at low temperatures.Standard low-temperature performance.
Crosslinking Mechanism Hydrosilylation reaction between Si-H groups on the trisiloxane and vinyl groups on the polymer backbone.Hydrosilylation reaction between vinyl groups on the crosslinker and Si-H groups on the polymer backbone.

Experimental Protocols

To quantitatively assess the performance differences between silicone formulations, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Mechanical Properties Testing (ASTM D412)

This test method is used to determine the tensile properties of vulcanized rubber and thermoplastic elastomers.[4][5]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from cured silicone sheets as per the dimensions specified in ASTM D412.[4]

  • Conditioning: Condition the specimens for at least 3 hours at 23 ± 2°C. For materials sensitive to humidity, condition at 50 ± 5% relative humidity for a minimum of 24 hours.[6]

  • Testing Machine: Utilize a universal testing machine with a suitable load cell and grips.[7]

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the testing machine, ensuring it is aligned vertically.

    • Apply a tensile load at a constant crosshead speed of 500 ± 50 mm/min until the specimen ruptures.[7]

    • Record the force and elongation throughout the test.

  • Calculations: From the recorded data, calculate the tensile strength, elongation at break, and tensile modulus.

Thermal Stability Analysis (ASTM E1131)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the silicone formulations by measuring weight loss as a function of temperature.[8][9]

Methodology:

  • Apparatus: Use a thermogravimetric analyzer capable of controlled heating in an inert atmosphere.[8]

  • Sample Preparation: Place a small, representative sample (10-15 mg) of the cured silicone formulation into the TGA sample pan.[9]

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to 950°C at a constant rate of 20°C per minute in a nitrogen atmosphere.[8]

    • Continuously measure and record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which significant weight loss occurs. This provides a quantitative measure of the material's thermal stability.

Visualizing the Crosslinking Process

The following diagrams illustrate the conceptual workflows and chemical processes involved in preparing and evaluating these silicone formulations.

experimental_workflow formulation Silicone Formulation (Polymer + Crosslinker + Catalyst) mixing Mixing formulation->mixing degassing Degassing mixing->degassing curing Curing degassing->curing sample_prep Sample Preparation (ASTM D412 & E1131) curing->sample_prep testing Performance Testing sample_prep->testing mechanical Mechanical Testing (ASTM D412) testing->mechanical thermal Thermal Analysis (ASTM E1131) testing->thermal data_analysis Data Analysis & Comparison mechanical->data_analysis thermal->data_analysis

Caption: Experimental workflow for silicone formulation and testing.

Caption: Hydrosilylation crosslinking with this compound.

References

Confirming the Structure of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane and a structurally similar alternative, 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the structural confirmation and analysis of these and related organosilicon compounds.

Introduction

This compound is a versatile organosilicon compound with a linear trisiloxane backbone. Its structure, featuring both methyl and phenyl substituents on the silicon atoms, imparts a unique combination of properties, including thermal stability and solubility in organic solvents. Accurate structural confirmation is paramount for its application in various fields, including as a precursor in polymer synthesis and as a component in specialty materials. This guide details the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate and confirm its molecular architecture.

For comparative purposes, 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane is used as an alternative. This compound shares key structural motifs with the target molecule, specifically the presence of both methyl and phenyl groups attached to silicon atoms within a siloxane framework, making it an excellent candidate for comparative spectroscopic analysis.

Spectroscopic Data Comparison

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H NMR, ¹³C NMR, and FTIR spectra. The data presented below is a combination of experimentally expected values based on the analysis of its functional groups and data from closely related compounds. A direct comparison is made with the known spectroscopic data for 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the different types of protons and their immediate chemical environment.

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~0.1-0.3SingletSi-CH
~7.2-7.6MultipletSi-C₆H
1,1,3,3-tetramethyl-1,3-diphenyldisiloxane ~0.3SingletSi-CH
~7.3-7.6MultipletSi-C₆H

Table 1: Comparative ¹H NMR Data.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

CompoundChemical Shift (δ) ppmAssignment
This compound ~0-2Si-C H₃
~128-135Si-C ₆H₅
1,1,3,3-tetramethyl-1,3-diphenyldisiloxane ~1.0Si-C H₃
~127, 129, 133Si-C ₆H₅

Table 2: Comparative ¹³C NMR Data.

FTIR Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1000-1130Si-O-Si asymmetric stretch
~1260Si-CH₃ symmetric bend
~1430Si-Phenyl stretch
~2960C-H stretch (methyl)
~3070C-H stretch (aromatic)
1,1,3,3-tetramethyl-1,3-diphenyldisiloxane ~1070Si-O-Si asymmetric stretch.[1]
~1255Si-CH₃ symmetric bend.[1]
~1428Si-Phenyl stretch.[1]
~2960C-H stretch (methyl).[1]
~3070C-H stretch (aromatic).[1]

Table 3: Comparative FTIR Data.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are detailed methodologies for acquiring NMR and FTIR spectra for liquid organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the liquid organosilicon compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-15 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid sample directly onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Parameters:

    • Mode: Transmittance

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty salt plates should be acquired prior to running the sample spectrum.

Visualization of Spectroscopic Confirmation Workflow

The logical process for confirming the structure of this compound using the discussed spectroscopic methods is illustrated below.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Conclusion A This compound (Target Compound) C ¹H NMR A->C D ¹³C NMR A->D E FTIR A->E B 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (Alternative) B->C B->D B->E G Determine Chemical Environments C->G D->G F Identify Functional Groups E->F H Compare with Alternative F->H G->H I Structural Confirmation H->I

Caption: Workflow for structural confirmation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shifts and absorption bands observed are consistent with the presence of methyl and phenyl groups attached to a trisiloxane backbone. Comparison with the spectroscopic data of the structurally related 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane further substantiates the assignments and provides a high degree of confidence in the elucidated structure. The detailed experimental protocols provided herein will aid researchers in obtaining high-quality data for their own analyses of organosilicon compounds.

References

assessing the benefits of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in high-temperature applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a phenyl-substituted siloxane, for its suitability in high-temperature applications. Through a comparative analysis with alternative silicone fluids, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific needs. The information presented is supported by experimental data from various scientific sources.

Executive Summary

This compound exhibits exceptional thermal stability, making it a strong candidate for demanding high-temperature environments. The presence of diphenyl groups on the siloxane backbone significantly enhances its resistance to thermal degradation compared to standard polydimethylsiloxane (PDMS) fluids. This guide will delve into a quantitative comparison of its thermal and viscous properties against common alternatives, namely dimethyl silicone fluids and other methyl-phenyl silicone fluids.

Performance Comparison

The following tables summarize the key performance indicators of this compound and its alternatives in high-temperature conditions.

Thermal Stability: Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis (TGA) is a standard method to determine the thermal stability of materials by measuring weight loss as a function of temperature. The onset of decomposition is a critical parameter, indicating the temperature at which the material starts to degrade.

CompoundOnset of Decomposition (Tonset)Temperature at 5% Weight Loss (T5%)Atmosphere
This compound (and related Diphenyl-substituted Siloxanes) Not explicitly found for the specific compound. However, related diphenyl-substituted siloxanes show significantly improved thermal stability.A poly(phenyl-substituted siloxane) showed a T5% of 284.7 °C.[1][2]Nitrogen[1][2]
Dimethyl Silicone Fluid (PDMS) ~350-400°C (in the absence of oxygen)[3]A self-healing PDMS elastomer showed a T5% of 345 °C.[4]Inert[3][4]
Methyl-Phenyl Silicone Fluid Generally higher than PDMS.[5]A methylphenyl silicone resin exhibited a T5% of 437 °C.Not specified

Note: Specific TGA data for this compound was not available in the searched literature. The data for a related poly(phenyl-substituted siloxane) is provided as a proxy to indicate the expected high thermal stability. Phenyl-substituted silicones, in general, exhibit enhanced thermal stability compared to their dimethyl counterparts.[5]

Viscosity at High Temperatures

Viscosity is a crucial property for fluids in high-temperature applications, affecting heat transfer and lubrication performance. The following table compares the viscosity of the target compound and its alternatives at various temperatures.

CompoundViscosity at 20°C (293.15 K) (mPa·s)Viscosity at 55°C (328.15 K) (mPa·s)Viscosity-Temperature Coefficient (VTC)
This compound 10.35[6]4.18[6]Higher than PDMS[5]
Dimethyl Silicone Fluid (PDMS) Varies with molecular weight. A 1000 mPa·s fluid at 25°C shows a significant decrease with temperature.[3]Varies with molecular weight.[3]Generally lower than phenyl-substituted silicones, indicating less viscosity change with temperature.[7]
Methyl-Phenyl Silicone Fluid Varies with phenyl content and molecular weight.[5]Varies with phenyl content and molecular weight.[5]Generally higher than PDMS.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical protocols for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the silicone fluid.

Standard: This procedure is based on the principles outlined in ASTM E1131 and ISO 11358.

Methodology:

  • A small, precisely weighed sample of the silicone fluid (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • The pan is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate, commonly 10 K/min, over a specified temperature range (e.g., 25 °C to 800 °C).[8]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[8]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., T5%).

Viscosity Measurement

Objective: To determine the dynamic or kinematic viscosity of the silicone fluid at various temperatures.

Standard: This procedure is based on the principles outlined in ASTM D445.[9][10]

Methodology:

  • The silicone fluid is thermally equilibrated to the desired test temperature in a calibrated viscometer bath.

  • A calibrated glass capillary viscometer is filled with the sample.

  • The time taken for the fluid to flow between two marked points under the influence of gravity is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • To obtain the dynamic viscosity, the kinematic viscosity is multiplied by the density of the fluid at that temperature.

  • This process is repeated at various temperatures to generate a viscosity-temperature profile.

Visualizations

Logical Relationship of Silicone Fluid Properties

The following diagram illustrates the relationship between the chemical structure of silicone fluids and their resulting high-temperature performance characteristics.

G Relationship of Silicone Fluid Structure to High-Temperature Performance A Silicone Fluid Structure B Presence of Phenyl Groups A->B Substituted with C Absence of Phenyl Groups (Dimethyl Silicone) A->C Substituted with Methyl Groups D Enhanced Thermal Stability B->D E Increased Oxidation Resistance B->E F Higher Viscosity-Temperature Coefficient B->F G Lower Thermal Stability C->G

Caption: Impact of Phenyl Substitution on Silicone Fluid Properties.

Experimental Workflow for Thermal Stability Assessment

This diagram outlines the typical workflow for assessing the thermal stability of a silicone fluid using Thermogravimetric Analysis (TGA).

G TGA Experimental Workflow for Silicone Fluid Analysis A Sample Preparation (5-10 mg of Silicone Fluid) B TGA Instrument Setup (Inert Atmosphere, e.g., N2) A->B C Heating Program (e.g., 10 K/min from 25°C to 800°C) B->C D Data Acquisition (Weight vs. Temperature) C->D E Data Analysis (Determine Tonset, T5%, etc.) D->E F Performance Evaluation E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This compound, as a representative of diphenyl-substituted siloxanes, demonstrates superior thermal stability compared to conventional polydimethylsiloxane fluids. This makes it a highly attractive option for applications where resistance to high temperatures is paramount. While its viscosity shows a greater dependence on temperature, its overall stability profile suggests reliable performance in extreme thermal conditions. Researchers and professionals should consider the specific temperature range and viscosity requirements of their application when selecting the most appropriate silicone fluid. The detailed experimental protocols provided in this guide can serve as a foundation for in-house evaluation and comparison of different fluid options.

References

Cross-Validation of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Experimental Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biomedical research and drug development, the selection of appropriate materials is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative analysis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound, against other relevant alternatives in the context of creating advanced silicone-based materials. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Performance Comparison of Phenyl-Containing Silicone Precursors

The incorporation of phenyl groups into a siloxane backbone is known to significantly enhance the thermal stability and refractive index of the resulting silicone polymers.[1] this compound serves as a key intermediate in the synthesis of these high-performance materials.[1][2] Its unique structure allows for chemical modifications that lead to polymers with improved characteristics essential for demanding applications in electronics, advanced coatings, and specialty lubricants.[1]

Table 1: Comparison of Properties of Phenyl-Containing vs. Standard Polydimethylsiloxane (PDMS) Elastomers

PropertyPhenyl-Containing Silicone ElastomerStandard PDMS ElastomerRationale for Difference
Thermal Stability (TGA, 10% weight loss) Increased (e.g., 480.0 °C)[3]Lower (e.g., 440.5 °C)[3]The presence of bulky phenyl groups hinders the chain scission and degradation mechanisms at elevated temperatures.[1]
Refractive Index Higher (e.g., 1.5105 - 1.5326)[1]Lower (approx. 1.40)The phenyl groups increase the polarizability of the polymer, leading to a higher refractive index.[4]
Glass Transition Temperature (Tg) Higher (e.g., -117.71 °C)[3]Lower (e.g., -121.29 °C)[3]The rigid phenyl groups restrict the rotational freedom of the siloxane backbone, increasing the Tg.[3]
Biocompatibility Generally considered biocompatible[5]Widely established as biocompatible[5]Polydimethylsiloxanes are known for their biocompatibility, and the inclusion of phenyl groups does not appear to significantly alter this property in many applications.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for the synthesis of phenyl-containing silicone materials, which can be adapted for specific research needs.

Synthesis of Phenyl-Containing MQ Silicone Resin via Hydrosilylation

This protocol describes the synthesis of a high molecular weight phenyl-modified MQ silicone resin (VPMQ) from a vinyl-containing MQ silicone resin (VMQ) and a linear poly(diphenylsiloxane) with terminal Si-H bonds (PDPS).[4]

Materials:

  • Vinyl-containing MQ silicone resin (VMQ)

  • Toluene

  • Linear poly(diphenylsiloxane) with terminal Si-H bonds (PDPS)

  • Hydrosilylation catalyst (e.g., H₂PtCl₆)

Procedure:

  • In a three-necked flask, dissolve VMQ (30.0 g) in toluene (6.0 mL).

  • Add PDPS (1.60 g) and the hydrosilylation catalyst (0.06 g) to the flask.

  • Stir the mixture at 70 °C for 5 hours.

  • After the reaction, distill off the toluene and any low molecular weight byproducts at 110 °C for 2 hours to obtain the final VPMQ polymer.[4]

Preparation of Phenyl Silicone Rubber

This method outlines the preparation of a phenyl silicone rubber using a phenyl vinyl silicone resin and a phenyl hydrogen polysiloxane as a crosslinking agent.[1]

Materials:

  • Phenyl vinyl silicone resin (refractive index of 1.5326, vinyl content of 5%)

  • Phenyl hydrogen polysiloxane

  • Platinum catalyst

Procedure:

  • Use the phenyl vinyl silicone resin as the base resin.

  • Add the phenyl hydrogen polysiloxane, ensuring the molar ratio of n(Si–CH=CH₂)/n(Si–H) is 1:1.1.

  • Add the platinum catalyst to the mixture and stir until uniform.

  • Pour the mixture into a mold (e.g., 10 cm x 4 cm x 4 mm).

  • Deaerate the mixture under vacuum until no air bubbles are visible.

  • Cure the rubber in an oven at 80 °C for 1 hour, followed by 150 °C for 3 hours.

  • Allow the cured rubber to cool to room temperature.[1]

Conceptual Workflow for Material Selection in Drug Delivery Device Development

The selection of a suitable biomaterial for a drug delivery device is a critical process that involves multiple stages of evaluation. The following diagram illustrates a generalized workflow for comparing this compound-derived polymers with other candidate materials.

G A Define Device Requirements (e.g., Drug, Release Profile, Mechanical Properties) B Material Candidate Selection - Phenyl-Silicone (from this compound) - Standard PDMS - Thermoplastic Elastomers (TPEs) A->B C Polymer Synthesis & Characterization - Thermal Analysis (TGA, DSC) - Mechanical Testing (Tensile Strength, Elongation) - Spectroscopic Analysis (FTIR, NMR) B->C D In Vitro Drug Release Studies C->D E Biocompatibility Assessment (ISO 10993) - Cytotoxicity - Sensitization - Irritation C->E F Data Analysis & Comparison D->F E->F G Lead Material Selection F->G H Prototype Device Fabrication G->H I In Vivo Testing H->I J Final Material Validation I->J

Caption: Workflow for Biomaterial Selection.

Alternatives to Phenyl-Containing Siloxanes

While phenyl-containing silicones offer distinct advantages, other materials may be suitable depending on the specific application's cost, processing, and performance requirements.

  • Standard Polydimethylsiloxane (PDMS): For applications where extreme thermal stability is not a primary concern, standard PDMS offers excellent biocompatibility and is a well-established material in the medical device industry.[5]

  • Thermoplastic Elastomers (TPEs): Medical-grade TPEs, such as those based on hydrogenated styrenic block copolymers, present an alternative with advantages in processing and cost.[6] They are lighter, recyclable, and can be easier to overmold onto plastic substrates compared to thermoset silicones.[6] However, their high-temperature resistance is generally lower than that of silicone elastomers.[6]

References

A Comparative Guide to Alternatives for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, this guide provides a comprehensive comparison with other commercially available silicone fluids. This document focuses on key performance indicators for high-temperature applications, optical systems, dielectric insulation, and gas-permeable membranes, supported by available experimental data and detailed methodologies.

High-Temperature Applications: A Balancing Act of Stability and Flow

In high-temperature environments such as heating baths and heat transfer systems, thermal stability and predictable viscosity are paramount. This compound, a phenyl-containing siloxane, is valued for its heat resistance. The primary alternatives in this category are other phenylmethylsiloxanes with varying phenyl content and polydimethylsiloxanes (PDMS).

The presence of phenyl groups on the siloxane backbone significantly enhances thermal and oxidative stability compared to their dimethyl counterparts.[1][2][3][4] Generally, a higher phenyl content leads to greater stability at elevated temperatures.[2][3] However, this often comes with a higher viscosity-temperature coefficient, meaning the viscosity of phenyl silicones changes more significantly with temperature compared to dimethyl silicones.[2][3]

Comparative Performance Data:

PropertyThis compoundHigh Phenyl Content Phenylmethylsiloxane (e.g., PM-125)Polydimethylsiloxane (PDMS)
Thermal Stability (Open System) Data not availableStable up to 250°C for 1,200-1,500 hours[1]Generally up to 175-200°C[5]
Thermal Stability (Closed System) Data not availableStable up to 300°C[1]Up to 200°C[5]
Viscosity at 25°C (cSt) Data not available125[1]Varies widely (e.g., 50, 100, 350)
Viscosity-Temperature Coefficient (VTC) Data not available0.63[6]~0.51 - 0.62[5]
Flash Point (°C) ~130 - 148[7][8]≥300[9]Varies with viscosity (e.g., >200)

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a standard method for determining the thermal stability of materials.

  • Objective: To determine the decomposition temperature and weight loss profile of the silicone fluid as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure (based on ASTM E1131):

    • A small, precisely weighed sample of the silicone fluid (typically 5-20 mg) is placed in a crucible (e.g., alumina or platinum).[10]

    • The crucible is placed in the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10°C/min) through a defined temperature range (e.g., ambient to 700°C).[10][11]

    • The atmosphere within the furnace is controlled, typically with an inert gas like nitrogen to assess thermal decomposition, or with air/oxygen to evaluate oxidative stability.[10][12]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is a key data point for comparing the thermal stability of different fluids.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Output weigh Weigh Sample (5-20 mg) place Place in Crucible weigh->place load Load into TGA place->load heat Heat at Constant Rate (e.g., 10°C/min) load->heat record Record Weight vs. Temperature heat->record atmosphere Control Atmosphere (N2 or Air) atmosphere->heat plot Generate TGA Curve (Weight % vs. Temp) record->plot analyze Determine Decomposition Temperature plot->analyze

TGA Experimental Workflow

Optical Applications: Tuning the Refractive Index

For optical applications such as in sensors, LEDs, and as an immersion fluid, the refractive index (RI) is a critical property. This compound has a relatively high refractive index due to its phenyl groups. Alternatives include other phenyl silicones, where the refractive index increases with higher phenyl content, and standard polydimethylsiloxanes, which generally have a lower refractive index.[2][3][13]

Comparative Performance Data:

PropertyThis compoundHigh Phenyl Content Phenylmethylsiloxane (e.g., PPM-500)Diphenylsiloxane-Dimethylsiloxane CopolymerPolydimethylsiloxane (PDMS)
Refractive Index (at 20-25°C) ~1.45 - 1.533[1][14]1.533[1]1.436[6]~1.39 - 1.40[5]

Experimental Protocol: Refractive Index Measurement

The refractive index of silicone fluids is typically measured using an Abbe refractometer.

  • Objective: To determine the refractive index of a liquid sample at a specific temperature and wavelength.

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • Ensure the refractometer prisms are clean and dry.

    • Apply a few drops of the silicone fluid to the surface of the measuring prism.

    • Close the prisms to spread the liquid into a thin film.

    • Turn on the light source and adjust it to illuminate the prisms.

    • Look through the eyepiece and adjust the handwheel until the light and dark fields are visible.

    • Use the compensator dial to eliminate any color fringe and sharpen the borderline between the light and dark fields.

    • Center the borderline on the crosshairs of the eyepiece.

    • Depress the switch to view the scale and read the refractive index. Record the temperature.

Refractive_Index_Measurement start Start clean Clean Prisms start->clean apply Apply Sample clean->apply close Close Prisms apply->close illuminate Illuminate close->illuminate observe Observe through Eyepiece illuminate->observe adjust Adjust for Sharp Borderline observe->adjust center Center Borderline on Crosshairs adjust->center read Read Refractive Index and Temperature center->read end End read->end

Refractive Index Measurement Workflow

Dielectric Applications: Ensuring Electrical Insulation

In electrical and electronic applications, silicone fluids are used as dielectric coolants and insulating oils. Key properties include high dielectric strength and stability over a wide temperature range. Phenyl-containing silicones generally exhibit excellent dielectric properties.[15][16]

Comparative Performance Data:

PropertyThis compoundPhenylmethylsiloxane (e.g., PM-125)Polydimethylsiloxane (PDMS)
Dielectric Strength (volts/mil) Data not available400[16]375 - 400[17]
Dielectric Breakdown Voltage (kV, 2.5mm gap) Data not available>50[16]Data not available

Experimental Protocol: Dielectric Breakdown Voltage

The dielectric breakdown voltage of insulating liquids is determined according to ASTM D1816.

  • Objective: To measure the voltage at which an insulating fluid electrically breaks down under specified conditions.

  • Apparatus: A dielectric breakdown test set, including a high-voltage transformer, a test cell with VDE-shaped electrodes, and a voltage controller.

  • Procedure (based on ASTM D1816):

    • The test cell and electrodes are thoroughly cleaned and dried.

    • The electrode gap is set to a specified distance (e.g., 1 mm or 2 mm).[18]

    • The test cell is rinsed and then filled with the silicone fluid sample, ensuring no air bubbles are present.

    • The sample is allowed to stand for a specified time to allow air bubbles to dissipate.

    • A voltage is applied to the electrodes and increased at a uniform rate (e.g., 0.5 kV/s).[18]

    • The voltage at which electrical breakdown occurs (indicated by a spark or arc) is recorded.

    • The test is repeated multiple times (typically five), and the average breakdown voltage is calculated.

Dielectric_Breakdown_Test start Start prep Prepare Test Cell and Set Electrode Gap start->prep fill Fill Cell with Sample prep->fill stand Allow Sample to Stand fill->stand apply_voltage Apply and Increase Voltage at a Constant Rate stand->apply_voltage breakdown Record Breakdown Voltage apply_voltage->breakdown repeat Repeat Test (5x) breakdown->repeat < 5 repetitions calculate Calculate Average Breakdown Voltage breakdown->calculate 5 repetitions done repeat->apply_voltage end End calculate->end

ASTM D1816 Test Logic

Gas Permeability: Controlling Gas Transmission

For applications in medical devices or specialized packaging, the gas permeability of the silicone material is a critical factor. Silicone elastomers are known for their high gas permeability. Phenyl-containing silicones (PVMQ) have been shown to have slightly lower gas permeability compared to standard polydimethylsiloxanes (VMQ).[14][19]

Comparative Performance Data (Gas Transmission Rate - ASTM D1418):

GasPhenyl Vinyl Methyl Silicone (PVMQ)Vinyl Methyl Silicone (VMQ)
Air 0.2720.382
Nitrogen 0.2310.307
Oxygen 0.4920.660
Carbon Dioxide 2.593.87
Hydrogen 0.5510.729
Data from a representative study.[14][19] Specific values for this compound are not available.

Experimental Protocol: Gas Permeability Measurement

The gas permeability of plastic films and sheeting can be determined using ASTM D1434.

  • Objective: To measure the steady-state rate of gas transmission through a thin film of material.

  • Apparatus: A gas transmission cell that separates a high-pressure chamber from a low-pressure chamber with the sample membrane, a means to apply a specific gas at a known pressure, and a system to measure the pressure increase or volume change in the low-pressure chamber.

  • Procedure (Volumetric Method - based on ASTM D1434):

    • The sample membrane is securely mounted in the gas transmission cell.

    • The low-pressure side of the cell is evacuated.

    • The test gas is introduced into the high-pressure side of the cell at a specified pressure.

    • The volume of gas that permeates through the membrane into the low-pressure side is measured over a specific time interval.

    • The gas transmission rate (GTR) is calculated based on the volume of permeated gas, the area of the sample, and the time.

Gas_Permeability_Test cluster_setup Test Setup cluster_measurement Measurement cluster_calculation Calculation mount Mount Sample in Cell evacuate Evacuate Low-Pressure Side mount->evacuate introduce_gas Introduce Test Gas to High-Pressure Side evacuate->introduce_gas measure_permeation Measure Permeated Gas Volume over Time introduce_gas->measure_permeation calculate_gtr Calculate Gas Transmission Rate (GTR) measure_permeation->calculate_gtr

Gas Permeability Measurement Workflow

References

A Comparative Review of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a key intermediate and crosslinking agent in specialty silicones, with a focus on its role in enhancing thermal stability, mechanical properties, and optical performance in various applications.

This compound is a versatile organosilicon compound that serves as a crucial building block in the synthesis of high-performance specialty siloxanes.[1] Its unique molecular structure, featuring a trisiloxane backbone with both methyl and phenyl groups, imparts a desirable combination of properties, including exceptional thermal stability and chemical resistance.[2][3] This makes it a valuable component in a wide range of industrial and research applications, from advanced silicone elastomers and LED encapsulants to high-performance lubricants and cosmetic formulations.[2][3]

The primary role of this compound is as an intermediate in the production of phenyl-containing silicone polymers. The presence of phenyl groups is known to significantly enhance the thermal and oxidative stability of silicone materials, allowing them to withstand higher operating temperatures and more demanding environments.[1] Furthermore, it functions as an effective crosslinking agent for liquid silicone rubber, phenyl silicone rubber, and phenyl resins.[2]

This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data from the literature.

Performance as a Crosslinking Agent for Silicone Elastomers

The choice of crosslinking agent significantly influences the final properties of silicone elastomers. This compound, with its diphenyl substitution, offers distinct advantages over more conventional crosslinkers in terms of thermal stability.

Comparative Thermal Stability

Thermogravimetric analysis (TGA) is a standard method for evaluating the thermal stability of polymers. The data below compares the thermal degradation of a room-temperature-vulcanizing (RTV) phenyl silicone rubber when cured with different crosslinking agents.

Table 1: Thermal Degradation Data for RTV Phenyl Silicone Rubber with Various Crosslinking Agents

Crosslinking AgentFirst Stage Degradation (°C)Final Stage Degradation (°C)Maximum Degradation Rate Temp (°C)Residue at 900°C (%)
Tetraethoxysilane (TEOS)190 - 320480 - 630580~26
Tetrapropoxysilane (TPOS)190 - 320480 - 630580~26
Polysilazane190 - 320480 - 630580~26

Note: While direct TGA data for this compound as a crosslinker in a directly comparable system was not available in the searched literature, the study on phenyl-modified silicone gel using it as a crosslinking agent showed that increasing phenyl content from 0.88 wt% to 3.17 wt% increased the 10% weight loss temperature from 440.5 °C to 480.0 °C, indicating the positive impact of the phenyl groups from the crosslinker on thermal stability.[4]

Crosslinking_Mechanism

Mechanical Properties

The mechanical properties of silicone rubber, such as tensile strength, elongation at break, and modulus, are critically dependent on the crosslink density and the structure of the crosslinker. While specific comparative data for this compound was limited, the general principles of how crosslinking affects mechanical properties are well-established. An increase in crosslink density generally leads to a higher modulus and tensile strength, but a decrease in elongation at break.[5]

Table 2: Mechanical Properties of Silicone Rubber with Varying Crosslinker Ratios

Aminoethylaminopropyl/Acryl (mol/mol)Tensile Strength (MPa)Tear Strength (kN/m)Modulus at 100% Strain (MPa)
1 : 3.7510.1433.082.55

This data from a study on a different crosslinking system illustrates the impact of crosslinker concentration on mechanical properties.[6]

Application in LED Encapsulants

High-refractive-index silicone encapsulants are crucial for improving the light extraction efficiency of high-power LEDs. The incorporation of phenyl groups is a key strategy for increasing the refractive index of silicones.[4]

Comparative Optical and Thermal Performance

Phenyl-containing silicones, often synthesized using intermediates like this compound, exhibit higher refractive indices compared to standard polydimethylsiloxane (PDMS).

Table 3: Properties of Phenyl-Modified Silicone Gel for Optical Applications

Phenyl Content (wt%)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)Transmittance Retention (after 25 min UV)
0.88-121.29440.5-
3.17-117.71480.088.9% (with SiH/SiVi ratio ≈ 1.0)

Data adapted from a study on phenyl-modified silicone gels where 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane was used as a crosslinking agent.[4]

LED_Encapsulation

Use in Cosmetic Formulations

In cosmetics, silicones are valued for their sensory properties. Phenyl-substituted silicones like Phenyl Trimethicone offer distinct advantages over non-phenylated silicones such as Dimethicone. While not a direct analysis of this compound, the comparison between these two common cosmetic silicones highlights the benefits imparted by the phenyl group, which are relevant to the performance of our target compound in similar applications.

Comparative Sensory and Functional Properties

Table 4: Comparison of Phenyl Trimethicone and Dimethicone in Cosmetics

PropertyPhenyl TrimethiconeDimethicone
Texture Lightweight, silky, non-greasy[7]Smooth, viscous, can feel heavier[7]
Shine & Gloss High shine and gloss due to light reflection[8]More subtle shine, primarily smoothing[8]
Moisture Barrier Forms a hydrophobic film[7]Forms a durable, water-resistant barrier[8]
Best For Oily/combination skin, fine hair[9]Dry/sensitive skin, thicker hair[9]

Cosmetic_Properties

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of a material.

Methodology (based on a representative study):

  • A sample of 3-10 mg is placed in an alumina crucible.

  • The crucible is placed in a TGA instrument.

  • The sample is heated from room temperature to 900 °C at a constant heating rate of 10 °C/min.

  • The analysis is conducted under an inert nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The derivative of the weight loss curve (DTG) is plotted to identify the temperatures of maximum degradation rates.[10]

Mechanical Properties Testing of Silicone Rubber

Objective: To measure the tensile strength, elongation at break, tear strength, and hardness of a cured silicone elastomer.

Methodology (based on ASTM standards):

  • Sample Preparation: Dumbbell-shaped test specimens are prepared from the cured silicone rubber.

  • Tensile Testing (ASTM D412):

    • The specimen is mounted in a universal testing machine.

    • The sample is pulled at a constant rate of extension until it breaks.

    • Tensile strength (the maximum stress before rupture) and elongation at break (the percentage increase in length at rupture) are recorded.[11]

  • Tear Testing (ASTM D624):

    • A right-angled test specimen is used.

    • The force required to tear the specimen is measured.[11]

  • Hardness Testing (ASTM D2240):

    • A Shore A durometer is used to measure the indentation hardness of the material.[11]

Conclusion

This compound is a key ingredient in the formulation of advanced silicone materials with superior performance characteristics. Its diphenyl structure is instrumental in enhancing the thermal stability, oxidative resistance, and refractive index of the resulting polymers. This makes it a preferred choice for applications in demanding environments, such as high-temperature elastomers and high-performance LED encapsulants. While direct, side-by-side comparative data with a wide range of alternatives is not always available in published literature, the established principles of silicone chemistry and the existing data on phenyl-containing silicones strongly support its efficacy in these specialized applications. Further research providing direct quantitative comparisons would be beneficial for formulators seeking to optimize their material selection.

References

Performance Benchmarking of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane-Based Materials for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of materials derived from 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a key intermediate in the synthesis of specialized phenyl-containing siloxane polymers. The introduction of phenyl groups onto the siloxane backbone can significantly alter the material's properties, making them of interest for various applications in drug development, including controlled-release matrices and biomedical device coatings. This document aims to benchmark these materials against common alternatives and provide detailed experimental protocols for their evaluation.

Physicochemical and Thermal Properties of the Base Molecule

This compound serves as a foundational building block. Its intrinsic properties, summarized in the table below, influence the characteristics of the resulting polymers. The presence of phenyl groups is known to enhance thermal stability and oxidative resistance in silicone materials[1].

PropertyValue
CAS Number 17875-55-7
Molecular Formula C₁₆H₂₄O₂Si₃
Molecular Weight 332.62 g/mol
Appearance Colorless clear liquid
Density ~1.00 g/mL
Boiling Point 81-83 °C at 4 mmHg
Refractive Index (n20D) ~1.45
Purity ≥ 97%

Comparative Analysis for Drug Delivery Applications

FeaturePhenyl-Siloxane-Based MaterialsPolydimethylsiloxane (PDMS)Poly(lactic-co-glycolic acid) (PLGA)
Drug Compatibility High hydrophobicity, suitable for sustained release of hydrophobic drugs.High hydrophobicity, well-established for hydrophobic drug delivery.Versatile, can be tailored for both hydrophobic and hydrophilic drugs.
Biocompatibility Generally considered biocompatible, but specific data for phenyl-substituted derivatives is limited. Good hemocompatibility has been noted for some siloxanes.Well-established biocompatibility and history of use in medical devices.Biodegradable and biocompatible, with degradation products being natural metabolites.
Drug Release Kinetics Expected to be diffusion-controlled, potentially offering sustained release profiles. The rigid phenyl groups may influence the diffusion rate.Primarily diffusion-controlled, offering sustained but sometimes burst-release profiles.Release is a combination of diffusion and polymer degradation, allowing for tunable release profiles (e.g., biphasic or zero-order).
Mechanical Properties The presence of phenyl groups can enhance mechanical strength and thermal stability compared to PDMS.[1]Can be soft and elastomeric, but may have lower mechanical strength.Mechanical properties vary with molecular weight and copolymer ratio, can be tailored from rigid to more flexible.
Biodegradability Generally non-biodegradable.Non-biodegradable.Biodegradable via hydrolysis of ester linkages.
Encapsulation Efficiency Potentially high for hydrophobic drugs due to the hydrophobic matrix.High for hydrophobic drugs.Can be challenging for hydrophilic drugs, often requiring techniques like double emulsion.
Key Advantages Enhanced thermal stability, high refractive index (useful for certain optical/sensing applications).Extensive history of safe use in biomedical applications, optical transparency, gas permeability.Biodegradability, tunable drug release profiles, extensive clinical use.
Key Disadvantages Lack of extensive biocompatibility and drug release data for specific derivatives, non-biodegradable.Non-biodegradable, can absorb small hydrophobic molecules which may affect drug dosing.Acidic degradation byproducts can sometimes cause inflammation.

Experimental Protocols

In Vitro Cytotoxicity Evaluation: MTT Assay

This protocol outlines a standard procedure to assess the potential cytotoxicity of a material by measuring its effect on the metabolic activity of a cell line, such as human dermal fibroblasts.

Materials:

  • Test material (e.g., a polymer film derived from this compound)

  • Control material (e.g., tissue culture plastic for negative control, latex for positive control)

  • Human Dermal Fibroblast cell line (e.g., ATCC® PCS-201-012™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well tissue culture plates

  • Sterile forceps

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Material Preparation:

    • Sterilize the test and control materials (e.g., by autoclaving or ethanol washing followed by UV irradiation).

    • Prepare extracts of the materials by incubating them in culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C.

    • Filter-sterilize the extracts.

  • Cell Seeding:

    • Culture human dermal fibroblasts in DMEM until they reach about 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts:

    • After 24 hours, carefully aspirate the culture medium from the wells.

    • Add 100 µL of the prepared material extracts to the respective wells. Include wells with fresh culture medium as a negative control.

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • Aspirate the medium containing the extracts.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After incubation, add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for the test material relative to the negative control.

Hemocompatibility Assessment: In Vitro Hemolysis Assay

This protocol determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Test material

  • Positive control (e.g., deionized water)

  • Negative control (e.g., saline solution)

  • Fresh human whole blood with an anticoagulant (e.g., heparin)

  • Saline solution (0.9% NaCl), sterile

  • Drabkin's reagent

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation:

    • Dilute the fresh human whole blood with saline solution at a 4:5 ratio.

  • Material Incubation:

    • Place samples of the test material into centrifuge tubes.

    • Add 10 mL of saline to each tube and pre-incubate at 37°C for 30 minutes.

    • Prepare positive control tubes with 10 mL of deionized water and negative control tubes with 10 mL of saline.

  • Hemolysis:

    • Add 0.2 mL of the diluted blood to each tube.

    • Incubate all tubes at 37°C for 60 minutes with gentle agitation.

  • Sample Processing:

    • After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully collect the supernatant from each tube.

  • Hemoglobin Measurement:

    • Add a specific volume of the supernatant to Drabkin's reagent (follow the manufacturer's instructions).

    • Allow the color to develop.

    • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Experimental Workflow for Drug Delivery System Evaluation

The following diagram illustrates a general workflow for the development and evaluation of a new polymeric material for drug delivery applications.

G cluster_0 Material Synthesis & Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Comparison A Polymer Synthesis (from 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane) B Physicochemical Characterization (NMR, GPC, DSC, TGA) A->B C Drug Loading (e.g., hydrophobic drug) B->C D Formulation into Nanoparticles/ Microparticles/Implants C->D E Drug Release Kinetics Study D->E F Encapsulation Efficiency D->F G Biocompatibility Assessment (Cytotoxicity, Hemocompatibility) D->G H Degradation Study D->H I Compare performance with - PDMS - PLGA E->I F->I G->I H->I

References

Enhancing Silicone Performance: A Comparative Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Industrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the performance of silicone-based materials, 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane stands out as a key intermediate for synthesizing high-performance specialty siloxanes. This guide provides a comprehensive comparison of its effects on material properties, supported by experimental data and detailed protocols, to aid in the selection of appropriate precursors for advanced applications.

The incorporation of phenyl groups into a polysiloxane network is a well-established strategy for enhancing the thermal stability and other key properties of silicone materials. This compound serves as a crucial building block in this context, offering a reliable method for introducing diphenylsiloxane units. This modification leads to materials with superior performance in demanding environments, making them suitable for a wide range of applications, including high-performance electronics, advanced coatings, specialty lubricants, and medical devices.[1]

Performance Comparison: The Impact of Phenyl Content

The introduction of phenyl groups via this compound significantly enhances the thermal properties of silicone materials. The bulky phenyl groups increase the rigidity of the polymer chains and provide a steric hindrance effect, which protects the siloxane backbone from degradation at elevated temperatures.

A key performance indicator is the thermal decomposition temperature (Td). Research has shown a direct correlation between the phenyl content and the thermal stability of silicone oil. For every 10% increase in the molar fraction of phenyl content, the thermal decomposition temperature can be expected to increase by approximately 30-50°C. This enhancement is attributed to the rigid structure of the benzene ring, which impedes the chain reaction of oxidative free radicals and reduces the likelihood of Si-C bond cleavage.

In a study on phenyl-modified silicone gels, the use of 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane as a crosslinking agent demonstrated a notable improvement in thermal stability. As the phenyl content increased from 0.88 wt% to 3.17 wt%, the temperature at which 10% weight loss occurred (T10%) in a nitrogen atmosphere rose from 440.5 °C to 480.0 °C.[2] Concurrently, the glass transition temperature (Tg) increased from -121.29 °C to -117.71 °C, indicating a more rigid polymer network.[2][3][4]

Table 1: Thermal Properties of Phenyl-Modified Silicone Gel

Phenyl Content (wt%)10% Weight Loss Temperature (T10%) in N₂ (°C)Glass Transition Temperature (Tg) (°C)
0.88440.5-121.29
3.17480.0-117.71

Data sourced from a study on phenyl-modified silicone gel utilizing 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane as a crosslinking agent.[2]

Comparison with Alternative Crosslinking Agents

While this compound is an effective phenyl-donating crosslinker, other agents are also employed in the vulcanization of silicone rubbers. A comparative study on room temperature vulcanized (RTV) phenyl silicone rubber investigated the influence of different crosslinking agents on thermal stability. Although this particular study did not include this compound, it provides valuable insight into the performance of alternatives like tetraethoxysilane (TEOS), tetrapropoxysilane (TPOS), and polysilazane. The results indicated that RTV phenyl silicone rubber vulcanized by polysilazane exhibited better thermal stability at 400°C compared to those crosslinked with TEOS and TPOS.[5] This highlights the importance of crosslinker selection in tailoring the final properties of the silicone material.

Table 2: Comparative Performance of Phenyl Silicone Precursors

Precursor/CrosslinkerKey Performance EnhancementNotes
This compound Increases thermal decomposition temperature and glass transition temperature.Effective for introducing diphenyl siloxane units.
Phenyltris(dimethylsiloxy)silane Alternative for introducing phenyl groups.Often used in the preparation of silicone gels.[4]
Polysilazane Can offer superior thermal stability in some formulations.Demonstrated better performance at 400°C in a study on RTV phenyl silicone rubber.[5]
Tetraethoxysilane (TEOS) Common crosslinker for silicone elastomers.May result in lower thermal stability compared to specialized phenyl-containing or nitrogen-containing crosslinkers.[5]

Experimental Protocols

Synthesis of Phenyl-Modified Silicone Oil

The following is a general procedure for the synthesis of a vinyl-terminated methylphenyl silicone oil with a medium to high phenyl content using this compound.

Materials:

  • This compound

  • Dichloromethane

  • MePh(CH₂CH)SiH (for end-capping)

  • Triethylamine

  • Catalyst (e.g., Tris(pentafluorophenyl)borane)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the catalyst in a suitable solvent like dichloromethane.

  • Slowly add a mixture of this compound and dichloromethane to the catalyst solution while stirring. The rate of addition should be controlled to manage the evolution of methane gas.

  • After the addition is complete, continue stirring for approximately 20 minutes.

  • Add the end-capping agent, MePh(CH₂CH)SiH, dropwise until the evolution of gas ceases. Continue stirring for another 20 minutes.

  • Deactivate the catalyst by adding triethylamine and stirring for 10 minutes.

  • Remove the solvent by distillation at atmospheric pressure.

  • Further purify the product by removing any low-boiling point components under vacuum at an elevated temperature (e.g., 160°C).[6]

Thermal Analysis of Silicone Gels

Thermogravimetric Analysis (TGA):

  • Instrument: STA 449 (Netzsch) or equivalent.

  • Sample Size: 3-10 mg.

  • Crucible: Alumina.

  • Atmosphere: Nitrogen (N₂).

  • Heating Program: Heat from room temperature to 900°C at a rate of 10°C/min.[5]

Differential Scanning Calorimetry (DSC):

  • Instrument: DSC analyzer.

  • Procedure:

    • Heat the sample from 40 °C to 200 °C at a rate of 10 °C/min to eliminate thermal history.

    • Cool the sample from 200 °C to -150 °C at a rate of -10 °C/min.

    • Heat the sample from -150 °C to 200 °C at a rate of 10 °C/min, recording the heat flow to determine the glass transition temperature (Tg).

Visualizing the Synthesis and Crosslinking Process

To better understand the role of this compound, the following diagrams illustrate the key chemical structures and a simplified reaction pathway.

cluster_reactants Reactants cluster_process Process cluster_product Product TMDPT 1,1,5,5-Tetramethyl- 3,3-diphenyltrisiloxane Polycondensation Polycondensation/ Crosslinking TMDPT->Polycondensation Silanol Silanol-terminated Polydimethylsiloxane Silanol->Polycondensation PhenylSilicone Phenyl-Modified Silicone Network Polycondensation->PhenylSilicone

Caption: Simplified workflow for producing a phenyl-modified silicone network.

Caption: Molecular structure of this compound.

References

Safety Operating Guide

A Laboratory Guide to the Safe Disposal of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, ensuring operational integrity and adherence to best practices.

Essential Safety and Physical Data

While specific toxicological and environmental data for this compound is limited, the available physical and safety information should guide its handling and disposal.

PropertyValue
Flash Point 130 °C
Boiling Point 137 °C @ 2.8 mm Hg / 292 °C
GHS Hazard Statements H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects)[1]
GHS Pictograms Health hazard, Environmental hazard[1]

Note: The GHS hazard statements and pictograms are based on aggregated data and may not be universally applied. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound from the laboratory setting.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect in a Designated, Labeled, and Sealed Container ppe->waste_collection spill_kit Ensure Spill Kit is Accessible waste_collection->spill_kit storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials waste_collection->storage disposal_request Arrange for Professional Waste Disposal Service storage->disposal_request incineration Recommended Disposal: Incineration by a Licensed Facility disposal_request->incineration documentation Maintain Disposal Records incineration->documentation

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. Adherence to local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Collection:

  • Collect waste this compound in a designated, chemically compatible container.

  • The container must be clearly labeled with the chemical name and associated hazards.

  • Ensure the container is tightly sealed to prevent leaks or spills.

3. Spill Management:

  • In the event of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Do not allow the spilled material to enter sewers or waterways.

  • Collect the absorbent material and place it in a suitable, sealed container for disposal.

4. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.

5. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration.

6. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of its disposal.

  • Keep all documentation related to the waste transfer and disposal as required by your institution and local regulations.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7). The following procedural guidance is designed to ensure the safe and compliant use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on general safety guidelines for organosilicon compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles should be worn.[1] Contact lenses are not recommended when handling this chemical.[1]
Hand Protection Neoprene or nitrile rubber gloves are recommended for hand protection.[1] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A standard laboratory coat should be worn. For tasks with a higher risk of splashing, consider additional protective clothing.
Respiratory Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.[1] If ventilation is inadequate, a suitable respirator should be used.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible.[1]

  • Dispensing: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Contact Avoidance: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe any vapors or mists that may be generated.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage Protocol:

  • Container: Keep the storage container tightly closed when not in use.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C.[4][5]

  • Incompatibilities: Store away from heat sources and oxidizing agents.[1]

  • Integrity: Opened containers should be carefully resealed and stored upright to prevent leakage.[2]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Collection: Collect waste material in a suitable, labeled container.

  • Spill Management: In the event of a spill, contain the material with dikes or absorbents to prevent it from entering sewers or streams.[1] Clean up spills promptly using an absorbent material and place it in an appropriate container for disposal.[1]

  • Disposal Method: It is recommended that the chemical waste be incinerated.[1] Do not dispose of the waste into the sewer system.[1]

  • Regulatory Compliance: Ensure that the disposal method is in full compliance with all applicable local and national regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handling_dispense Dispense Chemical prep_setup->handling_dispense handling_use Perform Experiment handling_dispense->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.